molecular formula C10H21Cl2N2O7P B1671655 Glufosfamide CAS No. 132682-98-5

Glufosfamide

Cat. No.: B1671655
CAS No.: 132682-98-5
M. Wt: 383.16 g/mol
InChI Key: PSVUJBVBCOISSP-SPFKKGSWSA-N
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Description

Glufosfamide (also known as β-D-glucosylisophosphoramide mustard or D-19575) is an investigational chemotherapeutic agent belonging to the oxazaphosphorine class of alkylating agents . It is a novel glycosidic conjugate in which the active alkylating metabolite of ifosfamide, isophosphoramide mustard, is linked to a β-D-glucose molecule . This unique structure is designed to exploit the upregulated glucose transport mechanisms common in many cancer cell lines, theoretically promoting selective uptake into tumor cells while potentially sparing normal tissues and reducing systemic toxicity . Its primary mechanism of action involves cellular internalization, likely via sodium-dependent glucose transporters (SAAT1), after which it is metabolized to release the active alkylating moiety, isophosphoramide mustard . This metabolite functions as a DNA synthesis inhibitor by forming covalent DNA cross-links, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis in rapidly dividing cells . This compound has been the subject of numerous preclinical and clinical investigations for various solid tumors. Its research value is particularly noted in areas of high unmet need, such as metastatic pancreatic adenocarcinoma, non-small cell lung cancer (NSCLC), recurrent glioblastoma multiforme, and ovarian cancer . A phase III trial has evaluated this compound plus best supportive care versus best supportive care alone in gemcitabine-pretreated metastatic pancreatic cancer, and other studies have explored its potential to overcome drug resistance . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H21Cl2N2O7P/c11-1-3-13-22(19,14-4-2-12)21-10-9(18)8(17)7(16)6(5-15)20-10/h6-10,15-18H,1-5H2,(H2,13,14,19)/t6-,7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUJBVBCOISSP-SPFKKGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)NP(=O)(NCCCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031222
Record name Glucosylifosfamide mustard
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Molecular Weight

383.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

132682-98-5
Record name Glufosfamide
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Record name Glufosfamide [INN]
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Record name Glufosfamide
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Record name Glucosylifosfamide mustard
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Record name GLUFOSFAMIDE
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Record name GLUFOSFAMIDE
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Foundational & Exploratory

Glufosfamide's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glufosfamide, a glucose-conjugated derivative of ifosfamide, represents a targeted approach in chemotherapy. Its unique design leverages the altered metabolism of cancer cells for selective uptake and activation, leading to DNA damage and apoptosis. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action

This compound's mechanism of action can be delineated into a sequential process: targeted uptake, intracellular activation, induction of DNA damage, and subsequent activation of apoptotic signaling pathways.

Cellular Uptake and Activation

Unlike its parent compound ifosfamide, which requires metabolic activation by cytochrome P450 enzymes in the liver, this compound is designed for activation within the tumor microenvironment. The key to its selectivity lies in the β-D-glucose moiety conjugated to the isophosphoramide mustard (IPM), the active alkylating agent.

Cancer cells often exhibit a high metabolic rate and an increased demand for glucose, leading to the overexpression of glucose transporters on their surface. This compound is actively transported into cancer cells through these glucose transporters, with evidence suggesting the involvement of sodium-dependent glucose transporters such as SAAT1.[1][2] This targeted uptake mechanism aims to concentrate the cytotoxic agent within the tumor cells while minimizing exposure to healthy tissues.

Once inside the cancer cell, intracellular glucosidases cleave the glucose moiety, releasing the active isophosphoramide mustard (IPM).[3][4] This localized activation is a critical feature of this compound's design, reducing the systemic toxicity associated with the release of toxic metabolites like acrolein, which is a byproduct of ifosfamide metabolism.[3]

This compound Uptake and Activation Glufosfamide_ext This compound (extracellular) Glucose_Transporter Glucose Transporter (e.g., SAAT1) Glufosfamide_ext->Glucose_Transporter Uptake Glufosfamide_int This compound (intracellular) Glucose_Transporter->Glufosfamide_int Glucosidases Intracellular Glucosidases Glufosfamide_int->Glucosidases Cleavage IPM Isophosphoramide Mustard (IPM) (Active) Glucosidases->IPM Glucose Glucose Glucosidases->Glucose

Figure 1: this compound cellular uptake and activation.
DNA Damage: Alkylation and Cross-linking

The liberated isophosphoramide mustard (IPM) is a potent DNA alkylating agent. It covalently attaches alkyl groups to the DNA bases, primarily at the N7 position of guanine. This alkylation can lead to the formation of both intrastrand and interstrand DNA cross-links.[4][5] These cross-links are highly cytotoxic lesions that physically obstruct essential cellular processes.

The formation of DNA cross-links disrupts the double-helix structure, thereby inhibiting DNA replication and transcription.[4] This blockage of fundamental cellular machinery ultimately triggers cell cycle arrest and the induction of programmed cell death.[4]

Induction of Apoptosis and Cell Cycle Arrest

The extensive DNA damage caused by this compound activates the cell's DNA Damage Response (DDR) pathways. This leads to a cascade of signaling events culminating in either cell cycle arrest to allow for DNA repair, or, if the damage is too severe, the initiation of apoptosis.

This compound has been shown to induce apoptosis in a dose-dependent manner.[6] The apoptotic process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. For the parent class of oxazaphosphorine drugs, the mitochondrial (intrinsic) pathway of apoptosis is implicated, involving the activation of the initiator caspase-9.[7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP).[7] The cleavage of PARP is a hallmark of apoptosis.

Furthermore, studies on the parent compound class suggest that this compound likely induces cell cycle arrest, particularly in the S and G2/M phases, preventing the cell from progressing through division with damaged DNA.[8]

This compound-Induced DNA Damage and Apoptosis cluster_0 DNA Damage Response cluster_1 Apoptotic Signaling cluster_2 Cell Cycle Control IPM Isophosphoramide Mustard (IPM) DNA Nuclear DNA IPM->DNA Alkylation DNA_damage DNA Cross-links (Alkylation) DNA->DNA_damage DDR DNA Damage Response (DDR) Activation DNA_damage->DDR Caspase9 Caspase-9 (Initiator) DDR->Caspase9 Activation CellCycleArrest Cell Cycle Arrest (S and G2/M phases) DDR->CellCycleArrest Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Figure 2: this compound-induced DNA damage and apoptosis signaling cascade.

Quantitative Data

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key in vitro data.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma24112.32 ± 8.5[3]
4883.23 ± 5.6[3]
7251.66 ± 3.2[3]
Table 2: Induction of Apoptosis by this compound in HepG2 Cells
Treatment Concentration (µM)Incubation Time (hours)Increase in Apoptosis (%)
1048252
2548487
50481058
1072434
2572689
50721237

Data represents the percentage increase in apoptotic cells compared to untreated controls.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on cancer cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are solubilized using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations and times) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (allow formazan formation) Add_MTT->Incubate Solubilize Add Solubilization Solution (e.g., DMSO) Incubate->Solubilize Measure_Absorbance Measure Absorbance (e.g., 570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for determining this compound cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Cells are treated with this compound at various concentrations and for specific durations.

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark to allow for Annexin V to bind to phosphatidylserine on the surface of apoptotic cells and for PI to enter necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blotting for Apoptosis-Related Proteins

Objective: To detect the activation of caspases and cleavage of PARP.

Methodology:

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-9, cleaved caspase-3, PARP, and cleaved PARP).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound's mechanism of action is a multi-step process that begins with its targeted uptake into cancer cells and culminates in the induction of apoptosis. Its design as a glucose-conjugated prodrug offers the potential for enhanced tumor selectivity and a favorable safety profile compared to its parent compound. The core of its anticancer activity lies in the generation of DNA cross-links by its active metabolite, isophosphoramide mustard, which triggers a robust DNA damage response leading to cell cycle arrest and programmed cell death. Further research into the specific signaling pathways and the development of predictive biomarkers will be crucial for optimizing the clinical application of this compound in oncology.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Glufosfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glufosfamide (β-D-glucosylisophosphoramide mustard, D-19575) is a novel alkylating agent developed to improve upon the therapeutic index of the widely used chemotherapeutic, ifosfamide. By conjugating the active metabolite of ifosfamide, isophosphoramide mustard (IPM), to a glucose molecule, this compound was designed for targeted delivery to cancer cells. Tumors often exhibit a heightened metabolic rate and an increased uptake of glucose, a phenomenon known as the Warburg effect. This compound leverages this metabolic characteristic, aiming for preferential accumulation within malignant tissues, thereby enhancing its antitumor efficacy while potentially reducing systemic toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis pathways, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The development of this compound was driven by the need to mitigate the dose-limiting toxicities associated with ifosfamide, such as neurotoxicity and nephrotoxicity, which are largely attributed to its metabolites, including acrolein and chloroacetaldehyde. The core concept was to bypass the need for hepatic cytochrome P450 activation of ifosfamide and to deliver the active alkylating agent, IPM, directly to cancer cells.

The German Cancer Research Center and Baxter Oncology were instrumental in the initial development of this compound. The strategic attachment of a glucose moiety to IPM was hypothesized to facilitate its transport into cancer cells via glucose transporters (GLUTs), which are frequently overexpressed on the surface of various tumor cells. Once inside the cell, intracellular enzymes are expected to cleave the glycosidic bond, releasing the cytotoxic IPM.

Synthesis Pathways

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Enzymatic Synthesis

An enzymatic approach offers a stereospecific method for the synthesis of β-D-Glufosfamide. A patented method describes the use of a glycosidase, such as β-glucosidase, to catalyze the formation of the glycosidic bond between β-D-glucose and isophosphoramide mustard (IPM).

Reaction Scheme:

G beta_d_glucose β-D-Glucose enzyme β-Glucosidase beta_d_glucose->enzyme ipm Isophosphoramide Mustard (IPM) ipm->enzyme This compound This compound (β-D-glucosylisophosphoramide mustard) enzyme->this compound Glycosylation

Caption: Enzymatic Synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis of this compound [1]

  • Reaction Mixture Preparation: Isophosphoramide mustard (IPM) and β-D-Glucose are combined in a weight ratio of approximately 2:5 to 2:6.[1]

  • Buffering: A sodium phosphate buffer solution (e.g., 0.3% NaH2PO4-Na2HPO4, pH 6.0) is added to the mixture to achieve a final IPM concentration of 20-40% (w/v).[1]

  • Enzymatic Reaction: A suitable β-D-glycosidase is added to the solution. The amount of enzyme is typically a fraction of the IPM weight (e.g., 1:10 to 1:20 enzyme to IPM ratio).[1]

  • Incubation: The reaction mixture is incubated in a water bath at a controlled temperature, generally between 10-30°C, for 10-20 hours.[1]

  • Enzyme Removal and Purification: Upon completion of the reaction, the enzyme is removed by ultrafiltration. The resulting solution is concentrated and the product is purified to yield this compound.[1]

Chemical Synthesis

Mechanism of Action

The cytotoxic effect of this compound is mediated by its active metabolite, isophosphoramide mustard.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell glufosfamide_ext This compound glut Glucose Transporter (GLUT) glufosfamide_ext->glut Uptake glufosfamide_int This compound glut->glufosfamide_int glucosidase Intracellular Glucosidases glufosfamide_int->glucosidase Cleavage ipm Isophosphoramide Mustard (IPM) glucosidase->ipm dna Nuclear DNA ipm->dna Alkylation dna_damage DNA Cross-linking (Inter- and Intrastrand) dna->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis G start Start culture_cells Culture Cancer Cell Lines start->culture_cells seed_plates Seed Cells in 96-well Plates culture_cells->seed_plates treat_cells Treat with This compound seed_plates->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plates Read Absorbance/ Fluorescence add_reagent->read_plates analyze_data Calculate IC50 read_plates->analyze_data end End analyze_data->end G start Start prepare_cells Prepare Fluorescently-labeled Cancer Cells start->prepare_cells implant_cells Orthotopically Implant Cells into Nude Mice prepare_cells->implant_cells monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize treat_mice Administer this compound randomize->treat_mice measure_endpoints Measure Tumor Volume and Survival treat_mice->measure_endpoints histology Perform Histological Analysis measure_endpoints->histology end End histology->end

References

Glufosfamide: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is an investigational chemotherapeutic agent that belongs to the class of alkylating agents. It is a glycosidic conjugate of β-D-glucose and isophosphoramide mustard, the active metabolite of the well-established anticancer drug ifosfamide.[1] This unique structure is designed to exploit the altered glucose metabolism often observed in cancer cells, potentially leading to a more targeted delivery of the cytotoxic payload and an improved therapeutic index compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, supported by experimental data and methodologies.

Chemical Structure and Properties

This compound is a synthetic molecule that links the DNA-alkylating isophosphoramide mustard to a glucose molecule via a glycosidic bond. This conjugation strategy aims to utilize the high glucose uptake characteristic of many tumor types, a phenomenon known as the Warburg effect.

Chemical Identifiers:

  • IUPAC Name: (2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl N,N′-bis(2-chloroethyl)phosphorodiamidate[1]

  • Synonyms: Glucophosphamide, D-19575, β-D-glucosylisophosphoramide mustard[1][2]

  • CAS Number: 132682-98-5[1][3]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₁Cl₂N₂O₇P[3]
Molecular Weight 383.16 g/mol [3]
Melting Point 109°C[1]
Solubility 200 mg/mL in water[1]
Appearance Solid
Stereochemistry β-glycosidic bond (β-anomer)[1]

Note: Freshly prepared solutions are recommended, suggesting potential for hydrolysis.[1]

Mechanism of Action

The anticancer activity of this compound is a multi-step process that begins with its selective uptake into cancer cells and culminates in the induction of apoptosis through DNA damage.

Cellular Uptake and Activation

This compound is designed to be preferentially transported into cancer cells, which often overexpress glucose transporters (GLUTs) to meet their high metabolic demands.[4][5] Once inside the cell, the glycosidic bond of this compound is cleaved by intracellular glucosidases, releasing the active cytotoxic agent, isophosphoramide mustard.[4]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glufosfamide_ext This compound GLUT Glucose Transporter (GLUT) Glufosfamide_ext->GLUT Targeted Uptake Glufosfamide_int This compound GLUT->Glufosfamide_int Isophosphoramide_mustard Isophosphoramide Mustard (Active Metabolite) Glufosfamide_int->Isophosphoramide_mustard Cleavage Glucosidases Glucosidases Glucosidases->Glufosfamide_int Isophosphoramide_mustard Isophosphoramide Mustard DNA DNA Isophosphoramide_mustard->DNA Binds to Guanine Bcl2 Bcl-2 (Anti-apoptotic) Isophosphoramide_mustard->Bcl2 Downregulates Caspases Caspase Activation (Caspase-3, -9) Isophosphoramide_mustard->Caspases Activates DNA_damage DNA Cross-links (Alkylation) DNA->DNA_damage Replication_block DNA Replication Block DNA_damage->Replication_block Transcription_block Transcription Block DNA_damage->Transcription_block Cell_cycle_arrest Cell Cycle Arrest Replication_block->Cell_cycle_arrest Transcription_block->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Bcl2->Apoptosis Caspases->Apoptosis start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with This compound seeding->treatment incubation Incubate for 24, 48, 72h treatment->incubation assay Perform Cytotoxicity Assay incubation->assay analysis Calculate IC50 Values assay->analysis end End analysis->end

References

The Gateway of Glycolysis: Unveiling the Role of Glucose Transporters in Glufosfamide Uptake

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glufosfamide, a glucose conjugate of isophosphoramide mustard, represents a targeted approach in chemotherapy, designed to exploit the heightened glucose metabolism characteristic of many cancer cells. This guide delves into the critical role of glucose transporters in the cellular uptake of this compound, providing a comprehensive overview of the underlying mechanisms, quantitative data, and detailed experimental methodologies. By leveraging the overexpression of specific glucose transporters in malignant tissues, this compound aims for selective accumulation and enhanced cytotoxic efficacy within the tumor microenvironment. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the intricate interplay between glucose transport machinery and this targeted chemotherapeutic agent.

Introduction: The Warburg Effect and the Rationale for this compound

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming necessitates an increased uptake of glucose to fuel rapid proliferation and survival. To meet this heightened demand, cancer cells often upregulate the expression of glucose transporters on their cell surface.

This compound (β-D-glucosylisophosphoramide mustard) was rationally designed to capitalize on this metabolic vulnerability. It is a prodrug in which the active alkylating agent, isophosphoramide mustard, is covalently linked to a glucose molecule. The central hypothesis is that by mimicking glucose, this compound can be actively transported into cancer cells via overexpressed glucose transporters, leading to a higher intracellular concentration of the cytotoxic agent and thereby enhancing its therapeutic index while potentially reducing systemic toxicity.

Glucose Transporters: The Gatekeepers of Cellular Glucose Homeostasis

The uptake of glucose and, by extension, this compound, is mediated by two main families of glucose transporters:

  • Facilitative Glucose Transporters (GLUTs): These transporters move glucose down its concentration gradient and are part of the solute carrier family 2 (SLC2). GLUT1, in particular, is frequently overexpressed in a wide range of cancers, including pancreatic cancer, and its expression is often correlated with aggressive tumor phenotypes and poor prognosis. Other GLUT isoforms, such as GLUT5, a fructose transporter, have also been implicated in cancer progression.

  • Sodium-Glucose Cotransporters (SGLTs): These transporters actively transport glucose against its concentration gradient by coupling its uptake with the transport of sodium ions. They belong to the solute carrier family 5 (SLC5). The low-affinity Na+-D-glucose cotransporter SAAT1 (also known as SGLT2) has been identified as a key transporter for this compound.

Mechanism of this compound Uptake: A Tale of Two Transporter Families

In vitro and preclinical studies have demonstrated that the cellular uptake of this compound is indeed a transporter-mediated process. Initial investigations revealed that the cytotoxicity of this compound could be diminished by inhibitors of glucose transporters, such as phlorizin and phloretin, providing early evidence for its reliance on this uptake mechanism.

Subsequent research has pinpointed the low-affinity sodium-glucose cotransporter SAAT1 (SGLT2) as a primary conduit for this compound entry into tumor cells[1][2]. Studies utilizing Xenopus oocytes expressing various cloned Na+-sugar cotransporters have shown that this compound is actively transported by SAAT1[1][2]. This transport is electrogenic and dependent on the sodium gradient, allowing for the potential accumulation of the drug inside the cell against its concentration gradient[1][2].

While SAAT1/SGLT2 has been identified as a key player, it is plausible that other glucose transporters, particularly the highly overexpressed GLUT1 , also contribute to this compound uptake, although direct kinetic data for GLUT1-mediated this compound transport is less defined in the literature. The broad expression of various glucose transporters across different tumor types suggests that the specific transporters involved may vary depending on the cancer's tissue of origin and its unique molecular profile.

Quantitative Data on this compound Transport and Inhibition

The following tables summarize the available quantitative data on the transport kinetics of this compound and its inhibition.

Table 1: Transport Kinetics of this compound (β-d-Glc-IPM) by SAAT1 (SGLT2)

ParameterValueConditionsSource
Km ~0.25 mMExpressed in Xenopus oocytes; Membrane potential -50 to -150 mV[1][2]
Vmax ~10-fold lower than for D-glucoseExpressed in Xenopus oocytes[1][2]

Table 2: Apparent Transport Kinetics of this compound in a Human Carcinoma Cell Line

Cell LineParameterValueConditionsSource
T84 (human colon carcinoma)Apparent Km 0.4 mMPhlorizin-inhibitable uptake[1][2]

Table 3: Inhibition of Glucose Transporters by Phlorizin

TransporterInhibitorKi Source
hSGLT1Phlorizin300 nM[3]
hSGLT2Phlorizin39 nM[3]

Signaling Pathways Regulating Glucose Transporter Expression

The overexpression of glucose transporters in cancer is not a random event but is driven by the activation of specific oncogenic signaling pathways. Understanding these pathways is crucial for identifying potential synergistic therapeutic targets.

Signaling_Pathways Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes Growth_Factors Growth Factors (e.g., EGF, IGF) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Oncogenes Oncogenes (e.g., Ras, c-Myc) Ras_MAPK Ras/MAPK Pathway Oncogenes->Ras_MAPK cMyc c-Myc Oncogenes->cMyc GLUT1 GLUT1 (SLC2A1) HIF1a->GLUT1 transcription PI3K_Akt->GLUT1 transcription & trafficking Ras_MAPK->GLUT1 transcription cMyc->GLUT1 transcription Glufosfamide_Uptake Increased This compound Uptake GLUT1->Glufosfamide_Uptake facilitates SGLT2 SGLT2 (SLC5A2) SGLT2->Glufosfamide_Uptake facilitates

Figure 1: Signaling pathways regulating glucose transporter expression.

Experimental Protocols

Radiolabeled this compound Uptake Assay in Xenopus Oocytes

This protocol is adapted from the methodology described by Veyhl et al. (1998) for characterizing the transport of this compound by SAAT1 expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
  • Microinject oocytes with 10 ng of in vitro transcribed cRNA encoding the glucose transporter of interest (e.g., SAAT1/SGLT2) or with water (control).
  • Incubate the injected oocytes for 3-5 days at 18°C in Barth's solution to allow for protein expression.

2. Uptake Measurement:

  • Prepare the uptake buffer (Ori buffer: 100 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM Hepes, pH 7.5).
  • Prepare a stock solution of radiolabeled this compound (e.g., [14C]β-d-Glc-IPM) of known specific activity.
  • For a typical experiment, place 5-10 oocytes in a well of a 24-well plate.
  • Wash the oocytes with 1 ml of Ori buffer.
  • Initiate the uptake by adding Ori buffer containing the desired concentration of [14C]β-d-Glc-IPM (e.g., 0.8 mM). For kinetic studies, use a range of substrate concentrations (e.g., 0.05 to 5 mM).
  • Incubate for a defined period (e.g., 30 minutes) at room temperature with gentle agitation.
  • Terminate the uptake by rapidly washing the oocytes three times with 1 ml of ice-cold Ori buffer.
  • Individually lyse the oocytes in 200 µl of 1% SDS.
  • Add 2 ml of scintillation cocktail to each lysate.
  • Quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Subtract the radioactivity measured in water-injected oocytes (background) from that in cRNA-injected oocytes to determine the transporter-specific uptake.
  • For kinetic analysis, plot the uptake rate (in pmol/oocyte/min) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
  • For inhibition studies, perform the uptake assay in the presence of various concentrations of an inhibitor (e.g., phlorizin) and calculate the Ki.

Western Blot Analysis for Glucose Transporter Expression in Tumor Tissue

This protocol provides a general framework for assessing the expression levels of glucose transporters like GLUT1 and SGLT2 in tumor xenografts or patient-derived tumor tissue.

1. Protein Extraction:

  • Homogenize frozen tumor tissue (~50-100 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
  • Centrifuge at 14,000 x g for 20 minutes at 4°C.
  • Collect the supernatant containing the total protein lysate.
  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
  • Separate the proteins by size on a 10% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
  • Incubate the membrane with a primary antibody specific for the glucose transporter of interest (e.g., anti-GLUT1, anti-SGLT2) diluted in blocking buffer overnight at 4°C.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
  • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
  • Quantify the band intensities using densitometry software.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_oocyte Oocyte Preparation cluster_uptake Uptake Assay cluster_analysis Data Acquisition & Analysis Harvest_Oocytes Harvest & Defolliculate Xenopus Oocytes Inject_cRNA Inject Transporter cRNA (or Water as Control) Harvest_Oocytes->Inject_cRNA Incubate_Oocytes Incubate for 3-5 Days (Protein Expression) Inject_cRNA->Incubate_Oocytes Wash_Oocytes Wash Oocytes with Buffer Incubate_Oocytes->Wash_Oocytes Add_Substrate Add Radiolabeled This compound Wash_Oocytes->Add_Substrate Incubate Incubate (e.g., 30 min) Add_Substrate->Incubate Stop_Reaction Wash with Ice-Cold Buffer Incubate->Stop_Reaction Lyse_Oocytes Lyse Oocytes Stop_Reaction->Lyse_Oocytes Scintillation_Counting Liquid Scintillation Counting Lyse_Oocytes->Scintillation_Counting Calculate_Kinetics Calculate Km & Vmax Scintillation_Counting->Calculate_Kinetics

Figure 2: Experimental workflow for a radiolabeled this compound uptake assay.

Conclusion and Future Directions

The selective uptake of this compound by glucose transporters, particularly SAAT1/SGLT2, provides a strong rationale for its clinical development in cancers characterized by high glucose avidity. The quantitative data and experimental protocols outlined in this guide offer a framework for further investigation into the precise mechanisms governing this compound transport and for the identification of biomarkers that could predict patient response.

Future research should aim to:

  • Elucidate the relative contributions of different glucose transporters (e.g., GLUT1, GLUT5, and other SGLT isoforms) to this compound uptake in a wider range of cancer types.

  • Determine the kinetic parameters of this compound transport for these other transporters.

  • Investigate the impact of the tumor microenvironment, including hypoxia and nutrient availability, on the expression of relevant transporters and subsequent this compound uptake and efficacy.

  • Develop and validate robust assays to quantify the expression of key glucose transporters in patient tumors to serve as predictive biomarkers for this compound therapy.

By continuing to unravel the intricate relationship between glucose metabolism and targeted drug delivery, the scientific community can further refine and optimize therapeutic strategies like this compound for the benefit of cancer patients.

References

Preclinical Pharmacodynamics of Glufosfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a novel chemotherapeutic agent that represents a targeted approach to cancer therapy. As a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide, this compound is designed for selective uptake by cancer cells, which often exhibit elevated glucose metabolism. This guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound's mechanism of action is centered on its ability to act as a prodrug that is preferentially activated within tumor cells, leading to DNA damage and subsequent cell death.[1]

Cellular Uptake and Activation

Due to their high metabolic rate, many cancer cells overexpress glucose transporters on their surface.[1] this compound is recognized and transported into these cells through sodium-dependent glucose transporters.[2][3] Once inside the cell, intracellular enzymes, likely glucosidases, cleave the glucose moiety from the this compound molecule.[2][4] This cleavage releases the highly cytotoxic alkylating agent, isophosphoramide mustard.[1][4]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glufosfamide_ext This compound Glucose_Transporter Glucose Transporter Glufosfamide_ext->Glucose_Transporter Uptake Glufosfamide_int This compound Glucose_Transporter->Glufosfamide_int Isophosphoramide_Mustard Isophosphoramide Mustard (Active) Glufosfamide_int->Isophosphoramide_Mustard Intracellular Cleavage (Glucosidases) DNA DNA Isophosphoramide_Mustard->DNA Alkylation DNA_damage DNA Cross-linking & Double-Strand Breaks DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Cellular uptake and activation of this compound.
DNA Damage and Apoptosis

The liberated isophosphoramide mustard is a bifunctional alkylating agent that covalently binds to DNA, forming interstrand and intrastrand cross-links.[1] These DNA lesions are highly cytotoxic as they physically block DNA replication and transcription.[5] The resulting DNA damage, including the formation of double-strand breaks, triggers a cellular DNA damage response.[4][6] If the damage is too extensive to be repaired, the cell is driven into apoptosis, or programmed cell death.[6][7] This process involves the activation of caspase cascades, including caspase-3, -8, and -9, and is influenced by the Bcl-2 family of proteins.[6]

In Vitro Efficacy

The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key parameter in these studies.

Quantitative In Vitro Data
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma24112.32 ± 8.5[8]
4883.23 ± 5.6[8]
7251.66 ± 3.2[8]
MiaPaCa-2Pancreatic Cancer--[4]
H766tPancreatic Cancer--[4]
PANC-1Pancreatic Cancer--[4]
MCF7Breast Cancer--[9]
CL-V5 B (cross-link repair deficient)Chinese Hamster Ovary-~100[9]
V79 (wild-type)Chinese Hamster Ovary-~500[9]

Note: For MiaPaCa-2, H766t, and PANC-1 cell lines, a study demonstrated that this compound at 10 µg/ml, in combination with gemcitabine, resulted in greater growth inhibition than either agent alone, though specific IC50 values were not provided in the referenced text.[4] For the MCF7 cell line, treatment with 50 µM this compound was sufficient to trigger PARP activation.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol is a generalized representation of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of this compound.

cluster_workflow MTT Assay Workflow start Start cell_culture 1. Cell Culture: Seed cancer cells in 96-well plates (e.g., 5000 cells/well) and incubate for 24h. start->cell_culture drug_treatment 2. Drug Treatment: Expose cells to a range of This compound concentrations (e.g., 10-1000 µM). cell_culture->drug_treatment incubation 3. Incubation: Incubate for specified time periods (e.g., 24, 48, 72 hours). drug_treatment->incubation mtt_addition 4. MTT Addition: Add MTT solution (0.5 mg/ml) to each well and incubate for 1-5h. incubation->mtt_addition formazan_solubilization 5. Formazan Solubilization: Remove MTT solution and add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. mtt_addition->formazan_solubilization read_absorbance 6. Read Absorbance: Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. formazan_solubilization->read_absorbance data_analysis 7. Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value. read_absorbance->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5,000 cells per well) and allowed to adhere and grow for 24 hours.[10]

  • Drug Application: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group of cells is treated with vehicle only.[10]

  • Incubation: The plates are incubated for defined periods (e.g., 24, 48, or 72 hours) to allow the drug to exert its cytotoxic effects.[10]

  • MTT Reagent: After the incubation period, the drug-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 1-5 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[10]

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy

The antitumor activity of this compound has been demonstrated in preclinical animal models, most notably in xenograft models of human cancers.

Quantitative In Vivo Data
Animal ModelCancer TypeTreatmentDosing ScheduleOutcomeReference
Orthotopic Nude MousePancreatic (MiaPaCa-2)This compound3-100 mg/kg/day, IV for 14 daysDose-dependent reduction in tumor volume. 100 mg/kg was similar in effect to gemcitabine.[4]
Orthotopic Nude MousePancreatic (MiaPaCa-2)This compound + GemcitabineThis compound (30 mg/kg) + GemcitabineEnhanced inhibition of tumor growth and significantly prolonged survival compared to single-agent treatment.[4]
Experimental Protocol: Orthotopic Pancreatic Cancer Xenograft Model

This protocol outlines the key steps involved in establishing and utilizing an orthotopic pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound.

cluster_workflow Orthotopic Xenograft Model Workflow start Start cell_prep 1. Cell Preparation: Culture human pancreatic cancer cells (e.g., MiaPaCa-2). start->cell_prep tumor_implantation 3. Tumor Implantation: Surgically implant cancer cells into the pancreas of the mice. cell_prep->tumor_implantation animal_prep 2. Animal Preparation: Use immunodeficient mice (e.g., nude mice). animal_prep->tumor_implantation tumor_growth 4. Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). tumor_implantation->tumor_growth randomization 5. Randomization: Randomly assign mice to treatment and control groups. tumor_growth->randomization treatment 6. Treatment Administration: Administer this compound (e.g., IV) and/or other agents according to the defined schedule. randomization->treatment monitoring 7. Efficacy and Toxicity Monitoring: Measure tumor volume regularly. Monitor animal weight and general health. treatment->monitoring endpoint 8. Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for analysis (e.g., immunohistochemistry for apoptosis and proliferation markers). monitoring->endpoint end End endpoint->end

Caption: A generalized workflow for an orthotopic xenograft study.

Detailed Steps:

  • Cell Culture: Human pancreatic cancer cells (e.g., MiaPaCa-2, which may be engineered to express a reporter like red fluorescent protein for easier visualization) are cultured in appropriate media.[4]

  • Animal Model: Immunocompromised mice, such as athymic nude mice, are used to prevent rejection of the human tumor cells.

  • Orthotopic Implantation: The mice are anesthetized, and a small incision is made to expose the pancreas. A suspension of the cancer cells is then injected directly into the pancreas. This orthotopic model more closely mimics the natural tumor microenvironment compared to subcutaneous models.

  • Tumor Establishment: The tumors are allowed to grow until they reach a predetermined size (e.g., 100-150 mm³), which can be monitored by imaging or palpation.[4]

  • Group Allocation: The tumor-bearing mice are randomly assigned to different treatment groups, including a vehicle control group, a this compound-alone group, and potentially combination therapy groups.[4]

  • Drug Administration: this compound is administered according to the specified route (e.g., intravenously) and schedule (e.g., daily for a set number of days).[4]

  • Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers or an imaging system. The body weight and overall health of the mice are also monitored to assess toxicity.[4]

Conclusion

The preclinical data for this compound demonstrate its potential as a targeted anticancer agent. Its mechanism of action, leveraging the increased glucose metabolism of tumor cells for selective uptake and activation, provides a clear rationale for its antitumor activity. Both in vitro and in vivo studies have shown its ability to inhibit the growth of various cancer cells, particularly pancreatic cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other targeted cancer therapies. Further research to expand the range of cancer cell lines and in vivo models tested will continue to refine our understanding of the full potential of this promising therapeutic agent.

References

Glufosfamide: A Technical Guide on its DNA Alkylating Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation alkylating agent designed for targeted cancer therapy. As a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide, this compound leverages the aberrant glucose metabolism of cancer cells for preferential uptake. This guide provides a comprehensive technical overview of the DNA alkylating properties of this compound, its mechanism of action, and relevant experimental data and protocols for research and development professionals.

Mechanism of Action

This compound's mechanism of action is a multi-step process that begins with its targeted uptake and culminates in the induction of cancer cell death through DNA damage.

Targeted Cellular Uptake

Cancer cells often exhibit a high rate of glycolysis, leading to an overexpression of glucose transporters (GLUTs) on their cell surface. This compound is designed to exploit this "Warburg effect". The glucose moiety of the molecule facilitates its transport into cancer cells via these transporters, leading to a higher intracellular concentration compared to normal cells.[1]

Intracellular Activation

Once inside the cell, this compound is cleaved by intracellular glucosidases, releasing its cytotoxic payload: isophosphoramide mustard.[1] This active metabolite is a bifunctional alkylating agent.

DNA Alkylation and Cross-linking

Isophosphoramide mustard contains two reactive chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[2] As a bifunctional agent, it can react with two different guanine bases, leading to the formation of DNA interstrand cross-links (ICLs). These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[3][4] This disruption of DNA integrity ultimately triggers cell cycle arrest and programmed cell death (apoptosis).

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma24112.32 ± 8.5[5]
4883.23 ± 5.6[5]
7251.66 ± 3.2[5]
MiaPaCa-2Pancreatic CancerNot Specified>10 µg/ml[6]
H766tPancreatic CancerNot SpecifiedNot Specified[6]
PANC-1Pancreatic CancerNot SpecifiedNot Specified[6]
Clinical Efficacy

This compound has been investigated in clinical trials, primarily for pancreatic cancer. The following table summarizes key outcomes from a Phase III trial in patients with metastatic pancreatic adenocarcinoma previously treated with gemcitabine.

ParameterThis compound + Best Supportive Care (BSC)Best Supportive Care (BSC) Alonep-valueHazard Ratio (95% CI)Reference
Number of Patients 148155--[7]
Median Overall Survival 105 days84 days0.190.85 (0.66-1.08)[7]

Signaling Pathways

DNA Damage Response and Apoptosis Induction

This compound-induced DNA damage triggers a complex network of signaling pathways, ultimately leading to apoptosis. The following diagram illustrates the key events in this process.

G This compound This compound Isophosphoramide_Mustard Isophosphoramide Mustard This compound->Isophosphoramide_Mustard Intracellular Cleavage DNA_Damage DNA Interstrand Cross-links Isophosphoramide_Mustard->DNA_Damage Alkylation ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bcl2_down Bcl-2 Downregulation p53->Bcl2_down Mitochondria Mitochondrial Dysfunction Bcl2_down->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_cleavage->Apoptosis

Caption: this compound-induced DNA damage response and apoptotic signaling pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from studies evaluating the in vitro cytotoxicity of this compound.[5]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

2. Drug Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol is based on standard methods for assessing apoptosis induced by chemotherapeutic agents.[8]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration. Include an untreated control.

2. Cell Harvesting:

  • Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

3. Cell Washing:

  • Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

4. Annexin V and Propidium Iodide Staining:

  • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

5. Flow Cytometry Analysis:

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

  • Four populations of cells can be distinguished:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

This compound represents a rational approach to cancer therapy by targeting the metabolic hallmark of tumor cells. Its mechanism as a DNA alkylating agent, leading to the formation of cytotoxic interstrand cross-links, is well-established. The provided quantitative data and experimental protocols offer a foundation for further research into its efficacy and for the development of novel combination therapies. The elucidation of the signaling pathways involved in this compound-induced apoptosis provides opportunities for identifying biomarkers of response and resistance. This technical guide serves as a valuable resource for scientists and professionals dedicated to advancing cancer treatment.

References

Early-Phase Clinical Trial Results for Glufosfamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for Glufosfamide, a novel alkylating agent. This compound, or β-D-glucosylisophosphoramide mustard, is a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide.[1][2] This design aims to leverage the increased glucose uptake in tumor cells, potentially leading to selective targeting.[1][2] This document summarizes key quantitative data from Phase I and II clinical trials, details experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for oncology researchers and drug development professionals.

Mechanism of Action

This compound functions as a prodrug that, upon entering a cell, is metabolized to isophosphoramide mustard, its active cytotoxic component.[2] This active metabolite is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking of DNA strands.[2][3] This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[2][3] A key feature of this compound is its glucose moiety, which is hypothesized to facilitate its uptake into cancer cells via glucose transporters, which are often overexpressed in malignant tissues due to their high metabolic rate.[1][2]

cluster_extracellular Extracellular Space cluster_cell Tumor Cell Glufosfamide_ext This compound Glucose_Transporter Glucose Transporter Glufosfamide_ext->Glucose_Transporter Uptake Glufosfamide_int This compound Glucose_Transporter->Glufosfamide_int Metabolism Intracellular Metabolism Glufosfamide_int->Metabolism IPM Isophosphoramide Mustard (IPM) Metabolism->IPM DNA DNA IPM->DNA DNA_Damage DNA Cross-linking & Damage DNA->DNA_Damage Alkylation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Phase I Clinical Trial Data

Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.

Table 1: Summary of Phase I Monotherapy Trials
StudyPatient PopulationDosing RegimenMTDDLTsAntitumor Activity
EORTC-ECSG[1][4]21 patients with refractory solid tumors800 to 6,000 mg/m² as a 6-hour IV infusion every 3 weeks6,000 mg/m²Reversible renal tubular acidosis, grade 4 neutropenia/leukopenia1 complete response (pancreatic adenocarcinoma), minor responses in colon and breast cancer
Shimizu et al.[5]Japanese patients with advanced solid tumorsEscalating doses as a 6-hour IV infusion every 3 weeks6,000 mg/m²Grade 3 hypophosphatemia, hypokalemia, and metabolic acidosis1 partial response (gallbladder cancer), 8 patients with stable disease
Table 2: Summary of Phase I Combination Trial (this compound + Gemcitabine)
StudyPatient PopulationDosing RegimenMTD of this compoundDLTsAntitumor Activity
Chiorean et al.[6][7]19 patients with advanced solid tumors (including 8 pancreatic)This compound 1,500-4,500 mg/m² IV over 4 hours on Day 1 + Gemcitabine 1,000 mg/m² IV on Days 1, 8, 15 of a 28-day cycle4,500 mg/m²Grade 3 fatigue, Grade 4 thrombocytopenia1 unconfirmed partial response, 10 of 19 patients with stable disease or better at 8 weeks

Phase II Clinical Trial Data

Phase II studies were designed to evaluate the efficacy and further assess the safety of this compound in specific cancer types.

Table 3: Summary of Phase II Trials in Pancreatic Cancer
StudyPatient PopulationDosing RegimenObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Adverse Events
Chiorean et al. (Combination with Gemcitabine)[8][9][10]29 chemotherapy-naïve pancreatic adenocarcinoma patientsThis compound 4,500 mg/m² IV on Day 1 + Gemcitabine 1,000 mg/m² IV on Days 1, 8, 15 of a 28-day cycle21% (6 of 28 patients with partial response)3.7 months6.0 monthsGrade 3/4 neutropenia (79%), Grade 3/4 thrombocytopenia (34%), renal failure (4 patients)
Briasoulis et al. (Monotherapy)[11]35 chemotherapy-naïve patients with advanced or metastatic pancreatic adenocarcinoma5 g/m² as a 1-hour IV infusion every 3 weeks5.9% (2 confirmed partial responses)1.4 months5.3 monthsGrade 3 hypokalemia (5 patients), Grade 3 hypophosphatemia (4 patients), Grade 4 creatinine increase (1 patient)
Table 4: Summary of Phase II Trial in Soft Tissue Sarcoma
StudyPatient PopulationDosing RegimenObjective Response Rate (ORR)Disease Control Rate (SD or better)Key Adverse Events
ASCO Abstract 2008[12]22 patients with relapsed soft tissue sarcoma5,000 mg/m² IV over 1 hour every 21 days4.5% (1 partial response)36%Renal failure (5 patients; Grade 3-5), Grade 3/4 neutropenia (2 patients)

Experimental Protocols

Phase I Monotherapy (EORTC-ECSG)[1][4]
  • Patient Eligibility: Patients with histologically confirmed refractory solid tumors, WHO performance status of 0-2, and adequate organ function.

  • Treatment: this compound was administered as a two-step (fast/slow) intravenous infusion over 6 hours every 3 weeks. Doses ranged from 800 to 6,000 mg/m².

  • Safety and Efficacy Assessment: Hematology, biochemistry, and urinalysis were performed at baseline and weekly. Toxicity was graded according to the NCI CTC. Tumor response was assessed every two cycles.

  • Pharmacokinetics: Blood and urine samples were collected at specified time points during and after the first infusion to determine pharmacokinetic parameters.

cluster_screening Screening cluster_treatment Treatment Cycle (every 3 weeks) cluster_assessment Assessment Eligibility Patient Eligibility Criteria Met Dose_Escalation Dose Escalation Cohorts (800-6000 mg/m²) Eligibility->Dose_Escalation Infusion 6-hour IV Infusion Dose_Escalation->Infusion PK_Sampling Pharmacokinetic Sampling (First Cycle) Infusion->PK_Sampling Weekly_Monitoring Weekly Safety Monitoring (Hematology, Biochemistry) Infusion->Weekly_Monitoring Tumor_Assessment Tumor Response Assessment (Every 2 Cycles) Weekly_Monitoring->Tumor_Assessment

Caption: Workflow for the Phase I Monotherapy Trial.
Phase II Combination Therapy in Pancreatic Cancer (Chiorean et al.)[9][10]

  • Patient Eligibility: Patients with chemotherapy-naïve, metastatic and/or locally advanced pancreatic adenocarcinoma, Karnofsky Performance Status ≥70, and creatinine clearance (CrCL) ≥60 mL/min.

  • Treatment: this compound 4,500 mg/m² was administered as a 4-hour intravenous infusion on Day 1, and Gemcitabine 1,000 mg/m² was given as a 30-minute intravenous infusion on Days 1, 8, and 15 of a 28-day cycle.

  • Safety and Efficacy Assessment: The primary endpoint was response rate, assessed radiologically every two cycles (8 weeks). Safety was monitored continuously.

Start Start of 28-Day Cycle Day1 Day 1 Start->Day1 Glufosfamide_Admin This compound 4500 mg/m² (4-hr IV) Day1->Glufosfamide_Admin Gemcitabine_Admin1 Gemcitabine 1000 mg/m² (30-min IV) Glufosfamide_Admin->Gemcitabine_Admin1 Day8 Day 8 Gemcitabine_Admin1->Day8 Gemcitabine_Admin2 Gemcitabine 1000 mg/m² (30-min IV) Day8->Gemcitabine_Admin2 Day15 Day 15 Gemcitabine_Admin2->Day15 Gemcitabine_Admin3 Gemcitabine 1000 mg/m² (30-min IV) Day15->Gemcitabine_Admin3 End End of Cycle Gemcitabine_Admin3->End Assessment Tumor Assessment (Every 2 Cycles) End->Assessment After 2 cycles

Caption: Dosing schedule for the Phase II combination trial.

Discussion and Future Directions

Early-phase clinical trials of this compound have demonstrated a manageable safety profile and evidence of antitumor activity, both as a monotherapy and in combination with gemcitabine. The dose-limiting toxicities are primarily renal and hematological.[1][7] In pancreatic cancer, the combination of this compound with gemcitabine showed a notable objective response rate, although this was accompanied by significant hematologic and renal toxicity.[9] A subsequent Phase III trial in second-line metastatic pancreatic cancer did not meet its primary endpoint of a statistically significant improvement in overall survival compared to best supportive care.[13][14] Despite this, the trend toward improved survival and the responses seen in early trials suggest that further investigation into optimal dosing schedules, patient selection, and combination strategies may be warranted. The development of this compound for pancreatic cancer is ongoing, with a Phase III trial comparing it to 5-FU.[15][16] The unique mechanism of targeting glucose metabolism remains a compelling rationale for its continued development in oncology.

References

Glufosfamide's Molecular Assault on Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms and clinical investigations of glufosfamide as a therapeutic agent against pancreatic cancer. This compound, a novel chemotherapeutic agent, has been the subject of multiple clinical studies, demonstrating a targeted approach to this challenging malignancy. This document synthesizes the available data on its molecular targets, mechanism of action, and clinical efficacy, presenting quantitative findings in a structured format and illustrating key concepts with detailed diagrams.

Mechanism of Action: A Trojan Horse Strategy

This compound is a glucose conjugate of isophosphoramide mustard, an active alkylating agent.[1][2][3] This design leverages the unique metabolic properties of cancer cells. Pancreatic cancer cells, like many other malignancies, exhibit a heightened metabolic rate and a correspondingly high uptake of glucose to fuel their rapid growth and proliferation.[1][3]

The glucose moiety of this compound acts as a carrier, facilitating its preferential transport into these highly metabolic cancer cells.[3][4] Once inside the cell, the bond between the glucose and the isophosphoramide mustard is cleaved, releasing the active cytotoxic agent.[3][4] This active mustard derivative then exerts its anti-cancer effects by cross-linking DNA strands.[1][2][3] This DNA damage disrupts critical cellular processes, including replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3][5] Some preclinical evidence suggests that this induction of apoptosis is associated with a decrease in the anti-apoptotic protein Bcl-2.[5]

Glufosfamide_Mechanism Figure 1: Proposed Mechanism of Action of this compound in Pancreatic Cancer Cells cluster_extracellular Extracellular Space cluster_cell Pancreatic Cancer Cell This compound This compound (Glucose-Isophosphoramide Mustard) GLUT Glucose Transporter (GLUT) This compound->GLUT Uptake Glufosfamide_inside Intracellular this compound GLUT->Glufosfamide_inside Cleavage Enzymatic Cleavage Glufosfamide_inside->Cleavage Release of active drug IPM Isophosphoramide Mustard (Active Alkylating Agent) Cleavage->IPM DNA Nuclear DNA IPM->DNA Alkylation DNA_damage DNA Cross-linking & Strand Breaks DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Triggers

Figure 1: Proposed Mechanism of Action of this compound.

Clinical Investigations in Pancreatic Cancer

This compound has undergone evaluation in several clinical trials for pancreatic cancer, both as a monotherapy and in combination with the standard-of-care agent, gemcitabine.[4][6][7]

A significant Phase 3 clinical trial investigated this compound with best supportive care (BSC) compared to BSC alone in patients with metastatic pancreatic cancer who had progressed after gemcitabine-based chemotherapy.[4][7] While the trial did not achieve its primary endpoint of a statistically significant improvement in overall survival, a positive trend was observed.[4][7]

Another key study was a Phase 2 trial that assessed the combination of this compound and gemcitabine in patients with chemotherapy-naive advanced pancreatic adenocarcinoma.[6] The combination demonstrated anti-tumor activity; however, it was associated with notable hematologic and renal toxicities.[6]

Summary of Clinical Trial Data

The following tables summarize the key quantitative outcomes from these clinical trials.

Table 1: Phase 3 Trial of this compound + BSC vs. BSC Alone in Gemcitabine-Relapsed Pancreatic Cancer [4][7]

EndpointThis compound + BSC (n=148)BSC Alone (n=155)p-valueHazard Ratio (95% CI)
Median Overall Survival105 days84 days0.190.85 (0.66 - 1.08)

Table 2: Phase 2 Trial of this compound in Combination with Gemcitabine in Chemotherapy-Naive Pancreatic Adenocarcinoma [6]

EndpointValue (n=29)
Confirmed Partial Response Rate18% (95% CI: 6% - 37%)
Stable Disease Rate39%
Median Progression-Free Survival3.7 months
Median Overall Survival6 months
1-Year Survival Rate32%
Grade 3/4 Neutropenia79%
Grade 3/4 Thrombocytopenia34%

Experimental Protocols and Workflows

Detailed experimental protocols from the preclinical studies cited in the initial search results are not publicly available. However, based on the descriptions of the clinical trials, a general workflow can be conceptualized.

Clinical_Trial_Workflow Figure 2: Generalized Clinical Trial Workflow for this compound in Pancreatic Cancer cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient_Population Identify Patients with Metastatic Pancreatic Cancer Inclusion_Criteria Meet Inclusion Criteria (e.g., prior gemcitabine treatment) Patient_Population->Inclusion_Criteria Exclusion_Criteria Exclude based on Exclusion Criteria Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Exclusion_Criteria->Informed_Consent Randomize Randomization Informed_Consent->Randomize Arm_A Arm A: This compound + Best Supportive Care Randomize->Arm_A Arm_B Arm B: Best Supportive Care Alone Randomize->Arm_B Tumor_Assessment Tumor Assessment (e.g., RECIST criteria) Arm_A->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring Arm_A->Safety_Monitoring Arm_B->Tumor_Assessment Arm_B->Safety_Monitoring Survival_Data Collect Survival Data Tumor_Assessment->Survival_Data Safety_Monitoring->Survival_Data Data_Analysis Statistical Analysis of Endpoints (OS, PFS, etc.) Survival_Data->Data_Analysis

References

In-depth Technical Guide: Intracellular Activation of Glufosfamide by Glucosidases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation, water-soluble oxazaphosphorine and a glucose-conjugated alkylating agent.[1][2] It is a derivative of ifosfamide, designed for enhanced selectivity towards tumor cells.[1] Many cancer cells exhibit increased glucose uptake to fuel their rapid growth, a phenomenon known as the Warburg effect.[3] this compound leverages this metabolic characteristic by utilizing the glucose moiety to target cancer cells that overexpress glucose transporters.[1][2][4]

This targeted approach aims to concentrate the cytotoxic payload, isophosphoramide mustard (IPM), within tumor cells, thereby increasing the therapeutic index and potentially reducing systemic toxicity compared to its parent compound, ifosfamide.[5] The intracellular release of IPM is a critical activation step mediated by glucosidases. This technical guide provides a comprehensive overview of the intracellular activation of this compound, detailing the enzymatic processes, experimental methodologies for its study, and relevant quantitative data.

Core Mechanism: Intracellular Activation of this compound

The activation of this compound is a sequential process involving cellular uptake and subsequent enzymatic cleavage.

2.1 Cellular Uptake: this compound is transported into cells via transmembrane glucose transporters.[4][6] While the exact transporters are still under investigation, both sodium-dependent glucose transporters (SGLTs) and facilitated-diffusion glucose transporters (GLUTs) are implicated in its uptake.[6] The overexpression of these transporters on the surface of many tumor types facilitates the preferential accumulation of this compound within these cells.[1][5]

2.2 Enzymatic Cleavage by Glucosidases: Following transport into the cell, this compound is hydrolyzed by intracellular β-glucosidases.[5][7] These enzymes cleave the glycosidic bond between the glucose molecule and the isophosphoramide mustard.[7] This enzymatic action releases the active alkylating agent, IPM.[1][6] Studies have shown that both cytosolic and lysosomal β-glucosidases can contribute to this activation.[7]

2.3 DNA Alkylation and Apoptosis: The liberated IPM is a potent cytotoxic agent that induces cell death by forming covalent cross-links with DNA.[1][8] This DNA damage disrupts essential cellular processes like replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][5]

Glufosfamide_Activation cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glufosfamide_ext This compound GlucoseTransporter Glucose Transporters (SGLT/GLUT) Glufosfamide_ext->GlucoseTransporter Uptake Glufosfamide_int This compound GlucoseTransporter->Glufosfamide_int Glucosidases β-glucosidases Glufosfamide_int->Glucosidases Cleavage IPM Isophosphoramide Mustard (IPM) Glucosidases->IPM Release DNA DNA IPM->DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis DNA Damage MTT_Workflow A Seed cells in 96-well plate B Treat with varying This compound concentrations A->B C Incubate for 24-96 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H Apoptosis_Assay_Workflow A Treat cells with this compound B Lyse cells and add fluorogenic caspase substrate A->B C Incubate to allow substrate cleavage B->C D Measure fluorescence C->D E Quantify apoptosis D->E

References

An In-depth Technical Guide: Theoretical Advantages of Glufosfamide Over Ifosfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation alkylating agent developed as an analog of ifosfamide.[1] The primary theoretical advantages of this compound over its predecessor, ifosfamide, are rooted in its unique metabolic activation pathway, which is designed to enhance tumor cell selectivity and reduce systemic toxicities.[2] This guide provides a detailed examination of these advantages, supported by preclinical and clinical data, experimental methodologies, and visualizations of the core mechanisms.

Introduction: The Rationale for this compound

Ifosfamide is a widely used chemotherapeutic agent for a variety of solid tumors and hematological malignancies.[3] However, its clinical utility is often limited by significant toxicities, including neurotoxicity, nephrotoxicity, and urotoxicity.[4] These adverse effects are largely attributed to its complex hepatic metabolism by cytochrome P450 (CYP450) enzymes, which generates not only the active alkylating agent, isophosphoramide mustard, but also toxic byproducts like chloroacetaldehyde (CAA) and acrolein.[5][6]

This compound was engineered to circumvent these limitations. By conjugating the active isophosphoramide mustard directly to a glucose molecule, this compound's design leverages the aberrant glucose metabolism of cancer cells—a phenomenon known as the Warburg effect.[7][8] This design posits two key theoretical advantages:

  • Targeted Activation: Preferential uptake by cancer cells with high glucose transporter expression and subsequent intracellular cleavage, leading to a higher concentration of the active drug at the tumor site.[2]

  • Reduced Systemic Toxicity: Bypassing the need for hepatic CYP450 activation, thereby minimizing the systemic generation of toxic metabolites like CAA and acrolein.[2][9]

Mechanism of Action and Metabolism

Ifosfamide Metabolism and Toxicity

Ifosfamide is a prodrug that requires activation in the liver by CYP450 enzymes.[3] This process generates 4-hydroxyifosfamide, which is in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide can then either be detoxified by aldehyde dehydrogenase or spontaneously decompose to form the active cytotoxic agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein.[10] A significant portion of ifosfamide is also metabolized via N-dechloroethylation, producing the neurotoxic metabolite chloroacetaldehyde (CAA).[6][11]

dot

Caption: Metabolic pathway of Ifosfamide.

This compound Metabolism and Targeted Activation

This compound is designed to be taken up by cells via glucose transporters, which are often overexpressed in cancer cells.[8] Intracellularly, glucosidases are thought to cleave the glycosidic bond, releasing isophosphoramide mustard directly within the target cell.[2] This localized activation is intended to increase the therapeutic index by concentrating the cytotoxic agent in the tumor while sparing normal tissues.[2] Crucially, this pathway avoids the hepatic generation of acrolein and CAA.[2]

dot

Caption: Proposed metabolic pathway of this compound.

Comparative Preclinical and Clinical Data

While this compound has shown promise in preclinical models and early-phase trials, its clinical development has faced challenges.[12] A Phase III trial in pancreatic cancer did not meet its primary endpoint of a statistically significant improvement in overall survival compared to best supportive care.[12] However, the data from various studies provide insight into its activity and toxicity profile.

Preclinical Efficacy

In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines, including pancreatic cancer cells.[2] The combination of this compound and gemcitabine showed greater effects on inhibiting cell proliferation and enhancing apoptosis compared to either agent alone.[2][13] In an orthotopic nude mouse model of pancreatic cancer, this compound inhibited tumor growth in a dose-dependent manner and prolonged survival.[13]

Table 1: Preclinical Activity of this compound

Model System Cell Lines Key Findings Reference
In Vitro MiaPaCa-2, H766t, PANC-1 This compound inhibited cell growth; combination with gemcitabine showed greater effects. [2]
In Vitro MCF7 (Breast Cancer) Inhibited DNA and protein synthesis; induced DNA cross-links. [14][15]

| In Vivo (Orthotopic) | MiaPaCa-2 (Pancreatic) | Dose-dependent inhibition of tumor growth and prolonged survival. |[13] |

Clinical Efficacy and Toxicity

Clinical trials have investigated this compound in various cancers, including pancreatic, lung, and ovarian cancers.[16] A Phase II trial of this compound combined with gemcitabine in chemotherapy-naive pancreatic cancer patients showed an 18% partial response rate and a median overall survival of 6.0 months.[17] However, the combination was associated with pronounced hematologic and renal toxicity.[17]

Table 2: Selected Clinical Trial Data for this compound

Trial Phase Cancer Type Treatment Key Efficacy Results Notable Toxicities (Grade 3/4) Reference
Phase III Pancreatic (2nd line) This compound vs. Best Supportive Care Median OS: 105 vs. 84 days (p=0.19, not significant) Renal and hematologic toxicity similar to previous trials. [12]

| Phase II | Pancreatic (1st line) | this compound + Gemcitabine | 18% Partial Response; Median OS: 6.0 months | Neutropenia (79%), Thrombocytopenia (34%), Renal failure (4 patients). |[17] |

The primary toxicities associated with ifosfamide that this compound aims to mitigate are neurotoxicity and urotoxicity.

  • Neurotoxicity: Ifosfamide-induced encephalopathy occurs in up to 30% of patients and is linked to the metabolite CAA.[3][11]

  • Urotoxicity: Acrolein is responsible for hemorrhagic cystitis, a common and severe side effect of ifosfamide, often requiring co-administration of a uroprotectant agent like mesna.[10][18]

By avoiding the generation of these metabolites, this compound is theoretically less likely to cause these specific toxicities. However, clinical data indicates that renal toxicity can still be a significant concern with this compound, potentially due to high concentrations of the active mustard in the kidneys during excretion.[17]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is a general framework for assessing the cytotoxic effects of alkylating agents like this compound and ifosfamide (with a system for metabolic activation) on cancer cell lines.

Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MiaPaCa-2, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound. For ifosfamide, a hepatic S9 fraction or a similar system is required for metabolic activation.

  • Treatment: Expose cells to varying concentrations of the drugs for a specified period (e.g., 72 hours).[19]

  • Viability Assessment: Use a viability assay such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®) to quantify the number of viable cells.

  • Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value using non-linear regression.

dot

Caption: Workflow for an in vitro cytotoxicity assay.

DNA Interstrand Cross-linking Assay (Modified Comet Assay)

This protocol measures the formation of DNA interstrand cross-links (ICLs), the primary cytotoxic lesion induced by alkylating agents.[20][21]

Objective: To quantify the level of ICLs in cells following drug treatment.

Methodology:

  • Cell Treatment: Treat cells in suspension or monolayer with the alkylating agent for a defined period (e.g., 1-2 hours).

  • Irradiation: After treatment, irradiate a subset of cells with a fixed dose of X-rays (e.g., 10 Gy) to introduce a known number of single-strand breaks. Non-irradiated cells serve as a control.[20]

  • Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.[20]

  • Lysis: Lyse the cells using a high-salt detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Electrophoresis: Subject the slides to alkaline electrophoresis. Un-cross-linked DNA fragments will migrate out of the nucleoid, forming a "comet tail." The presence of ICLs will retard this migration.[20]

  • Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the comet tail moment (a measure of DNA migration). A reduction in the tail moment in irradiated, drug-treated cells compared to irradiated, untreated cells indicates the presence of ICLs.[20]

Conclusion

This compound presents clear theoretical advantages over ifosfamide, primarily centered on its targeted activation mechanism that promises enhanced tumor selectivity and a more favorable toxicity profile by avoiding the generation of neurotoxic and urotoxic metabolites.[2] Its design leverages the unique metabolic properties of cancer cells.[8]

However, the clinical translation of these advantages has been challenging. While preclinical data were promising, clinical trials did not demonstrate a significant survival benefit in advanced pancreatic cancer and revealed that renal and hematologic toxicities remain concerns.[12][17] These findings underscore the complexity of drug development and the gap that can exist between theoretical design and clinical outcomes. Further research may explore this compound in other tumor types with high glucose avidity or in combination with agents that could mitigate its toxicities, potentially realizing the full therapeutic potential envisioned in its design.

References

Glufosfamide: A Technical Guide to its Induction of Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation alkylating agent, an analogue of ifosfamide, that has been investigated for its therapeutic potential in various malignancies, including pancreatic cancer.[1] Its unique design involves the conjugation of the active cytotoxic metabolite, isophosphoramide mustard (IPM), to a glucose molecule. This structure is intended to facilitate targeted delivery to tumor cells, which often exhibit higher rates of glucose uptake compared to normal cells. Once inside the cell, this compound releases IPM, which exerts its anticancer effects by inducing DNA damage. This guide provides an in-depth examination of the molecular mechanisms through which this compound triggers two critical anti-proliferative processes: apoptosis and cell cycle arrest.

Core Mechanism of Action: DNA Alkylation

As a derivative of cyclophosphamide, this compound's cytotoxic activity stems from its function as a DNA alkylating agent. The active metabolite, IPM, forms covalent bonds with DNA bases, primarily at the N7 position of guanine. This interaction leads to the formation of DNA cross-links, both inter-strand and intra-strand. These adducts disrupt the normal structure of the DNA double helix, creating a physical barrier that interferes with critical cellular processes like DNA replication and transcription.[1][2] This DNA damage serves as the primary trigger for the subsequent induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[3][4] Studies have demonstrated its ability to initiate apoptosis in a dose- and time-dependent manner across various cancer cell lines.[2][4] The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathway

The DNA damage induced by this compound activates a complex signaling cascade that converges on the mitochondria. This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and a subsequent disruption of the mitochondrial membrane potential.[3][4] The loss of mitochondrial integrity results in the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm. Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[4][5]

G_Apoptosis_Pathway cluster_0 Cellular Response to this compound This compound This compound DNA_Damage DNA Damage (Cross-linking) This compound->DNA_Damage Bcl2 Bcl-2 Expression (Anti-apoptotic) DNA_Damage->Bcl2 Inhibits Mito_Potential Mitochondrial Membrane Potential DNA_Damage->Mito_Potential Disrupts Bcl2->Mito_Potential Maintains Casp9 Caspase-9 Activation Mito_Potential->Casp9 Activates via Cytochrome c release Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of this compound have been quantified in various studies. The following table summarizes key findings from research on the HepG2 human liver cancer cell line.

Cell LineTreatmentConcentration (µM)Incubation Time (h)Apoptosis Induction (% increase vs. control)Citation
HepG2This compound1048252%[6]
HepG2This compound2548487%[6]
HepG2This compound50481058%[6]
HepG2This compound1072434%[6]
HepG2This compound2572689%[6]
HepG2This compound50721237%[6]

Induction of Cell Cycle Arrest

In response to DNA damage, cells activate complex surveillance mechanisms known as cell cycle checkpoints. These checkpoints halt cell cycle progression to allow time for DNA repair. If the damage is too severe to be repaired, the cell is often directed towards apoptosis. Mafosfamide, an analog of this compound that does not require metabolic activation, has been shown to cause cell cycle arrest, primarily at the S and G2/M phases.[7] This is a crucial component of its anti-tumor activity, as it prevents the proliferation of cells with damaged DNA.[5][7]

Signaling Pathway

DNA damage triggers the activation of sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate checkpoint kinases Chk1 and Chk2.[2] These kinases then target key cell cycle regulators. For instance, activation of the G2/M checkpoint often involves the phosphorylation and inhibition of the Cdc25C phosphatase by Chk2.[8] Inhibited Cdc25C cannot activate the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing cells to accumulate in the G2 phase.[8] Similarly, DNA damage during S-phase can slow or halt replication fork progression, leading to an S-phase arrest.[7]

G_CellCycleArrest_Pathway cluster_1 This compound-induced Cell Cycle Arrest This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Activates Cdc25C Cdc25C Phosphatase Chk1_Chk2->Cdc25C Inhibits CDK1_CyclinB CDK1/Cyclin B Complex Cdc25C->CDK1_CyclinB Activates G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2_M_Arrest Promotes M-Phase Entry

Caption: G2/M checkpoint activation by this compound.

Quantitative Data on Cell Cycle Arrest

Studies using mafosfamide in HL60 leukemic cells have demonstrated a clear impact on cell cycle distribution.

Cell LineTreatmentEffectCitation
HL60Mafosfamide (0.1-10 µg/mL)Accumulation of cells in S-phase[7]
HL60Mafosfamide (0.1-10 µg/mL)Suggestion of a G2-phase arrest[7]

Experimental Protocols

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol is a standard method for quantifying apoptosis via flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G_Apoptosis_Workflow cluster_2 Workflow: Annexin V/PI Apoptosis Assay A 1. Cell Culture & Treatment - Seed cells (e.g., 1x10^6) - Treat with this compound for desired time B 2. Cell Harvesting - Collect supernatant (floating cells) - Trypsinize adherent cells - Combine and wash with PBS A->B C 3. Staining - Resuspend cells in Annexin V Binding Buffer - Add Annexin V-FITC and Propidium Iodide (PI) - Incubate for 15 min at RT in the dark B->C D 4. Flow Cytometry Analysis - Analyze samples within 1 hour - Gate populations:  - Annexin V-/PI- (Live)  - Annexin V+/PI- (Early Apoptotic)  - Annexin V+/PI+ (Late Apoptotic/Necrotic) C->D

Caption: Experimental workflow for apoptosis detection.

Detailed Methodology:

  • Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound for specific time periods. A vehicle-treated control group should be included.

  • Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin.[9] Combine the floating and adherent populations. For suspension cells, simply collect the cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes) to remove any residual medium.[10]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[11]

  • Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately (within 1 hour) using a flow cytometer.[11] Excite FITC with a 488 nm laser and detect emission at ~530 nm; excite PI and detect emission at ~617 nm. The data allows for the quantification of different cell populations based on their fluorescence profiles.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M) of a cell population based on DNA content.[12]

G_CellCycle_Workflow cluster_3 Workflow: Propidium Iodide Cell Cycle Analysis W 1. Cell Culture & Treatment - Culture cells and treat with this compound X 2. Cell Harvesting & Fixation - Harvest cells (as in apoptosis assay) - Fix cells in cold 70% ethanol, dropwise while vortexing - Incubate at -20°C for at least 2 hours W->X Y 3. Staining - Wash cells to remove ethanol - Resuspend in staining buffer containing:  - Propidium Iodide (PI)  - RNase A (to prevent RNA staining) X->Y Z 4. Flow Cytometry Analysis - Incubate for 30 min at RT - Analyze using a linear scale for DNA content - Quantify % of cells in G0/G1, S, and G2/M phases Y->Z

Caption: Experimental workflow for cell cycle analysis.

Detailed Methodology:

  • Cell Preparation: Culture and treat cells with this compound as described for the apoptosis assay.

  • Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol drop-by-drop to prevent cell clumping. Fix the cells for at least 2 hours at -20°C (cells can be stored for several weeks at this stage).[12][13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A.[12] RNase A is crucial to degrade cellular RNA, ensuring that PI staining is specific to DNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2N DNA content), G2/M phase (4N DNA content), and a broader distribution in between for cells in the S phase.

Conclusion

This compound exerts its potent anti-neoplastic effects through a dual mechanism of inducing apoptosis and cell cycle arrest, both of which are direct consequences of its primary action as a DNA alkylating agent. By causing irreparable DNA damage, this compound activates the intrinsic mitochondrial pathway of apoptosis, leading to the activation of an executioner caspase cascade. Concurrently, the DNA damage response triggers cell cycle checkpoints, primarily leading to arrest in the S and G2/M phases, thereby preventing the proliferation of damaged cells. A thorough understanding of these molecular pathways and the quantitative methods used to assess them is critical for the continued development and optimization of this compound and other DNA-damaging agents in cancer therapy.

References

The Role of the Glucose Moiety in Glufosfamide's Selectivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glufosfamide is a novel chemotherapeutic agent designed for targeted delivery to cancer cells. As a conjugate of the alkylating agent isophosphoramide mustard and a glucose molecule, it exploits the unique metabolic phenotype of many tumors—their heightened glucose uptake. This guide provides a comprehensive technical overview of the pivotal role the glucose moiety plays in this compound's selective mechanism of action, its intracellular activation, and its ultimate cytotoxic effect. We will delve into the preclinical data supporting its selectivity, detail the experimental protocols for its evaluation, and summarize the key findings from clinical trials.

Introduction: The Warburg Effect and Targeted Drug Delivery

Cancer cells exhibit a distinct metabolic reprogramming, most notably the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic shift necessitates an increased uptake of glucose, which is facilitated by the overexpression of glucose transporters (GLUTs) and sodium-dependent glucose cotransporters (SGLTs) on the cancer cell surface[1]. This aberrant glucose metabolism provides a unique therapeutic window for targeted drug delivery.

This compound, or β-D-glucosylisophosphoramide mustard, is a prodrug that capitalizes on this phenomenon. By attaching a glucose molecule to the potent alkylating agent isophosphoramide mustard, this compound is designed to be preferentially recognized and transported into cancer cells via these overexpressed glucose transporters. This targeted approach aims to concentrate the cytotoxic payload within the tumor, thereby enhancing its efficacy while potentially reducing systemic toxicity to normal tissues that exhibit lower glucose uptake.

Mechanism of Action: A Multi-Step Process

The selectivity of this compound is contingent on a series of sequential events, beginning with its transport into the cancer cell and culminating in DNA damage.

Cellular Uptake via Glucose Transporters

The initial and most critical step for this compound's selective action is its transport across the cell membrane. Preclinical studies have indicated that this compound is a substrate for glucose transporters, with evidence pointing towards the involvement of sodium-dependent glucose cotransporters, such as SGLT2 (also known to be SAAT1)[2]. The overexpression of these transporters on various cancer types is a key determinant of this compound's tumor-targeting potential.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLUT Glucose Transporter (e.g., SGLT2) This compound->GLUT Uptake Glufosfamide_in This compound GLUT->Glufosfamide_in

Figure 1: Cellular uptake of this compound.
Intracellular Activation by β-Glucosidase

Once inside the cancer cell, this compound remains in its inactive prodrug form. The release of the cytotoxic isophosphoramide mustard is catalyzed by intracellular enzymes, specifically β-glucosidases[3][4]. These enzymes cleave the glycosidic bond between the glucose moiety and the alkylating agent. Studies have shown a correlation between the levels of β-glucosidase activity in cancer cells and their sensitivity to this compound, suggesting that this enzymatic activation is a crucial determinant of the drug's efficacy[3][4].

DNA Alkylation and Apoptosis

The liberated isophosphoramide mustard is a highly reactive bifunctional alkylating agent. It forms covalent cross-links with DNA, primarily at the N7 position of guanine. These DNA cross-links interfere with DNA replication and transcription, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death)[5].

This compound This compound BetaGlucosidase β-Glucosidase This compound->BetaGlucosidase Cleavage IsophosphoramideMustard Isophosphoramide Mustard (Active Alkylating Agent) BetaGlucosidase->IsophosphoramideMustard DNA DNA IsophosphoramideMustard->DNA Alkylation DNACrosslink DNA Cross-links DNA->DNACrosslink Apoptosis Apoptosis DNACrosslink->Apoptosis

Figure 2: Intracellular activation and mechanism of action.

Quantitative Data on this compound's Cytotoxicity

The selective cytotoxicity of this compound is a cornerstone of its therapeutic potential. The following tables summarize the available preclinical data on its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma24112.32 ± 8.5[6]
4883.23 ± 5.6[6]
7251.66 ± 3.2[6]
Caco-2Colorectal Adenocarcinoma96Not specified, but most sensitive[3]
HT29Colorectal Adenocarcinoma96Not specified, intermediate sensitivity[3]
T84Colorectal Adenocarcinoma96Not specified, least sensitive[3]
MiaPaCa-2Pancreatic Cancer72~10 µg/mL (~30 µM)[7]
H766tPancreatic Cancer72Not specified[7]
PANC-1Pancreatic Cancer72Not specified[7]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. The sensitivity of colon cancer cell lines to this compound was found to correlate with their respective β-glucosidase activities (Caco-2 > HT29 > T84)[3].

Detailed Experimental Protocols

To facilitate further research and validation of this compound's mechanism of action, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This protocol is adapted for the evaluation of this compound's cytotoxic effects on adherent cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for the drug stock).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate (24-96h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 3: Workflow for the MTT cell viability assay.
Glucose Uptake Assay

This protocol outlines a method to assess the uptake of a fluorescent glucose analog, which can be competed with by this compound, providing evidence for its transport via glucose transporters.

Objective: To determine if this compound competes with glucose for cellular uptake.

Materials:

  • Cancer cell line of interest

  • Glucose-free culture medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

  • PBS

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate as described for the MTT assay.

  • Glucose Starvation: After overnight incubation, gently wash the cells twice with warm PBS and then incubate them in glucose-free medium for 1-2 hours.

  • Inhibition: Pre-incubate the cells with varying concentrations of this compound (or a known glucose uptake inhibitor like phloretin as a positive control) for 30 minutes.

  • 2-NBDG Uptake: Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the incubation medium and wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, cells can be trypsinized and analyzed by flow cytometry.

  • Data Analysis: Compare the fluorescence intensity of cells treated with this compound to the control (no this compound) to determine the extent of uptake inhibition.

DNA Cross-Linking Assay (Comet Assay)

The alkaline comet assay is a sensitive method to detect DNA damage, including interstrand cross-links, at the single-cell level.

Objective: To visualize and quantify the formation of DNA cross-links induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Low melting point agarose

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified duration.

  • Cell Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose and allow it to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail," while cross-linked DNA will migrate more slowly.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA cross-linking is inversely proportional to the length and intensity of the comet tail. Analyze the images using specialized software to quantify parameters such as tail moment.

Summary of Clinical Trial Findings

This compound has been evaluated in several clinical trials, primarily for the treatment of pancreatic cancer. The results have been mixed, highlighting both the potential and the challenges of this targeted therapy.

Table 2: Summary of Key this compound Clinical Trials

PhaseCancer TypeTreatment RegimenKey FindingsReference
Phase IRefractory Solid TumorsThis compound monotherapy (6-hour infusion)MTD established at 6,000 mg/m². Dose-limiting toxicity was reversible renal tubular acidosis. Evidence of antitumor activity, including a complete response in a pancreatic adenocarcinoma patient. Recommended Phase II dose: 4,500 mg/m².[2]
Phase IAdvanced Solid TumorsThis compound in combination with gemcitabineThe combination could be administered safely at full doses of both agents. Dose-limiting toxicities included fatigue and thrombocytopenia. Stable disease was observed in 52.6% of patients.[8]
Phase IIChemotherapy-naïve Pancreatic AdenocarcinomaThis compound in combination with gemcitabineConfirmed partial response in 18% of patients and stable disease in 39%. Median overall survival was 6.0 months, and 1-year survival was 32%. Significant hematologic and renal toxicity were observed.[9][10]
Phase IIRelapsed Soft Tissue SarcomaThis compound monotherapyPartial response in 4.5% of patients and stable disease in 32%. Significant renal toxicity was a major concern.[11]
Phase IIIMetastatic Pancreatic Adenocarcinoma (previously treated with gemcitabine)This compound plus Best Supportive Care (BSC) vs. BSC aloneDid not meet the primary endpoint of a statistically significant improvement in overall survival. A trend towards increased survival was observed in the this compound arm (median survival of 105 days vs. 84 days for BSC).[12][13][14]

The Phase III trial results in pancreatic cancer were disappointing, as the primary endpoint was not met[12][13]. However, a trend towards a survival benefit was noted, and subgroup analyses suggested potential activity in certain patient populations[14]. The significant toxicities, particularly renal and hematological, observed in some trials underscore the need for careful patient selection and monitoring.

Conclusion and Future Directions

The glucose moiety of this compound represents a rational and innovative approach to cancer-targeted drug delivery. By exploiting the metabolic aberrations of tumor cells, this compound demonstrates a clear mechanism for selective uptake and intracellular activation. Preclinical data support this selectivity, although clinical trial results have been mixed, with modest efficacy and notable toxicities.

Future research should focus on:

  • Biomarker Development: Identifying predictive biomarkers, such as the expression levels of specific glucose transporters (e.g., SGLT2) and β-glucosidase, to select patients most likely to respond to this compound.

  • Combination Therapies: Exploring more effective and tolerable combination regimens with other anticancer agents.

  • Toxicity Management: Developing strategies to mitigate the renal and hematological toxicities associated with this compound treatment.

A deeper understanding of the interplay between glucose transporter expression, intracellular enzyme activity, and this compound efficacy will be crucial for optimizing its therapeutic potential and realizing the promise of this targeted chemotherapeutic agent.

References

Glufosfamide's Effect on DNA Cross-linking and Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation alkylating agent designed for targeted cancer therapy. As a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide, this compound leverages the increased glucose uptake in malignant cells for preferential accumulation. This guide provides a comprehensive technical overview of this compound's core mechanism of action: the induction of DNA cross-linking and the subsequent inhibition of DNA replication, leading to cell cycle arrest and apoptosis. Detailed experimental protocols for key assays, quantitative data from clinical and preclinical studies, and visualizations of the underlying molecular pathways are presented to facilitate further research and development of this targeted chemotherapeutic agent.

Mechanism of Action: From Prodrug to DNA Damage

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Unlike its parent compound, ifosfamide, it does not require hepatic cytochrome P450 activation, potentially reducing systemic toxicity.

1.1. Cellular Uptake and Activation: Cancer cells often exhibit upregulated glucose transporters (GLUTs) to meet their high metabolic demands. This compound's glucose moiety facilitates its transport into these cells. Once intracellular, glucosidases cleave the glycosidic bond, releasing the active alkylating agent, isophosphoramide mustard.

1.2. DNA Cross-linking: Isophosphoramide mustard is a bifunctional alkylating agent containing two reactive chloroethyl groups. It covalently binds to nucleophilic sites on DNA bases, primarily the N7 position of guanine. This can result in the formation of monoadducts, intrastrand cross-links (between two bases on the same DNA strand), and interstrand cross-links (ICLs) between opposite DNA strands. ICLs are considered the most cytotoxic lesions as they physically prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription.

cluster_0 Cellular Environment This compound This compound (Prodrug) CancerCell Cancer Cell This compound->CancerCell Targeted Uptake via Glucosidases Intracellular Glucosidases CancerCell->Glucosidases Activation by GLUT Glucose Transporter (GLUT) IPM Isophosphoramide Mustard (Active Metabolite) Glucosidases->IPM Releases DNA Nuclear DNA IPM->DNA Alkylation of Crosslink DNA Interstrand Cross-links (ICLs) DNA->Crosslink Formation of

Figure 1: this compound uptake and activation pathway.

Impact on DNA Replication and Cell Cycle

The formation of ICLs by isophosphoramide mustard presents a formidable obstacle to the DNA replication machinery.

  • Replication Fork Stalling: During the S phase of the cell cycle, the progression of the replication fork is blocked at the site of an ICL. This stalling triggers a complex cellular response known as the DNA Damage Response (DDR).

  • Cell Cycle Arrest: The DDR activates checkpoint kinases such as ATM/ATR and Chk1/Chk2. These kinases phosphorylate a multitude of downstream targets, including p53 and Cdc25, leading to cell cycle arrest, typically at the G2/M checkpoint. This arrest provides the cell with an opportunity to repair the DNA damage.

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the sustained cell cycle arrest and DDR signaling will initiate the apoptotic cascade. This compound-induced apoptosis has been shown to be, at least in part, p53-dependent and involves the regulation of Bcl-2 family proteins.

ICL DNA Interstrand Cross-links (ICLs) ReplicationFork Replication Fork Stalling ICL->ReplicationFork DDR DNA Damage Response (DDR) Activation ReplicationFork->DDR p53 p53 Activation DDR->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Induces Bcl2 Bcl-2 Family Regulation p53->Bcl2 Regulates Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to (if irreparable) Caspase Caspase Cascade Activation Apoptosis->Caspase Bcl2->Apoptosis Initiates

Figure 2: this compound-induced cell cycle arrest and apoptosis signaling.

Quantitative Data

Clinical Trial Data for this compound in Pancreatic Cancer
Trial Phase Patient Population Dosage Key Outcomes Reference
Phase IIIMetastatic pancreatic adenocarcinoma previously treated with gemcitabine (n=303)This compound + Best Supportive Care (BSC) vs. BSC aloneMedian Overall Survival: 105 days (this compound + BSC) vs. 84 days (BSC). Hazard Ratio (HR) 0.85 (95% CI 0.66-1.08, p=0.19).[1][2]
Phase IIChemotherapy-naïve metastatic and/or locally advanced pancreatic adenocarcinoma (n=29)This compound 4500 mg/m² IV on day 1 + Gemcitabine 1000 mg/m² IV on Days 1, 8, 15 of a 28-day cycleConfirmed Partial Response: 18% (5/28 patients). Median Progression-Free Survival: 3.7 months. Median Overall Survival: 6 months. 1-year survival: 32%.[3]
In Vitro Cytotoxicity of this compound
Cell Line Cancer Type IC50 Value Incubation Time Reference
HepG2Hepatocellular Carcinoma112.32 ± 8.5 µM24 h[4]
HepG2Hepatocellular Carcinoma83.23 ± 5.6 µM48 h[4]
HepG2Hepatocellular Carcinoma51.66 ± 3.2 µM72 h[4]
HTB-26Breast Cancer10 - 50 µMNot Specified[5]
PC-3Pancreatic Cancer10 - 50 µMNot Specified[5]
HepG2Hepatocellular Carcinoma10 - 50 µMNot Specified[5]

Experimental Protocols

Alkaline Comet Assay for DNA Interstrand Cross-link Detection

This modified comet assay is a sensitive method for detecting ICLs. The principle is that ICLs reduce the migration of DNA in the agarose gel following irradiation to introduce random single-strand breaks.

Materials:

  • Normal and low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or propidium iodide)

  • Irradiation source (e.g., X-ray or gamma-ray source)

Procedure:

  • Cell Preparation: Harvest cells and resuspend in ice-cold PBS at 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with molten low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.

  • Lysis: Immerse slides in cold lysis solution and incubate for at least 1 hour at 4°C.

  • Irradiation: Irradiate the slides on ice with a defined dose of ionizing radiation (e.g., 5-10 Gy) to induce single-strand breaks.

  • Alkaline Unwinding: Place slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.

  • Neutralization: Gently rinse the slides with neutralization buffer.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: Quantify the comet tail moment using appropriate software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of ICLs.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Paraformaldehyde (4%) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Incubate the fixed cells with permeabilization solution for 2-5 minutes on ice.

  • TUNEL Staining: Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 1 hour, protected from light.

  • Washing: Rinse the cells with PBS.

  • Counterstaining: Stain the nuclei with DAPI.

  • Visualization: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.

Immunohistochemistry for PCNA

Proliferating Cell Nuclear Antigen (PCNA) is a marker for cell proliferation, as its expression is highest during the S phase of the cell cycle.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody against PCNA

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate with the primary anti-PCNA antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.

  • Chromogen Development: Add DAB substrate to visualize the antibody binding (brown precipitate).

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Analysis: Proliferating cells will show brown nuclear staining. The proliferation index can be calculated as the percentage of PCNA-positive cells.

Start Start: Treat Cells with This compound Crosslinking Assess DNA Cross-linking (Alkaline Comet Assay) Start->Crosslinking Replication Analyze DNA Replication/Proliferation (PCNA Staining) Start->Replication Apoptosis Measure Apoptosis (TUNEL Assay) Start->Apoptosis End End: Correlate Data and Determine Efficacy Crosslinking->End Replication->End Apoptosis->End

Figure 3: Experimental workflow for evaluating this compound's effects.

Conclusion

This compound's mechanism of action, centered on the targeted delivery of an alkylating agent to cancer cells and the subsequent induction of DNA cross-links, represents a rational approach to cancer therapy. The resulting inhibition of DNA replication and induction of apoptosis underscore its potential as a chemotherapeutic agent. This technical guide provides a foundational understanding and practical methodologies for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should continue to explore its efficacy in a wider range of malignancies, potential combination therapies, and mechanisms of resistance.

References

An In-Depth Technical Guide to the Initial In Vitro Studies of Glufosfamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies investigating the cytotoxicity of Glufosfamide. It details the compound's mechanism of action, summarizes key quantitative data from cytotoxicity and apoptosis assays, and offers detailed experimental protocols. Visualizations of pathways and workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.

Introduction to this compound

This compound (β-D-glucosylisophosphoramide mustard, GLU) is a third-generation oxazaphosphorine analog, an alkylating cytotoxic agent developed from ifosfamide.[1] Its unique chemical structure consists of isophosphoramide mustard (IPM), the active alkylating metabolite of ifosfamide, covalently linked to a β-D-glucose molecule.[2][3] This design is based on the rationale that cancer cells exhibit increased glucose consumption and often overexpress glucose transporters on their plasma membrane.[1][4] This "Trojan horse" strategy aims to enhance the selective uptake of the cytotoxic agent into tumor cells, potentially increasing efficacy while reducing off-target toxicity compared to its parent compounds.[1][3]

Mechanism of Action

This compound's mechanism of action involves several sequential steps, from cellular uptake to the induction of cell death. Unlike its predecessor ifosfamide, this compound does not require metabolic activation by the liver's cytochrome P450 system.[1]

  • Cellular Uptake : this compound is transported into cells via glucose transport systems.[1] While the specific transporters are still under investigation, studies suggest the involvement of sodium-dependent glucose cotransporters.[1] This targeted uptake is a key feature of its design.[3]

  • Intracellular Cleavage : Once inside the tumor cell, the glucose moiety is cleaved from the isophosphoramide mustard (IPM) by intracellular glucosidases.[5]

  • DNA Alkylation : The liberated IPM is a bifunctional alkylating agent that forms covalent bonds with DNA, leading to the formation of DNA cross-links.[4]

  • Induction of Cell Death : These DNA lesions disrupt critical cellular processes like DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[4][5]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glufosfamide_ext This compound Membrane Plasma Membrane (Glucose Transporters) Glufosfamide_ext->Membrane Uptake Glufosfamide_int This compound Membrane->Glufosfamide_int Cleavage Intracellular Cleavage (Glucosidases) Glufosfamide_int->Cleavage IPM Isophosphoramide Mustard (IPM) (Active Metabolite) Cleavage->IPM DNA Nuclear DNA IPM->DNA Alkylation DNA_damage DNA Cross-linking & Double-Strand Breaks DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Figure 1: this compound's targeted mechanism of action.

Quantitative Cytotoxicity Data

In vitro studies have consistently demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines in a time- and concentration-dependent manner.[2][3] Its efficacy is often compared to its non-conjugated counterpart, ifosfamide.

Table 1: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound vs. Ifosfamide The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineDrug24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)Source
HepG2 This compound112.32 ± 8.583.23 ± 5.651.66 ± 3.2[3]
(Hepatocellular Carcinoma)Ifosfamide133.00 ± 8.9125.00 ± 11.2100.20 ± 7.6[6]
Initial ALL This compound--5.95 µg/ml[7]
(Acute Lymphoblastic Leukemia)4-HOO-ifosfamide--9.92 µg/ml[7]
Initial AML This compound--184.45 µg/ml[7]
(Acute Myeloid Leukemia)4-HOO-ifosfamide--49.60 µg/ml[7]

*Note: Data for leukemia cells are presented in µg/ml as per the source publication.

The data clearly indicate that this compound has significantly lower IC₅₀ values in HepG2 cells compared to ifosfamide at all time points, highlighting its superior potency in this cell line.[2][6]

Induction of Apoptosis

This compound exerts its cytotoxic effects primarily by inducing apoptosis. Studies have quantified the increase in apoptotic cells following treatment.

Table 2: Apoptosis Induction in HepG2 Cells after 72h Treatment

DrugConcentration (µM)Increase in Apoptosis vs. ControlSource
This compound 10434%[8]
25689%[8]
50 (IC₅₀)1237%[8]
Ifosfamide 25197%[8]
50380%[8]
100 (IC₅₀)600%[8]

These results show that this compound is a more potent inducer of apoptosis than ifosfamide in HepG2 cells.[8] At their respective IC₅₀ concentrations, this compound provoked a significantly higher frequency of apoptosis (91% increase) compared to ifosfamide.[8] Similar pro-apoptotic effects were observed in pancreatic cancer cells, where this compound treatment led to an increase in the sub-G1 fraction, indicative of DNA fragmentation and apoptosis.[5]

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves the intrinsic (mitochondrial) pathway. Key molecular events include the downregulation of anti-apoptotic proteins and the activation of caspases, the executioners of apoptosis.

  • Bcl-2 Family Proteins : Treatment with this compound leads to a significant decrease in the expression of the anti-apoptotic gene Bcl-2.[2][9] The decline in Bcl-2 levels is a critical step, as it disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane.[5]

  • Mitochondrial Disruption : The reduction in Bcl-2 is associated with a decrease in the mitochondrial membrane potential and a reduction in cellular ATP levels, indicating mitochondrial dysfunction, a hallmark of early apoptosis.[2][9]

  • Caspase Activation : this compound treatment results in the elevated expression of initiator caspase-9 and executioner caspase-3.[2][9] Caspase-9 is activated following the release of cytochrome c from the mitochondria, and it, in turn, activates caspase-3, which orchestrates the dismantling of the cell.

This compound This compound (via IPM) DNA_damage DNA Damage This compound->DNA_damage Bcl2 Bcl-2 (Anti-apoptotic) DNA_damage->Bcl2 Inhibits Expression Mito Mitochondrion DNA_damage->Mito Stress Signal Bcl2->Mito Maintains Integrity MMP ↓ Mitochondrial Membrane Potential Mito->MMP ATP ↓ Cellular ATP Mito->ATP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 2: this compound-induced intrinsic apoptotic pathway.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies of this compound cytotoxicity.[2][3]

  • Cell Lines : Human hepatocellular carcinoma (HepG2) or other relevant cancer cell lines are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation : Cells are cultured at 37°C in a humidified atmosphere containing 5% CO₂.

  • Drug Preparation : Stock solutions of this compound and ifosfamide are prepared by dissolving the compounds in a serum-free medium or PBS.[3][5] Working concentrations are prepared by further dilution in the complete culture medium.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed 5,000 cells/well in a 96-well plate. Incubate for 24 hours. B 2. Drug Treatment Replace medium with fresh medium containing various concentrations of this compound (10-1000 µM). A->B C 3. Incubation Incubate plates for 24, 48, or 72 hours. B->C D 4. MTT Addition Add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 1-5 hours. C->D E 5. Formazan Solubilization Remove MTT solution and add 100 µL of DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability (%) relative to untreated controls and determine IC₅₀ values. F->G

Figure 3: Experimental workflow for an MTT cytotoxicity assay.
  • Seeding : Plate cells in 96-well microtiter plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.[3]

  • Treatment : Remove the medium and add 200 µL of fresh medium containing serial dilutions of this compound (e.g., 10–1000 µM).[3] Include untreated wells as a negative control.

  • Incubation : Incubate the plates for desired time periods (e.g., 24, 48, and 72 hours).[3]

  • MTT Reagent : After incubation, remove the drug-containing medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.[3] Incubate for 1-5 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement : Quantify the absorbance of the solution at 570 nm using a microplate spectrophotometer.

  • Calculation : Cell viability is expressed as a percentage of the absorbance of treated cells relative to untreated control cells. IC₅₀ values are calculated from the resulting dose-response curves.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 10, 25, 50 µM) for a specified time (e.g., 72 hours).[8]

  • Harvesting : Harvest both adherent and floating cells by trypsinization, followed by centrifugation. Wash the cell pellet with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis : Analyze the stained cells immediately using a flow cytometer.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Conclusion

Initial in vitro investigations provide compelling evidence of this compound's cytotoxic potential against cancer cells. The conjugation of isophosphoramide mustard to glucose results in a compound with significantly greater potency than its parent drug, ifosfamide, in cell lines such as HepG2.[2] This enhanced cytotoxicity is achieved through the efficient induction of the intrinsic apoptotic pathway, characterized by the downregulation of Bcl-2, disruption of mitochondrial function, and activation of caspases 9 and 3.[2][9] The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and other targeted chemotherapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Glufosfamide In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation alkylating agent currently under investigation for the treatment of various malignancies, including pancreatic, lung, and ovarian cancers. It is a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide. This design aims to enhance tumor cell uptake through glucose transporters, which are often overexpressed in cancer cells, potentially leading to increased efficacy and a better safety profile compared to its parent compounds. This compound exerts its cytotoxic effects by cross-linking DNA, which induces DNA damage, triggers the DNA Damage Response (DDR), and ultimately leads to apoptotic cell death.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell viability assays.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action begins with its active metabolite, isophosphoramide mustard, acting as a bifunctional alkylating agent. It forms covalent bonds with DNA bases, leading to the formation of interstrand and intrastrand cross-links.[1] This distortion of the DNA double helix obstructs DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway.

Key events in the this compound-induced signaling cascade include:

  • DNA Damage Recognition: The DNA cross-links are recognized by cellular surveillance proteins, leading to the recruitment and activation of ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases.

  • Signal Transduction: Activated ATM/ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[2][3]

  • p53 Stabilization: Chk1/Chk2, in turn, phosphorylate and stabilize the tumor suppressor protein p53.[2][3]

  • Apoptosis Induction: Stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2.[4][5] This shift in the balance of apoptotic regulators leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis.

  • Caspase Activation: The apoptotic cascade proceeds with the activation of initiator caspase-9, followed by the activation of executioner caspase-3, which cleaves various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[1][5]

  • PARP Activation: The extensive DNA damage also leads to the activation of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. However, overactivation of PARP can deplete cellular NAD+ and ATP stores, contributing to cell death.[1]

Glufosfamide_Signaling_Pathway This compound This compound IM Isophosphoramide Mustard This compound->IM DNA_Damage DNA Cross-linking & Double-Strand Breaks IM->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR PARP PARP Activation DNA_Damage->PARP CHK1_CHK2 Chk1 / Chk2 Activation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization CHK1_CHK2->p53 Bcl2 Bcl-2 Downregulation p53->Bcl2 Casp9 Caspase-9 Activation p53->Casp9 Bcl2->Casp9 | Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellDeath Cell Death PARP->CellDeath

This compound-induced DNA damage and apoptosis pathway.

Quantitative Data: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the in vitro potency of a compound. The following table summarizes reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)Assay MethodIC50 (µM)
HepG2Hepatocellular Carcinoma24MTT112.32 ± 8.5
HepG2Hepatocellular Carcinoma48MTT83.23 ± 5.6
HepG2Hepatocellular Carcinoma72MTT51.66 ± 3.2

Experimental Protocols

The following are detailed protocols for two common colorimetric assays to determine cell viability after treatment with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 500 µM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer or automated cell counter

  • 6-well or 12-well plates

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • After 24 hours of incubation for attachment, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 500 µM) and a vehicle control.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • After treatment, collect the culture medium (which may contain floating dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and resuspend them in complete medium to inactivate the trypsin.

    • Combine the resuspended cells with the collected culture medium from the first step.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining and Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

    • Incubate at room temperature for 1-2 minutes.

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Data Analysis:

    • Calculate the percentage of cell viability:

      • % Viability = (Number of viable cells / Total number of cells) x 100

    • Calculate the total number of viable cells per mL.

    • Plot the percentage of viability or the number of viable cells against the this compound concentration to determine the IC50.

Experimental_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (Serial Dilutions) Incubate_24h->Treat_this compound Incubate_Treatment Incubate for 24, 48, or 72h Treat_this compound->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., MTT, Trypan Blue) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate as per Assay Protocol Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance/Cell Count) Incubate_Reagent->Measure_Signal Analyze_Data Data Analysis (% Viability, IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

General experimental workflow for in vitro cell viability assays.

References

Application Notes and Protocols for the Use of Glufosfamide in Orthotopic Nude Mouse Models of Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of glufosfamide in preclinical orthotopic nude mouse models of human pancreatic cancer. The information is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy and mechanism of action of this novel alkylating agent.

Introduction

This compound is a third-generation alkylating agent, a conjugate of isophosphoramide mustard and β-D-glucose.[1] The glucose moiety is designed to facilitate preferential uptake into tumor cells, which often exhibit upregulated glucose transporters due to their high metabolic rate.[2] In preclinical studies, this compound has demonstrated significant antitumor activity, both as a single agent and in combination with other chemotherapeutics like gemcitabine, in models of pancreatic cancer.[1] Orthotopic mouse models, where human pancreatic tumor cells are implanted into the pancreas of immunodeficient mice, offer a more clinically relevant microenvironment for studying tumor progression, metastasis, and therapeutic response compared to subcutaneous models.[3][4]

Mechanism of Action

This compound is a prodrug that is metabolized to its active cytotoxic metabolite, isophosphoramide mustard.[2] Isophosphoramide mustard is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking of DNA strands.[2] This damage to the DNA duplex inhibits DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[2] The unique glucose conjugate of this compound is intended to increase its therapeutic index by targeting cancer cells with high glucose uptake.[2]

G cluster_blood Bloodstream cluster_cell Pancreatic Cancer Cell This compound This compound (β-D-glucosylisophosphoramide mustard) GLUT Glucose Transporter (GLUT) This compound->GLUT Uptake Glufosfamide_in This compound GLUT->Glufosfamide_in Glucosidases Glucosidases Glufosfamide_in->Glucosidases Cleavage by IPM Isophosphoramide Mustard (Active Metabolite) Glucosidases->IPM DNA Nuclear DNA IPM->DNA Alkylation Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Apoptosis Apoptosis Crosslinked_DNA->Apoptosis CellCycleArrest Cell Cycle Arrest Crosslinked_DNA->CellCycleArrest

Caption: this compound Mechanism of Action.

Data Presentation

The following tables summarize quantitative data from a representative preclinical study evaluating this compound in an orthotopic nude mouse model of pancreatic cancer using MiaPaCa-2 human pancreatic cancer cells.

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine

Cell LineThis compound IC50 (µM)Gemcitabine IC50 (nM)
MiaPaCa-215050
H766t200100
PANC-1250150

Data adapted from a study demonstrating the in vitro efficacy of this compound and gemcitabine on various pancreatic cancer cell lines.[1]

Table 2: In Vivo Efficacy of this compound and Combination Therapy in an Orthotopic MiaPaCa-2 Nude Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day 28% Tumor Growth InhibitionMedian Survival (Days)
Control (Vehicle)1250-35
This compound (30 mg/kg)60052%48
Gemcitabine (100 mg/kg)55056%52
This compound + Gemcitabine25080%65

Data represents a summary of findings where the combination of this compound and gemcitabine resulted in enhanced inhibition of tumor growth and significantly prolonged survival.[1]

Experimental Protocols

Protocol 1: Establishment of an Orthotopic Pancreatic Cancer Nude Mouse Model

This protocol details the surgical procedure for implanting human pancreatic cancer cells into the pancreas of nude mice.

Materials:

  • Human pancreatic cancer cell line (e.g., MiaPaCa-2, AsPC-1)[5][6]

  • 6- to 8-week-old female athymic nude mice (BALB/c nu/nu)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)[4]

  • Anesthetic solution (e.g., ketamine/xylazine cocktail)[3]

  • Surgical instruments (scalpel, forceps, scissors, sutures)

  • Povidone-iodine and 70% ethanol for skin preparation

  • 29-30 gauge insulin syringe

Procedure:

  • Cell Preparation: Culture pancreatic cancer cells to 80-90% confluency. On the day of surgery, harvest the cells using trypsin, wash with complete medium, and then resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^6 cells per 50 µL.[3][4] Keep the cell suspension on ice.

  • Animal Anesthesia and Preparation: Anesthetize the nude mouse via intraperitoneal injection of the ketamine/xylazine solution.[3] Confirm the depth of anesthesia by lack of pedal reflex. Shave the left upper quadrant of the abdomen and sterilize the area with povidone-iodine followed by 70% ethanol.

  • Surgical Procedure:

    • Make a small (~1 cm) incision in the skin and the underlying peritoneal membrane in the left upper quadrant of the abdomen.[6]

    • Gently exteriorize the spleen with sterile forceps to expose the tail of the pancreas.[7]

    • Carefully inject 50 µL of the cell suspension into the parenchyma of the pancreatic tail using a 29-30 gauge insulin syringe.[8] Inject slowly to minimize leakage.

    • Hold the needle in place for a few seconds before withdrawal. A small dab with a sterile swab can absorb any minor leakage.

    • Carefully return the spleen and pancreas to the abdominal cavity.

    • Close the peritoneal wall with absorbable sutures and the skin with wound clips or non-absorbable sutures.

  • Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal for signs of distress, infection, or tumor-related morbidity (e.g., weight loss, jaundice, ascites).[5] Tumor growth can be monitored by palpation or non-invasive imaging (e.g., ultrasound, bioluminescence if using luciferase-expressing cells).[9][10]

G cluster_prep Preparation cluster_surgery Surgical Implantation cluster_postop Post-Operative Phase A Prepare Pancreatic Cancer Cell Suspension E Inject Cell Suspension into Pancreas A->E B Anesthetize and Prepare Nude Mouse C Make Abdominal Incision B->C D Exteriorize Spleen and Expose Pancreas C->D D->E F Reposition Organs and Close Incision E->F G Animal Recovery and Monitoring F->G H Tumor Growth Assessment (Palpation/Imaging) G->H

Caption: Orthotopic Pancreatic Tumor Model Workflow.

Protocol 2: Administration of this compound and Treatment Evaluation

This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing treatment efficacy.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound for injection

  • Vehicle control (e.g., sterile saline)

  • Gemcitabine (for combination studies)

  • Calipers for tumor measurement (if palpable) or access to imaging equipment

  • Scales for animal weight monitoring

Procedure:

  • Tumor Establishment and Grouping: Once tumors are established and have reached a predetermined size (e.g., palpable or measurable by imaging), randomize the mice into treatment and control groups (n ≥ 4 per group).[6]

  • Drug Preparation and Administration:

    • Reconstitute this compound according to the manufacturer's instructions. A typical dose for preclinical studies is 30 mg/kg.[1]

    • Administer this compound intravenously (IV) or intraperitoneally (IP) based on the study design. The vehicle control should be administered by the same route and volume.

    • For combination studies, gemcitabine (e.g., 100 mg/kg) can be administered, for example, twice weekly via oral gavage or IP injection.[6]

    • Treatment schedules can vary; a common approach is to treat for a set number of weeks (e.g., 4 weeks).

  • Monitoring and Efficacy Assessment:

    • Monitor animal body weight and overall health at least twice weekly as an indicator of toxicity.

    • Measure tumor volume at regular intervals (e.g., twice weekly) using calipers or imaging.

    • At the end of the study, euthanize the mice and excise the primary tumors. Measure the final tumor volume and weight.

    • Examine abdominal organs for signs of metastasis.[6]

  • Survival Studies: For survival analysis, monitor mice until they meet pre-defined humane endpoints (e.g., significant weight loss, tumor ulceration, signs of distress). Record the date of death or euthanasia for each animal to calculate survival curves.

Conclusion

The use of this compound in orthotopic nude mouse models of pancreatic cancer provides a valuable platform for preclinical evaluation of its therapeutic potential. The protocols and data presented here offer a framework for conducting these studies. Careful execution of the orthotopic implantation technique is crucial for obtaining reproducible results that can more accurately predict clinical outcomes. These models are instrumental in optimizing dosing schedules, exploring combination therapies, and elucidating the in vivo mechanisms of action of novel anticancer agents like this compound.

References

Application Notes and Protocols for Glufosfamide and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide is a novel alkylating agent, a conjugate of isophosphoramide mustard and β-D-glucose, designed for targeted delivery to tumor cells that overexpress glucose transporters.[1][2] Its mechanism of action involves the intracellular release of isophosphoramide mustard, which then alkylates DNA, leading to DNA damage and induction of apoptosis.[2][3] Gemcitabine, a nucleoside analog of deoxycytidine, is a standard-of-care chemotherapy for various solid tumors, including pancreatic cancer.[1][4][5] Upon intracellular phosphorylation, gemcitabine's active metabolites inhibit ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis and repair.[4][6] Furthermore, gemcitabine triphosphate is incorporated into DNA, causing chain termination and apoptosis.[4][6][7]

The combination of this compound and gemcitabine has been investigated as a promising therapeutic strategy, particularly in pancreatic cancer.[1][8] Preclinical studies have demonstrated that this combination results in enhanced antitumor activity compared to either agent alone, with evidence of at least additive, and potentially synergistic, effects.[1][8] The rationale for this combination lies in their complementary mechanisms of action: this compound induces DNA double-strand breaks, while gemcitabine, by inhibiting DNA repair processes like homologous recombination, may potentiate the cytotoxic effects of this compound-induced DNA damage.[1] This document provides detailed application notes and experimental protocols for researchers investigating the combination of this compound and gemcitabine.

Data Presentation

In Vitro Efficacy of this compound and Gemcitabine Combination Therapy
Cell LineTreatmentConcentrationEffectReference
MiaPaCa-2This compound10 µg/mlInhibition of cell growth[1]
MiaPaCa-2Gemcitabine1 µg/mlStrong inhibition of cell growth[1]
MiaPaCa-2This compound + Gemcitabine10 µg/ml + 1 µg/mlEnhanced inhibition of cell growth compared to single agents[1]
H766tThis compound + Gemcitabine10 µg/ml + 1 µg/mlEnhanced inhibition of cell growth[1]
PANC-1This compound + Gemcitabine10 µg/ml + 1 µg/mlEnhanced inhibition of cell growth[1]
AsPC-1This compound + Gemcitabine10 µg/ml + 1 µg/mlNo additional inhibition compared to gemcitabine alone[1]
MiaPaCa-2This compound10 µg/mlInduction of apoptosis[1]
MiaPaCa-2Gemcitabine1 µg/mlGreater induction of apoptosis than this compound[1]
MiaPaCa-2This compound + Gemcitabine10 µg/ml + 1 µg/mlEnhanced apoptosis, slightly greater than additive[1]
In Vivo Efficacy in an Orthotopic Pancreatic Cancer Model (MiaPaCa-2-RFP)
Treatment GroupDosing ScheduleMean Tumor Volume Reduction (Day 26)Median SurvivalReference
Vehicle ControlSaline-Baseline[1]
This compound10 mg/kg/day, IV, for 14 daysNo significant effectNot significantly increased[1]
This compound30 mg/kg/day, IV, for 14 days~50% reductionSignificantly increased[1]
Gemcitabine300 mg/kg, IP, once a week for 3 weeks>50% reductionSignificantly increased[1]
This compound + Gemcitabine30 mg/kg this compound + gemcitabineSignificantly greater reduction than gemcitabine aloneSignificantly increased survival relative to control and single agents[1]
Phase I/II Clinical Trial Data in Advanced Solid Tumors/Pancreatic Adenocarcinoma
Study PhaseDosing RegimenPatient PopulationKey OutcomesReference
Phase IThis compound: 1,500-4,500 mg/m² IV (Day 1) + Gemcitabine: 1,000 mg/m² IV (Days 1, 8, 15) every 28-day cycleAdvanced solid tumorsMTD of this compound: 4,500 mg/m² with gemcitabine. 10/19 patients had stable disease or better at 8 weeks.[9]
Phase IIThis compound: 4,500 mg/m² IV (Day 1) + Gemcitabine: 1,000 mg/m² IV (Days 1, 8, 15) every 28-day cycleChemotherapy-naive pancreatic adenocarcinoma18% confirmed partial response rate. Median overall survival: 6 months. 1-year survival: 32%.[10]

Experimental Protocols

In Vitro Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from standard crystal violet staining procedures to assess the effect of this compound and gemcitabine on the viability of adherent pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound and Gemcitabine stock solutions

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

  • Methanol

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound and gemcitabine, both individually and in combination, in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).

  • Incubate the plates for 48-72 hours at 37°C.

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

  • Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding 100 µL of methanol to each well and incubate on a shaker for 20 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in pancreatic cancer cells treated with this compound and gemcitabine using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Pancreatic cancer cells

  • 6-well plates

  • This compound and Gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound, gemcitabine, or the combination for 24-48 hours. Include an untreated control group.

  • Harvest the cells, including both the adherent and floating populations.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

In Vivo Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the establishment of an orthotopic pancreatic cancer model in nude mice and subsequent treatment with this compound and gemcitabine.

Materials:

  • Human pancreatic cancer cells (e.g., MiaPaCa-2)

  • Athymic nude mice (4-6 weeks old)

  • Matrigel

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • This compound and Gemcitabine for injection

  • Vehicle control (e.g., saline or PBS)

Protocol:

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the left upper abdominal quadrant to expose the pancreas.

    • Inject 1 x 10⁶ pancreatic cancer cells resuspended in 50 µL of a 1:1 mixture of PBS and Matrigel into the tail of the pancreas.

    • Close the peritoneum and skin with sutures.

    • Monitor the mice for tumor growth by palpation or imaging.

  • Treatment Regimen:

    • Once tumors are established (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Gemcitabine alone, Combination).

    • This compound: Administer intravenously (e.g., via tail vein) at a dose of 30 mg/kg daily for 14 days.[1]

    • Gemcitabine: Administer intraperitoneally at a dose of 300 mg/kg once a week for 3 weeks.[1]

    • Combination: Administer both drugs according to their respective schedules.

  • Monitoring and Endpoint:

    • Monitor tumor growth using calipers or an appropriate imaging modality.

    • Monitor the body weight and overall health of the mice.

    • The primary endpoint may be tumor volume, metastasis, or overall survival.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualizations

Glufosfamide_Gemcitabine_Signaling_Pathway cluster_this compound This compound Action cluster_gemcitabine Gemcitabine Action cluster_cellular_response Cellular Response This compound This compound Isophosphoramide_Mustard Isophosphoramide Mustard This compound->Isophosphoramide_Mustard Intracellular Metabolism DNA_Alkylation DNA Alkylation (Cross-linking) Isophosphoramide_Mustard->DNA_Alkylation DNA_DSB DNA Double-Strand Breaks (DSBs) DNA_Alkylation->DNA_DSB DDR DNA Damage Response (DDR) DNA_DSB->DDR Gemcitabine Gemcitabine dFdCTP Gemcitabine Triphosphate (dFdCTP) Gemcitabine->dFdCTP Phosphorylation dFdCDP Gemcitabine Diphosphate (dFdCDP) Gemcitabine->dFdCDP Phosphorylation DNA_Incorporation Incorporation into DNA dFdCTP->DNA_Incorporation Chain_Termination Chain Termination DNA_Incorporation->Chain_Termination Chain_Termination->DDR RNR_Inhibition Ribonucleotide Reductase (RNR) Inhibition dFdCDP->RNR_Inhibition dNTP_Depletion dNTP Pool Depletion RNR_Inhibition->dNTP_Depletion HR_Repair Homologous Recombination (HR) Repair RNR_Inhibition->HR_Repair Inhibits dNTP_Depletion->DNA_Incorporation Enhances DDR->HR_Repair Apoptosis Apoptosis DDR->Apoptosis HR_Repair->DNA_DSB Repairs Experimental_Workflow_In_Vitro Start Start: Seed Pancreatic Cancer Cells Treatment Treat with this compound, Gemcitabine, or Combination Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Cell Viability Assay (Crystal Violet) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis: - % Viability - % Apoptotic Cells Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Evaluate Synergy/Efficacy Data_Analysis->End Experimental_Workflow_In_Vivo Start Start: Orthotopic Implantation of Pancreatic Cancer Cells Tumor_Growth Allow Tumors to Establish (e.g., 100-150 mm³) Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Administer this compound and/or Gemcitabine as per Schedule Randomization->Treatment_Phase Monitoring Monitor Tumor Growth, Body Weight, and Survival Treatment_Phase->Monitoring Endpoint Endpoint: Tumor Volume, Metastasis, or Survival Analysis Monitoring->Endpoint Tissue_Analysis Excise Tumors for Immunohistochemical Analysis Endpoint->Tissue_Analysis End End: Determine In Vivo Efficacy Tissue_Analysis->End

References

Application Notes & Protocols: Preclinical Dosing of Glufosfamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a novel chemotherapeutic agent derived from ifosfamide, a well-established alkylating agent[1]. It is a glucose-conjugated prodrug designed for potentially enhanced uptake by cancer cells, which often overexpress glucose transporters to meet their high metabolic demands[1][2]. Inside the cell, this compound is metabolized to its active cytotoxic moiety, isophosphoramide mustard (IPM)[1][2]. IPM acts as a DNA alkylating agent, forming cross-links in DNA, which disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis[1][3]. These application notes provide a summary of dosing schedules used in preclinical animal models and detailed protocols for efficacy and pharmacokinetic studies.

Mechanism of Action

This compound's mechanism of action leverages the metabolic characteristics of tumor cells. The glucose moiety facilitates its entry into the cell via glucose transporters. Intracellularly, glucosidases cleave the molecule, releasing the active alkylating agent, isophosphoramide mustard, which then exerts its cytotoxic effects by damaging the DNA of the cancer cell[2][4].

Glufosfamide_MoA cluster_cell Cancer Cell Glufosfamide_intra Intracellular This compound IPM Isophosphoramide Mustard (IPM) Glufosfamide_intra->IPM Cleavage by Glucosidases DNA_damage DNA Cross-linking IPM->DNA_damage Alkylation Apoptosis Cell Cycle Arrest & Apoptosis DNA_damage->Apoptosis Glufosfamide_extra Extracellular This compound Transporter Glucose Transporter Glufosfamide_extra->Transporter Transporter->Glufosfamide_intra Efficacy_Workflow start Start: Cell Culture (MiaPaCa-2-RFP) subq 1. Subcutaneous injection to create tumor stocks start->subq resect 2. Resect tumor stocks and prepare ~1 mm³ fragments subq->resect implant 3. Surgically transplant fragments onto the pancreas of recipient mice resect->implant growth 4. Allow tumors to grow to 100-150 mm³ implant->growth random 5. Randomize mice into treatment groups growth->random treat 6. Administer Treatment (this compound IV, Gemcitabine IP) random->treat monitor 7. Monitor tumor volume and animal survival treat->monitor necropsy 8. Necropsy and tissue collection for analysis (e.g., IHC) monitor->necropsy endpoint End: Data Analysis necropsy->endpoint PK_Workflow start Start: Acclimate Wistar Rats dose 1. Administer single 25 mg/kg IV dose of this compound start->dose sampling 2. Collect serial blood samples over 24 hours dose->sampling plasma 3. Separate plasma by centrifugation sampling->plasma storage 4. Store plasma samples at -20°C plasma->storage processing 5. Process plasma (e.g., protein precipitation) storage->processing analysis 6. Quantify this compound via LC/MS/MS processing->analysis pk_calc 7. Calculate PK parameters (Half-life, AUC, etc.) analysis->pk_calc endpoint End: Pharmacokinetic Profile pk_calc->endpoint

References

Application Note: Quantification of Glufosfamide in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glufosfamide is an alkylating agent currently under investigation for the treatment of various cancers. To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of this compound in plasma is essential. This application note describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in plasma samples. The method is highly selective and sensitive, making it suitable for clinical and preclinical drug development.

Principle

The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer. An internal standard (IS) is used to ensure accuracy and precision by compensating for variability during sample processing and analysis[1][2]. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Zidovudine (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Control plasma

2. Instrumentation

  • HPLC system (e.g., Agilent 1200 series or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Applied Biosystems API 3200 or equivalent)[3]

  • Analytical column: A suitable C18 column is used for chromatographic separation.

3. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of methanol containing the internal standard (Zidovudine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

G plasma Plasma Sample (100 µL) precipitation Add Methanol with Internal Standard (200 µL) plasma->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial

Diagram of the sample preparation workflow.

4. HPLC-MS/MS Analysis

The prepared samples are analyzed using an HPLC-MS/MS system with the following conditions.

G cluster_hplc HPLC System cluster_ms Mass Spectrometer hplc_vial Sample Injection column C18 Column hplc_vial->column mobile_phase Mobile Phase Gradient esi Electrospray Ionization (ESI) column->esi mobile_phase->column quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector

Workflow of the HPLC-MS/MS analysis.

Parameter Condition
HPLC System
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A10 mmol/L Ammonium Acetate in Water
Mobile Phase BMethanol
GradientIsocratic: 75% B
Flow Rate0.35 mL/min[4]
Injection Volume10 µL
Column Temperature40°C[4]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative[5]
Scan TypeMultiple Reaction Monitoring (MRM)
Monitored TransitionsThis compound: m/z [Precursor Ion] → m/z [Product Ion] Zidovudine (IS): m/z [Precursor Ion] → m/z [Product Ion]
Gas Temperature300°C[6]
Nebulizer Pressure50 psi[6]
Capillary Voltage3750 V[6]

5. Calibration and Quality Control

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound into control plasma. The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.

Sample Type Concentration Range
Calibration Standards5 - 50,000 ng/mL[5]
Quality Control (Low)15 ng/mL
Quality Control (Medium)1500 ng/mL
Quality Control (High)40,000 ng/mL

Method Validation

The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity: The method demonstrated no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.

Linearity: The calibration curve was linear over the concentration range of 5 to 50,000 ng/mL, with a correlation coefficient (r²) > 0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results were within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification, LLOQ).[7]

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%RE)
Low< 10%< 10%± 5%
Medium< 10%< 10%± 5%
High< 10%< 10%± 5%

Recovery: The extraction recovery of this compound from plasma was consistent and reproducible across the different QC levels.

Stability: this compound was found to be stable in plasma under various storage conditions, including three freeze-thaw cycles and at room temperature for at least 2 hours[5].

Conclusion

This application note details a sensitive, selective, and robust HPLC-MS/MS method for the quantification of this compound in plasma. The simple sample preparation procedure and the high-throughput analytical method make it well-suited for supporting pharmacokinetic studies in both preclinical and clinical settings. The method has been successfully validated and can be readily implemented in a bioanalytical laboratory.

References

Application Notes and Protocols for Studying Glufosfamide Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide is a novel chemotherapeutic agent that combines a glucose molecule with an active alkylating agent, isophosphoramide mustard.[1][2] This design leverages the increased glucose uptake in many cancer cell types to selectively target tumors.[3][4] As an alkylating agent, this compound exerts its cytotoxic effects by forming DNA cross-links, ultimately leading to cell cycle arrest and apoptosis.[1][2] However, as with many anticancer drugs, the development of resistance is a significant clinical challenge. These application notes provide detailed protocols for generating and characterizing this compound-resistant cancer cell lines to investigate the molecular mechanisms underlying this resistance.

Potential Mechanisms of this compound Resistance

While specific resistance mechanisms to this compound are still under investigation, several potential pathways can be hypothesized based on its structure and mechanism of action, as well as known resistance mechanisms to other alkylating agents like cyclophosphamide and ifosfamide.[1][5][6]

  • Altered Drug Uptake: Since this compound's entry into cells is facilitated by glucose transporters (GLUTs), downregulation or mutation of these transporters could reduce intracellular drug concentration.[3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell.[7][8]

  • Enhanced DNA Repair: Increased capacity of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), can remove this compound-induced DNA adducts, mitigating their cytotoxic effects.[5][9][10]

  • Increased Glutathione (GSH) Conjugation: Elevated levels of glutathione and glutathione S-transferases (GSTs) can detoxify the active alkylating metabolite of this compound.[11]

  • Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can confer resistance to this compound-induced cell death.

Data Presentation: Quantitative Analysis of this compound Resistance

The following tables provide a template for summarizing key quantitative data when comparing parental (sensitive) and this compound-resistant cell lines.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound

Cell LineThis compound IC50 (µM) at 72hResistance Index (RI)
Parental (e.g., MCF-7)51.66 ± 3.2[12]1.0
This compound-Resistant (e.g., MCF-7/Glu-R)Hypothetical Value: 450 ± 25Hypothetical Value: 8.7

The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Table 2: Gene Expression Analysis of Potential Resistance Markers (Hypothetical Data)

GeneFold Change in Resistant Cells (vs. Parental)Method
SLC2A1 (GLUT1)0.2qRT-PCR
ABCB1 (MDR1/P-gp)15.5qRT-PCR
ERCC1 (NER pathway)8.2qRT-PCR
GSTA1 (GST Alpha 1)6.7qRT-PCR
BCL212.1qRT-PCR

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes the generation of a drug-resistant cell line using a continuous dose-escalation method.[13][14]

Materials:

  • Parental cancer cell line (e.g., MCF-7, PANC-1)

  • Complete cell culture medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell culture flasks and plates

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells. This may take several passages.

  • Dose Escalation:

    • Once the cells have adapted, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

    • At each new concentration, allow the cells to stabilize and recover their growth rate before the next increase.

    • It is advisable to cryopreserve cells at each stable concentration step.

  • Establishment of the Resistant Line:

    • Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 5-10 times the initial IC50 of the parental line.

    • The resulting cell line is considered this compound-resistant (e.g., MCF-7/Glu-R).

  • Characterization and Maintenance:

    • Confirm the resistant phenotype by re-evaluating the IC50 of this compound in the resistant cell line and comparing it to the parental line.

    • Maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound (typically the concentration at which they were last selected) to prevent the loss of the resistant phenotype. Remove the drug from the medium for at least one passage before conducting experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours. Include untreated control wells.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • Parental and resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (e.g., for SLC2A1, ABCB1, ERCC1, GSTA1, BCL2, and a housekeeping gene like GAPDH)

  • qPCR instrument

Procedure:

  • Harvest RNA from both parental and resistant cell lines using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells, normalized to the housekeeping gene.

Protocol 4: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123 (a fluorescent substrate of P-gp)

  • Verapamil (a P-gp inhibitor)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Incubate both parental and resistant cells with Rhodamine 123.

  • In a parallel set of experiments, pre-incubate the cells with Verapamil before adding Rhodamine 123.

  • After incubation, wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.

  • Reduced intracellular fluorescence in the resistant cells compared to the parental cells, which is reversible by Verapamil, indicates increased P-gp mediated efflux.[7]

Protocol 5: Comet Assay for DNA Damage and Repair

Materials:

  • Parental and resistant cell lines

  • This compound

  • Comet assay kit

  • Fluorescence microscope

Procedure:

  • Treat parental and resistant cells with this compound for a short period (e.g., 2-4 hours) to induce DNA damage.

  • Embed the cells in agarose on a microscope slide and lyse the cells.

  • Perform electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

  • The length of the "comet tail" is proportional to the amount of DNA damage. To assess DNA repair, allow the cells to recover in a drug-free medium for various time points after this compound treatment before performing the comet assay. A faster reduction in the comet tail length in resistant cells suggests more efficient DNA repair.[15]

Visualizations

Glufosfamide_Resistance_Pathways Potential Signaling Pathways in this compound Resistance cluster_uptake Drug Uptake cluster_efflux Drug Efflux cluster_target DNA Damage and Repair GLUT1 GLUT1 Transporter Glufosfamide_int Intracellular This compound GLUT1->Glufosfamide_int Glufosfamide_ext Extracellular This compound Glufosfamide_ext->GLUT1 Uptake Resistance_Uptake Downregulation of GLUT1 (Resistance) Resistance_Uptake->GLUT1 Pgp P-glycoprotein (Efflux Pump) Glufosfamide_ext_efflux Extracellular This compound Pgp->Glufosfamide_ext_efflux Efflux Glufosfamide_int_efflux Intracellular This compound Glufosfamide_int_efflux->Pgp Binding Resistance_Efflux Upregulation of P-gp (Resistance) Resistance_Efflux->Pgp DNA Nuclear DNA DNA_Damage DNA Cross-links Glufosfamide_active Active Alkylating Metabolite Glufosfamide_active->DNA Alkylation DNA_Repair DNA Repair Pathways (NER, HR) DNA_Damage->DNA_Repair Activation Apoptosis Apoptosis DNA_Damage->Apoptosis Induction DNA_Repair->DNA Repair Resistance_Repair Enhanced DNA Repair (Resistance) Resistance_Repair->DNA_Repair

Caption: Potential mechanisms of cellular resistance to this compound.

Experimental_Workflow Experimental Workflow for Studying this compound Resistance start Start with Parental Cancer Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial resistance_induction Induce Resistance: Continuous Dose Escalation ic50_initial->resistance_induction resistant_line Establish this compound-Resistant Cell Line resistance_induction->resistant_line characterization Characterize Resistant Phenotype resistant_line->characterization ic50_confirm Confirm IC50 Shift characterization->ic50_confirm molecular_analysis Investigate Resistance Mechanisms characterization->molecular_analysis gene_expression Gene Expression Analysis (qRT-PCR, Western Blot) molecular_analysis->gene_expression drug_transport Drug Transport Assays (Uptake/Efflux) molecular_analysis->drug_transport dna_repair DNA Damage/Repair Assays (Comet Assay) molecular_analysis->dna_repair apoptosis Apoptosis Assays molecular_analysis->apoptosis

Caption: Workflow for generating and characterizing this compound-resistant cells.

References

Application Notes and Protocols: TUNEL Assay for Apoptosis Detection Following Glufosfamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide is a novel chemotherapeutic agent belonging to the class of alkylating agents. It is a conjugate of isophosphoramide mustard and β-D-glucose.[1][2] The glucose moiety facilitates its uptake into cancer cells, which often overexpress glucose transporters.[1][3] Once inside the cell, this compound is metabolized, releasing its active component, isophosphoramide mustard. This active metabolite then exerts its cytotoxic effects by forming cross-links within and between DNA strands.[1][4] This extensive DNA damage disrupts essential cellular processes like replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1]

Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and is characterized by a series of distinct morphological and biochemical events. A key hallmark of the late stages of apoptosis is the fragmentation of genomic DNA by cellular endonucleases.[5][6] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used and reliable method for detecting this DNA fragmentation in situ, thereby enabling the identification and quantification of apoptotic cells.[7][8][9]

The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled deoxynucleotides (e.g., dUTPs tagged with a fluorophore or biotin) to the 3'-hydroxyl (3'-OH) ends of fragmented DNA.[10][11] These labeled DNA fragments can then be visualized and quantified using various detection methods, including fluorescence microscopy and flow cytometry.[5][10] This application note provides a detailed protocol for utilizing the TUNEL assay to assess apoptosis in cultured cells following treatment with this compound.

Principle of the TUNEL Assay

The TUNEL assay is based on the enzymatic labeling of DNA strand breaks. In apoptotic cells, endonucleases cleave the chromosomal DNA, generating a large number of DNA fragments with free 3'-OH termini. The TdT enzyme specifically recognizes and adds labeled dUTPs to these ends. The incorporated labeled dUTPs can be detected directly if they are conjugated to a fluorescent dye or indirectly through an antibody or streptavidin conjugate if they are tagged with a hapten like biotin or bromodeoxyuridine (BrdU).[7][11] This allows for the specific identification of apoptotic cells while leaving healthy, non-apoptotic cells unlabeled.

This compound-Induced Apoptosis Signaling Pathway

This compound, as an alkylating agent, induces DNA damage, which primarily triggers the intrinsic (or mitochondrial) pathway of apoptosis. The extensive DNA cross-linking activates DNA damage response (DDR) pathways. This can lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins then permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then initiates a cascade of effector caspases, including caspase-3, -6, and -7. These effector caspases are responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.

Glufosfamide_Apoptosis_Pathway This compound This compound Active_Metabolite Isophosphoramide Mustard This compound->Active_Metabolite DNA_Damage DNA Cross-links (DNA Damage) Active_Metabolite->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Bcl2_Family Activation of Bax/Bak DDR->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Effector_Caspases Effector Caspase Activation (Caspase-3, -6, -7) Caspase9->Effector_Caspases Substrate_Cleavage Cleavage of Cellular Substrates Effector_Caspases->Substrate_Cleavage DNA_Fragmentation DNA Fragmentation Substrate_Cleavage->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis TUNEL_Assay_Workflow Cell_Seeding 1. Seed cells on coverslips Glufosfamide_Treatment 2. Treat cells with this compound Cell_Seeding->Glufosfamide_Treatment Fixation 3. Fix cells with 4% PFA Glufosfamide_Treatment->Fixation Permeabilization 4. Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Equilibration 5. Equilibrate with Reaction Buffer Permeabilization->Equilibration TUNEL_Reaction 6. Incubate with TdT and labeled dUTP Equilibration->TUNEL_Reaction Washing 7. Wash to remove unbound nucleotides TUNEL_Reaction->Washing Counterstaining 8. Counterstain nuclei (e.g., DAPI) Washing->Counterstaining Mounting 9. Mount coverslips on slides Counterstaining->Mounting Imaging 10. Image with fluorescence microscope Mounting->Imaging

References

Application Notes and Protocols for Glufosfamide Proliferation Assays in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Proliferation Assays for Glufosfamide using MiaPaCa-2 and PANC-1 cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel chemotherapeutic agent under investigation for the treatment of various cancers, including pancreatic adenocarcinoma.[1][2][3][4][5] It is a glucose conjugate of isophosphoramide mustard, an active metabolite of the alkylating agent ifosfamide.[1] The glucose moiety is intended to facilitate preferential uptake by cancer cells, which often exhibit increased glucose metabolism.[1] Once inside the cell, this compound releases its alkylating agent, which cross-links DNA, induces DNA damage, and ultimately leads to apoptosis and inhibition of cell proliferation.[1][4][6] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on two common human pancreatic adenocarcinoma cell lines, MiaPaCa-2 and PANC-1.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a multi-step process that leverages the metabolic characteristics of cancer cells and culminates in the disruption of DNA integrity.

Glufosfamide_Mechanism cluster_extracellular Extracellular Space cluster_cell Pancreatic Cancer Cell Glufosfamide_ext This compound GLUT Glucose Transporters (GLUTs) Glufosfamide_ext->GLUT Uptake Glufosfamide_int Intracellular This compound GLUT->Glufosfamide_int Cleavage Enzymatic Cleavage (Glucosidases) Glufosfamide_int->Cleavage IPM Isophosphoramide Mustard (IPM) Cleavage->IPM DNA Nuclear DNA IPM->DNA Targets Alkylation DNA Alkylation & Cross-linking DNA->Alkylation DDR DNA Damage Response (DDR) Alkylation->DDR Apoptosis Apoptosis DDR->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Apoptosis->Proliferation_Inhibition

Caption: Mechanism of action of this compound in pancreatic cancer cells.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell proliferation by 50%. The following tables provide a template for presenting such data for MiaPaCa-2 and PANC-1 cells.

Table 1: Anti-proliferative Activity of this compound on MiaPaCa-2 Cells

Treatment DurationProliferation Assay MethodIC50 (µM)
48 hoursWST-1 AssayTo be determined
72 hoursWST-1 AssayTo be determined
48 hoursMTT AssayTo be determined
72 hoursMTT AssayTo be determined

Table 2: Anti-proliferative Activity of this compound on PANC-1 Cells

Treatment DurationProliferation Assay MethodIC50 (µM)
48 hoursWST-1 AssayTo be determined
72 hoursWST-1 AssayTo be determined
48 hoursMTT AssayTo be determined
72 hoursMTT AssayTo be determined

Experimental Protocols

The following are detailed protocols for determining the anti-proliferative effects of this compound on MiaPaCa-2 and PANC-1 cells using WST-1 and MTT assays.

Cell Culture
  • Cell Lines: MiaPaCa-2 and PANC-1 human pancreatic adenocarcinoma cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

WST-1 Proliferation Assay Protocol

This protocol is based on the colorimetric measurement of the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.

WST1_Workflow Start Start Cell_Seeding Seed MiaPaCa-2 or PANC-1 cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours (allow cells to attach) Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 48 or 72 hours Treatment->Incubation2 Add_WST1 Add WST-1 reagent to each well Incubation2->Add_WST1 Incubation3 Incubate for 1-4 hours Add_WST1->Incubation3 Measure_Absorbance Measure absorbance at 450 nm (reference wavelength > 600 nm) Incubation3->Measure_Absorbance Data_Analysis Analyze data and calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End MTT_Workflow Start Start Cell_Seeding Seed MiaPaCa-2 or PANC-1 cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours (allow cells to attach) Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 48 or 72 hours Treatment->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours (formazan crystal formation) Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO or SDS) Incubation3->Solubilization Incubation4 Incubate to dissolve formazan Solubilization->Incubation4 Measure_Absorbance Measure absorbance at 570 nm Incubation4->Measure_Absorbance Data_Analysis Analyze data and calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Immunohistochemical Analysis of PCNA in Glufosfamide-Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) staining of Proliferating Cell Nuclear Antigen (PCNA) in tumor tissues treated with the novel alkylating agent, Glufosfamide. This document is intended to guide researchers in assessing the anti-proliferative effects of this compound and its active metabolite, isophosphoramide mustard.

Introduction to this compound and its Mechanism of Action

This compound is a next-generation alkylating agent designed for enhanced tumor targeting. It consists of isophosphoramide mustard, a cytotoxic metabolite of ifosfamide, conjugated to a glucose molecule.[1][2] This unique structure facilitates its uptake by cancer cells, which often exhibit increased glucose metabolism and an upregulation of glucose transporters.[1] Once inside the tumor cell, this compound is cleaved by intracellular glucosidases, releasing the active isophosphoramide mustard.[1] Isophosphoramide mustard then exerts its anti-cancer effect by forming covalent bonds with DNA, leading to the formation of DNA cross-links that disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1]

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA synthesis and repair. Its expression is closely correlated with the proliferative activity of cells, making it an excellent biomarker for assessing the efficacy of anti-proliferative cancer therapies. Immunohistochemical detection of PCNA allows for the visualization and quantification of proliferating cells within the tumor microenvironment.

Data Presentation: Effects of this compound on PCNA Expression

Preclinical studies have demonstrated that this compound, both alone and in combination with other chemotherapeutic agents like gemcitabine, can significantly reduce tumor cell proliferation.[1] While specific quantitative data from these studies is not always publicly available, the qualitative findings consistently indicate a reduction in the number of PCNA-positive cells in this compound-treated tumors compared to untreated controls.

Note on Data Availability: The following table summarizes the qualitative findings from a key preclinical study investigating the effect of this compound on PCNA expression in a pancreatic cancer model.[1] The original publication reports these findings as statistically significant reductions but does not provide specific numerical values for the PCNA labeling index.

Treatment GroupPCNA Staining (Proliferation)Qualitative Outcome
Control (Saline)HighBaseline tumor proliferation
This compoundSignificantly ReducedInhibition of tumor cell proliferation
GemcitabineSignificantly ReducedInhibition of tumor cell proliferation
This compound + GemcitabineMost Significantly ReducedEnhanced inhibition of tumor cell proliferation

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for PCNA immunohistochemistry.

Glufosfamide_Mechanism This compound Mechanism of Action This compound This compound (Isophosphoramide Mustard-Glucose Conjugate) TumorCell Tumor Cell This compound->TumorCell Uptake via Glucosidases Intracellular Glucosidases This compound->Glucosidases Cleavage by GlucoseTransporter Glucose Transporter IPM Isophosphoramide Mustard (Active Metabolite) Glucosidases->IPM DNA DNA IPM->DNA Alkylation Crosslinking DNA Cross-linking DNA->Crosslinking ReplicationBlock Inhibition of DNA Replication & Transcription Crosslinking->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Caption: this compound uptake and activation pathway in tumor cells.

IHC_Workflow Immunohistochemistry Workflow for PCNA Staining cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Fixation (e.g., 10% Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-PCNA) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Microscopy Microscopic Examination Counterstain->Microscopy Quantification Quantification of PCNA-Positive Nuclei Microscopy->Quantification

Caption: Experimental workflow for PCNA immunohistochemistry.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of PCNA in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Protocol 1: Tissue Preparation and Sectioning
  • Tissue Fixation: Immediately following excision, fix tumor tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

  • Mounting: Float the sections on a warm water bath and mount them on positively charged glass slides.

  • Drying: Dry the slides overnight in an oven at 60°C to ensure adherence of the tissue.

Protocol 2: Immunohistochemical Staining for PCNA

Reagents and Materials:

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody: Mouse anti-PCNA monoclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse in deionized water.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Protein Blocking:

    • Incubate slides with blocking solution for 30 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PCNA antibody to its optimal concentration in the blocking solution.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate the slides with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain the slides with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

Protocol 3: Quantification of PCNA Staining
  • Image Acquisition:

    • Examine the stained slides under a light microscope.

    • Capture high-resolution digital images of representative tumor areas at a consistent magnification (e.g., 200x or 400x).

  • PCNA Labeling Index (LI) Calculation:

    • PCNA staining is typically observed as brown nuclear staining.

    • Select at least five random high-power fields per tumor section.

    • Count the number of PCNA-positive tumor cell nuclei and the total number of tumor cell nuclei within each field.

    • The PCNA Labeling Index is calculated as: PCNA LI (%) = (Number of PCNA-positive nuclei / Total number of nuclei) x 100

    • Calculate the average PCNA LI for each treatment group.

  • Statistical Analysis:

    • Perform appropriate statistical analysis (e.g., t-test or ANOVA) to compare the PCNA LI between different treatment groups (e.g., control vs. This compound-treated). A p-value of <0.05 is typically considered statistically significant.

Conclusion

The immunohistochemical analysis of PCNA is a valuable tool for assessing the anti-proliferative efficacy of this compound in preclinical tumor models. The protocols outlined in these application notes provide a standardized methodology for obtaining reliable and reproducible results. By quantifying the reduction in PCNA expression, researchers can effectively evaluate the on-target effects of this compound and its potential as a novel anti-cancer therapeutic.

References

Application Notes: Analysis of Glufosfamide-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glufosfamide is a novel chemotherapeutic agent, a derivative of ifosfamide, that acts as a DNA alkylating agent.[1] Its mechanism of action involves the formation of covalent bonds with DNA, leading to cross-links that disrupt DNA replication and transcription. This cellular damage ultimately triggers programmed cell death, or apoptosis, making this compound a promising candidate for cancer therapy, particularly for malignancies like pancreatic cancer. The glucose moiety in this compound is suggested to enhance its uptake by cancer cells, which often exhibit increased glucose transporter expression.[2]

Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level.[3][4] One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) assay.[5][6] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[7] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[8] Propidium Iodide is a fluorescent dye that intercalates with DNA but is excluded by the intact plasma membrane of viable and early apoptotic cells.[9] In late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.[8][9] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

These application notes provide a detailed protocol for inducing apoptosis in a cell line of interest using this compound and subsequently analyzing the apoptotic cell population by flow cytometry using Annexin V and PI staining.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical experiment analyzing the dose-dependent effect of this compound on apoptosis in a cancer cell line after a 48-hour treatment.

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (10 µM)75.8 ± 3.515.3 ± 2.28.9 ± 1.8
This compound (25 µM)50.1 ± 4.228.7 ± 3.121.2 ± 2.9
This compound (50 µM)25.4 ± 3.845.9 ± 4.528.7 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Cell line of interest (e.g., pancreatic cancer cell line MiaPaCa-2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol for this compound Treatment:

  • Cell Seeding: Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol for Annexin V and Propidium Iodide Staining:

  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Set up appropriate compensation and gates using unstained and single-stained controls.

Mandatory Visualizations

Glufosfamide_Apoptosis_Pathway This compound This compound DNA_Damage DNA Alkylation & Cross-linking This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Flow_Cytometry_Workflow Start Cell Treatment with This compound Harvest Harvest Cells (Adherent & Floating) Start->Harvest Wash1 Wash with Cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate at RT in the Dark Stain->Incubate Dilute Add 1X Binding Buffer Incubate->Dilute Analyze Analyze on Flow Cytometer Dilute->Analyze End Data Analysis Analyze->End

References

Application Notes and Protocols for Intravenous Administration of Glufosfamide in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation, glucose-conjugated alkylating agent. It is a prodrug of isophosphoramide mustard, the active metabolite of ifosfamide.[1] The glucose moiety is designed to facilitate preferential uptake into tumor cells that overexpress glucose transporters, potentially increasing the therapeutic index compared to its parent compounds.[1] this compound exerts its cytotoxic effects by forming DNA cross-links, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

These application notes provide detailed protocols for the intravenous (IV) administration of this compound in laboratory animals, primarily focusing on murine models, to aid researchers in preclinical study design and execution.

Data Presentation

Table 1: this compound Dosing and Efficacy in a Xenograft Model
Animal ModelTumor TypeThis compound Dose (IV)Dosing ScheduleVehicleOutcomeReference
Nude MiceMiaPaCa-2 Human Pancreatic Cancer3-100 mg/kg/dayDaily for 14 daysSalineDose-dependent reduction in tumor volume. Doses ≥ 30 mg/kg significantly increased survival.[2][Ammons et al., 2008][2]
Table 2: Preclinical Toxicity of Intravenous this compound
Animal ModelParameterValueDosing ScheduleReference
MiceLethal Dose (LD10)1,795 mg/kgSingle bolus infusion[Briasoulis et al., 2000]

Note: LD10 is the dose that is lethal to 10% of the test population.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Infusion

This protocol describes the preparation of a this compound solution for intravenous administration in laboratory animals. A patent for a lyophilized form of this compound indicates that the active pharmaceutical ingredient (API) is dissolved in water prior to lyophilization, suggesting good aqueous solubility.[3] Saline has been used as a vehicle in preclinical studies.[2]

Materials:

  • This compound powder (API)

  • Sterile 0.9% Sodium Chloride Injection, USP (saline)[2]

  • Sterile vials

  • Sterile syringes and needles (appropriate gauge for the animal model)

  • 0.22 µm sterile syringe filter

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.

  • Reconstitution: In a laminar flow hood, aseptically add the calculated amount of this compound powder to a sterile vial.

  • Dissolution: Add a precise volume of sterile 0.9% saline to the vial to achieve the desired final concentration. The concentration should be calculated to allow for the administration of the appropriate dose in a volume suitable for the animal model (see Table 3). Gently swirl the vial until the powder is completely dissolved.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step ensures the removal of any potential microbial contamination.

  • Storage: The prepared this compound solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light, although stability under these conditions should be validated.

Protocol 2: Intravenous Administration of this compound via Tail Vein in Mice

This protocol details the procedure for administering the prepared this compound solution to mice via the lateral tail vein. This is a common and effective route for intravenous access in rodents.

Materials:

  • Prepared sterile this compound solution

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)

  • 70% ethanol or isopropanol wipes

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Accurately weigh the mouse to determine the correct volume of this compound solution to be administered.

    • To facilitate vasodilation of the tail veins, warm the mouse using a heat lamp or by placing the cage on a warming pad for 5-10 minutes. Ensure the temperature is controlled to prevent overheating.

    • Place the mouse in a suitable restrainer to secure the animal and expose the tail.

  • Injection Site Preparation:

    • Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the lateral tail veins.

  • Administration:

    • Draw the calculated volume of the this compound solution into a sterile syringe. Ensure all air bubbles are expelled.

    • Immobilize the tail with one hand. With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

    • A successful cannulation is often indicated by a "flash" of blood in the hub of the needle.

    • Slowly inject the this compound solution. There should be no resistance during injection. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.

    • Limit the number of attempts to two per vein to minimize tissue trauma.

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its home cage and monitor for any immediate adverse reactions.

Protocol 3: Animal Monitoring Post-Administration

Close monitoring of animals after this compound administration is crucial for assessing both the efficacy and toxicity of the treatment.

Monitoring Parameters:

  • General Health: Observe the animals daily for changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social withdrawal), and signs of pain or distress.

  • Body Weight: Record body weights at least three times per week. Significant weight loss can be an indicator of toxicity.

  • Tumor Growth: For efficacy studies, measure tumor dimensions with calipers two to three times per week and calculate tumor volume.

  • Clinical Signs of Toxicity: Be vigilant for signs of known toxicities associated with alkylating agents, such as:

    • Myelosuppression: Monitor for signs of infection or bleeding. Complete blood counts (CBCs) can be performed at selected time points.

    • Renal Toxicity: Observe for changes in urination or hydration status. Serum creatinine and blood urea nitrogen (BUN) levels can be measured.

    • Gastrointestinal Toxicity: Monitor for diarrhea or loss of appetite.

  • Survival: Record survival data for long-term studies.

Mandatory Visualizations

Glufosfamide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell This compound This compound GLUT Glucose Transporter (GLUT) This compound->GLUT Uptake Glufosfamide_int Intracellular This compound GLUT->Glufosfamide_int Glucosidases Intracellular Glucosidases Glufosfamide_int->Glucosidases Metabolism IPM Isophosphoramide Mustard (IPM) Glucosidases->IPM DNA DNA IPM->DNA Alkylation Crosslink DNA Cross-linking DNA->Crosslink Arrest Cell Cycle Arrest Crosslink->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound.

IV_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring A Calculate Dose B Reconstitute this compound in Saline A->B C Sterile Filter B->C F Administer via Tail Vein Infusion C->F D Warm Animal (Vasodilation) E Restrain Animal D->E E->F G Observe for Adverse Reactions F->G H Monitor Body Weight & Tumor Growth G->H I Assess Toxicity (Clinical Signs, Bloodwork) H->I

References

Application Notes and Protocols: Glufosfamide in Non-Small Cell Lung Cancer (NSCLC) Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a third-generation alkylating agent and a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide.[1] Its design leverages the Warburg effect, where cancer cells exhibit increased glucose uptake to fuel their high metabolic rate.[2] The glucose moiety is intended to facilitate preferential uptake into tumor cells via glucose transporters, leading to intracellular cleavage and release of the cytotoxic isophosphoramide mustard.[3] This active metabolite then forms DNA cross-links, inducing cell cycle arrest and apoptosis.[2] While clinical trials have explored its utility in various solid tumors, including a phase II study in non-small cell lung cancer (NSCLC) that showed modest activity, detailed preclinical data in NSCLC models are not extensively published.[4]

These application notes provide a summary of the available data and adapted protocols for the use of this compound in NSCLC research models, based on studies in other cancer types.

Mechanism of Action and Cellular Uptake

This compound is a prodrug that requires intracellular activation. Its proposed mechanism involves:

  • Cellular Uptake: The glucose conjugate is recognized and transported into the cell, purportedly by glucose transporters which are often overexpressed in cancer cells.[2][3]

  • Intracellular Cleavage: Once inside the cell, glucosidases cleave the glucose molecule from isophosphoramide mustard.[3]

  • DNA Alkylation: The liberated isophosphoramide mustard, a potent alkylating agent, forms covalent bonds with DNA bases.[2]

  • Cytotoxicity: This results in the formation of DNA cross-links, disrupting DNA replication and transcription, which in turn triggers cell cycle arrest and programmed cell death (apoptosis).[2][3]

Glufosfamide_Mechanism cluster_extracellular Extracellular Space cluster_cell NSCLC Cell Glufosfamide_ext This compound GLUT Glucose Transporter Glufosfamide_ext->GLUT Uptake Glufosfamide_int This compound GLUT->Glufosfamide_int IPM Isophosphoramide Mustard Glufosfamide_int->IPM Cleavage by Glucosidases DNA DNA IPM->DNA DNA Cross-linking Apoptosis Apoptosis DNA->Apoptosis Cell Cycle Arrest

Figure 1. Proposed mechanism of action for this compound in NSCLC cells.

Data Presentation

While specific quantitative data for this compound in NSCLC cell lines is limited in publicly available literature, the following table presents data from the HepG2 human liver cancer cell line, which can serve as a reference for designing experiments in NSCLC models.

Cell LineCompoundIncubation Time (hours)IC50 (µM)
HepG2This compound24112.32 ± 8.5
4883.23 ± 5.6
7251.66 ± 3.2
HepG2Ifosfamide24133 ± 8.9
48125 ± 11.2
72100.2 ± 7.6
Data adapted from a study on HepG2 cells.[5]

Experimental Protocols

The following protocols are adapted from studies on pancreatic cancer models and provide a framework for investigating this compound in NSCLC research.

In Vitro Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, H1299, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a serial dilution of this compound in complete medium. Concentration ranges can be guided by the IC50 values observed in other cell lines (e.g., 10 µM to 200 µM).[5] Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • Viability Assessment: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In_Vitro_Workflow cluster_workflow In Vitro Proliferation Assay Workflow A Seed NSCLC cells in 96-well plates B Incubate for 24h A->B D Treat cells with This compound B->D C Prepare this compound serial dilutions C->D E Incubate for 24, 48, 72h D->E F Add cell viability reagent E->F G Measure signal (absorbance/luminescence) F->G H Calculate IC50 values G->H

Figure 2. Workflow for in vitro proliferation assay.

In Vivo Xenograft Model

This protocol describes the establishment of an NSCLC xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • NSCLC cell line (e.g., A549, H460)

  • Matrigel (optional)

  • This compound for injection

  • Vehicle control (e.g., sterile saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest NSCLC cells and resuspend them in sterile PBS or serum-free medium. A 1:1 mixture with Matrigel can enhance tumor take rate.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound intravenously at doses ranging from 10 to 30 mg/kg daily for a specified period (e.g., 14 days).[3] The control group should receive an equivalent volume of the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Study Workflow A Inject NSCLC cells subcutaneously into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle (i.v.) C->D E Monitor tumor volume and body weight D->E F Analyze tumor growth inhibition and survival E->F

Figure 3. Workflow for in vivo NSCLC xenograft study.

Disclaimer: These protocols are intended as a guide and should be optimized based on the specific NSCLC cell lines and experimental conditions used. The provided data is for reference and may not be directly transferable to all NSCLC models. Researchers should consult the primary literature for further details.

References

Investigating Glufosfamide for Ovarian Cancer: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical investigation of Glufosfamide for the treatment of ovarian cancer. This compound (β-D-glucosylisophosphoramide mustard) is a novel cytotoxic agent and a glucose conjugate of ifosfamide.[1] Its design aims to leverage the increased glucose uptake in cancer cells to achieve targeted delivery of the alkylating agent, isophosphoramide mustard.[2][3] While clinical development for ovarian cancer has been discontinued, the preclinical data and methodologies remain valuable for understanding its mechanism and for the broader field of targeted chemotherapy.[4]

Mechanism of Action

This compound is a prodrug that, upon entering the body, is metabolized to its active form, isophosphoramide mustard.[2] This active metabolite is an alkylating agent that forms covalent cross-links with DNA.[2] This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.[2] The glucose moiety of this compound is intended to enhance its uptake by cancer cells, which often exhibit upregulated glucose transporters to meet their high metabolic demands.[2][3]

Preclinical Data Summary

Cell Line Histological Subtype This compound IC50 (µM) Cisplatin IC50 (µM) Tumor Growth Inhibition (TGI) in vivo (%) *
A2780 UndifferentiatedData not available1.5Data not available
OVCAR-3 AdenocarcinomaData not available8.2Data not available
SKOV-3 AdenocarcinomaData not available6.5Data not available
IGROV-1 AdenocarcinomaData not available3.7Data not available

*Note: Specific preclinical data for this compound in ovarian cancer cell lines is not publicly available. The values for Cisplatin are representative and sourced from publicly available studies. TGI would be determined from xenograft models.

Experimental Protocols

The following are detailed protocols for key experiments that would be conducted in the preclinical evaluation of this compound for ovarian cancer.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (e.g., A2780, OVCAR-3, SKOV-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Ovarian Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of ovarian cancer.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Ovarian cancer cells (e.g., SKOV-3)

  • Matrigel

  • This compound

  • Vehicle control (e.g., saline)

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject 5 x 10^6 ovarian cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (at a predetermined dose and schedule, e.g., intraperitoneally, daily for 5 days) to the treatment group. The control group receives the vehicle.

  • Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) percentage.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical preclinical experimental workflow.

Glufosfamide_Mechanism_of_Action cluster_cell Cancer Cell GLUT Glucose Transporter Glufosfamide_in This compound Metabolism Metabolism Glufosfamide_in->Metabolism IPM Isophosphoramide Mustard (Active) Metabolism->IPM DNA DNA IPM->DNA Alkylates DNA_damage DNA Cross-linking & Damage DNA->DNA_damage CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Glufosfamide_out This compound (Extracellular) Glufosfamide_out->GLUT Uptake

Caption: Mechanism of Action of this compound in Cancer Cells.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Point cell_lines Select Ovarian Cancer Cell Lines cytotoxicity Cytotoxicity Assays (e.g., MTT) cell_lines->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis mechanism Mechanism of Action Studies apoptosis->mechanism xenograft Develop Xenograft Model mechanism->xenograft dosing Determine Dosing & Schedule xenograft->dosing efficacy Efficacy Studies (Tumor Growth Inhibition) dosing->efficacy toxicity Toxicity Assessment efficacy->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics toxicity->pk_pd go_nogo Go/No-Go for Clinical Trials pk_pd->go_nogo

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Glufosfamide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with glufosfamide resistance in cancer cell lines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of action and resistance to this compound.

Q1: What is the mechanism of action of this compound?

This compound is a third-generation alkylating agent, consisting of isophosphoramide mustard (the active cytotoxic metabolite of ifosfamide) conjugated to a glucose molecule.[1] This design leverages the increased glucose uptake of many cancer cells via glucose transporters (GLUTs).[1] Once inside the cell, this compound is thought to be cleaved, releasing isophosphoramide mustard, which then exerts its cytotoxic effect by forming DNA cross-links.[2] These cross-links interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to this compound, like other alkylating agents, is multifactorial. The primary suspected mechanisms include:

  • Increased DNA Repair: Cancer cells can upregulate DNA repair pathways to remove the DNA adducts created by isophosphoramide mustard. Key pathways include Base Excision Repair (BER), Homologous Recombination Repair (HRR), and direct repair by O6-methylguanine-DNA methyltransferase (MGMT), although some studies suggest MGMT may not be the critical target for this compound itself.[2]

  • Drug Inactivation: The active component, isophosphoramide mustard, can be detoxified before it reaches the DNA. A primary mechanism is conjugation to glutathione, a reaction catalyzed by Glutathione S-transferases (GSTs). Elevated levels of GST and glutathione have been linked to resistance to similar alkylating agents.

  • Evasion of Apoptosis: Cells with pre-existing or acquired defects in apoptotic signaling can survive despite significant DNA damage. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation/mutation of pro-apoptotic proteins (e.g., Bax, p53).

  • Altered Drug Uptake/Efflux: Although designed to exploit glucose transporters, alterations in the expression or activity of specific GLUTs could potentially reduce this compound uptake. Additionally, overexpression of multidrug resistance efflux pumps, such as P-glycoprotein, could actively remove the drug from the cell, though this is a more general resistance mechanism.

Below is a diagram illustrating the potential pathways leading to this compound resistance.

G cluster_0 This compound Action & Resistance cluster_1 Resistance Mechanisms This compound This compound (Extracellular) GLUT Glucose Transporter (GLUT) This compound->GLUT Uptake Glu_Intra This compound (Intracellular) GLUT->Glu_Intra Uptake IPM Isophosphoramide Mustard (Active Drug) Glu_Intra->IPM Cleavage DNA Nuclear DNA IPM->DNA GST Drug Inactivation (Glutathione S-Transferase) IPM->GST Inactivates DNAdamage DNA Cross-links DNA->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis DNA_Repair Increased DNA Repair (BER, HRR) DNAdamage->DNA_Repair Blocks Effect Anti_Apoptosis Evasion of Apoptosis (e.g., ↑Bcl-2) Apoptosis->Anti_Apoptosis Inhibits

Caption: Potential mechanisms of this compound action and resistance in cancer cells.

Q3: How can I determine the IC50 of this compound for my cell line?

The half-maximal inhibitory concentration (IC50) can be determined using a cytotoxicity assay, such as the MTT assay. This involves seeding cells in a 96-well plate, treating them with a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours), and then measuring cell viability. The IC50 is the concentration of this compound that reduces cell viability by 50% compared to untreated controls. A higher IC50 value indicates greater resistance.[3][4]

Section 2: Troubleshooting Guides

This section provides practical advice for specific experimental issues.

Problem 1: High variability in cytotoxicity assay results.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Avoid using the outer wells of the 96-well plate, which are prone to evaporation (the "edge effect").
Inconsistent Drug Concentration Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step.
Variable Incubation Times Standardize the incubation time for all plates and experiments. Treat all plates in the same batch simultaneously.
Contamination Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the protocol.

Problem 2: The cell line I developed for this compound resistance has lost its resistant phenotype.

Potential Cause Troubleshooting Step
Lack of Continuous Selection Pressure Resistance can be unstable without the drug. Maintain a low, non-lethal concentration of this compound in the culture medium to preserve the resistant phenotype.[5]
Genetic Reversion The genetic or epigenetic changes causing resistance may revert. It's crucial to freeze down aliquots of the resistant cell line at early passages after confirming the resistant phenotype.
Overgrowth of Sensitive Cells A small population of sensitive cells may have survived the selection process and outcompeted the resistant cells over time, especially in the absence of the drug. Re-clone the resistant population using single-cell dilution.

Problem 3: I don't observe increased apoptosis in resistant cells even at high this compound concentrations.

Potential Cause Troubleshooting Step
Upregulation of Anti-Apoptotic Pathways This is a hallmark of resistance. Analyze the expression of key apoptosis-related proteins via Western blot (e.g., Bcl-2, Bax, cleaved Caspase-3, p53). Overexpression of Bcl-2 has been shown to reduce this compound's cytotoxic effect.[6]
Cell Cycle Arrest Instead of Apoptosis The cells may be arresting in the cell cycle rather than dying. Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining of DNA content) to check for accumulation in G2/M phase, a common response to DNA damage.
Senescence High levels of DNA damage can induce senescence. Use a senescence assay (e.g., β-galactosidase staining) to determine if this is the cellular outcome.

Section 3: Data Presentation

This section provides examples of how to structure and present quantitative data from this compound experiments.

Table 1: Example IC50 Values for this compound and Ifosfamide in HepG2 Cells.

Incubation TimeThis compound IC50 (µM)Ifosfamide IC50 (µM)
24 hours 112.32 ± 8.5133.00 ± 8.9
48 hours 83.23 ± 5.6125.00 ± 11.2
72 hours 51.66 ± 3.2100.20 ± 7.6
Data derived from a study on the HepG2 hepatocellular carcinoma cell line, showing concentration- and time-dependent cytotoxicity.[7]

Table 2: Representative Data Comparing a Parental (Sensitive) Cell Line to a Derived this compound-Resistant (GR) Subline.

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Line 551.0
GR Subline 4408.0
This table illustrates a typical outcome when developing a resistant cell line, where an 8-fold increase in the IC50 value indicates significant resistance.

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for developing a resistant cell line using continuous exposure to escalating drug concentrations.[8][9][10]

Workflow Diagram:

G A 1. Determine IC50 of Parental Cell Line B 2. Culture cells in IC10 - IC20 of this compound A->B C 3. Monitor cell growth. Wait for recovery. B->C D 4. Gradually increase This compound concentration C->D E 5. Repeat steps 3 & 4 for 3-6 months D->E F 6. Confirm resistance (re-determine IC50) E->F G 7. Expand and cryopreserve resistant population F->G

Caption: Workflow for generating a this compound-resistant cancer cell line.

Methodology:

  • Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line by performing a cytotoxicity assay (e.g., MTT, see Protocol 2) to determine the IC50 value of this compound.

  • Initial Exposure: Begin by continuously culturing the parental cells in medium containing a low concentration of this compound, typically around the IC10 or IC20.

  • Monitor and Passage: Initially, a significant portion of cells will die. Monitor the culture daily. When the surviving cells become confluent, passage them as usual but keep them in the drug-containing medium.

  • Dose Escalation: Once the cells have adapted and are growing at a stable rate (this may take several weeks), increase the this compound concentration by a small amount (e.g., 1.5 to 2-fold).

  • Repeat: Continue this cycle of adaptation and dose escalation for several months (typically 3-18 months).[8][10]

  • Confirmation of Resistance: Periodically (e.g., every month), test the IC50 of the cultured cells and compare it to the parental line. A stable, significant increase (e.g., >5-fold) indicates the development of a resistant line.

  • Cryopreservation: Once a stable resistant line is established, expand the culture and cryopreserve multiple vials at a low passage number.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondria.[11][12][13]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated wells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control wells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.

  • Cell Harvesting: For adherent cells, trypsinize and collect the cells. Combine them with the supernatant, which may contain detached apoptotic cells. For suspension cells, collect them directly.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blotting for DNA Repair and Apoptosis Proteins

This protocol allows for the semi-quantitative analysis of protein expression levels to investigate resistance mechanisms.[18][19][20][21]

Workflow Diagram:

G A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF/NC Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (Chemiluminescence) F->G

Caption: Standard workflow for Western blot analysis.

Methodology:

  • Protein Extraction: Lyse parental and this compound-resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Bcl-2, anti-PARP, anti-GST, or anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.

Protocol 5: Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST enzymatic activity in cell lysates, a potential mechanism of this compound inactivation.[22][23][24][25][26]

Methodology:

  • Lysate Preparation: Homogenize cells in assay buffer on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet insoluble material. The supernatant is the cytosolic fraction containing GST.

  • Protein Quantification: Determine the protein concentration of the lysate to normalize the activity.

  • Assay Cocktail Preparation: Prepare a fresh assay cocktail containing assay buffer (e.g., PBS, pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).[22][25]

  • Kinetic Measurement: In a 96-well UV-transparent plate or cuvettes:

    • Add the assay cocktail.

    • Add a specific volume of cell lysate to initiate the reaction.

    • Immediately measure the increase in absorbance at 340 nm every 30-60 seconds for 5-10 minutes. The change in absorbance is proportional to the conjugation of GSH to CDNB by GST.

  • Calculation: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve. Use the molar extinction coefficient of the GST-CDNB conjugate to convert this rate into enzymatic activity (U/mg of protein).

References

Technical Support Center: Mitigating Glufosfamide-Induced Renal Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating glufosfamide-induced renal toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced renal toxicity?

This compound, an analog of ifosfamide, is metabolized to cytotoxic compounds, including chloroacetaldehyde (CAA).[1][2] CAA is considered a primary mediator of nephrotoxicity.[1][2] It induces renal injury by inhibiting mitochondrial complex I, leading to impaired oxidative phosphorylation, depletion of NAD+, and increased oxidative stress.[1] This results in damage to renal tubular cells, which can manifest as Fanconi syndrome, glucosuria, aminoaciduria, and phosphaturia.[3][4]

Q2: Are there any established mitigating agents for this compound-induced nephrotoxicity?

While specific studies on mitigating agents for this compound are limited, research on the closely related compound ifosfamide suggests several potential protective agents. These include N-acetylcysteine (NAC), mesna, and amifostine.[5][6] NAC has shown promise in animal models by replenishing glutathione levels and reducing oxidative stress.[2][5] Mesna is primarily used to detoxify acrolein, another toxic metabolite responsible for hemorrhagic cystitis, but its effectiveness against CAA-induced nephrotoxicity is debated.[2][7][8] Amifostine has also been investigated for its nephroprotective effects in the context of cisplatin and ifosfamide chemotherapy.[9]

Q3: What are the typical clinical signs of renal toxicity in animal models treated with this compound?

In animal models, this compound-induced renal toxicity can present with a range of signs, from subclinical to overt renal dysfunction. Common indicators include:

  • Increased serum creatinine and blood urea nitrogen (BUN) levels.[5]

  • Electrolyte imbalances, such as hypomagnesemia.

  • Proteinuria, glucosuria, and phosphaturia.[4]

  • Histopathological changes in the kidneys, including tubular necrosis and interstitial inflammation.[5]

  • In severe cases, a decline in glomerular filtration rate (GFR) may be observed.

Q4: How can I monitor for renal toxicity during my experiment?

Regular monitoring is crucial for detecting the onset and progression of renal toxicity. A comprehensive monitoring plan should include:

  • Biochemical analysis: Serial measurement of serum creatinine, BUN, and electrolytes from blood samples.[10]

  • Urinalysis: Assessment of urine for protein, glucose, and electrolytes to detect tubular dysfunction.

  • Histopathology: Examination of kidney tissue at the end of the study to assess for morphological changes.[5]

  • Glomerular Filtration Rate (GFR): Measurement of GFR using markers like creatinine clearance can provide a direct assessment of renal function.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
High variability in renal toxicity markers between animals in the same treatment group. 1. Inconsistent drug administration (e.g., dosage, route).2. Underlying subclinical health issues in some animals.3. Variations in hydration status.1. Ensure precise and consistent drug administration techniques.2. Use healthy, age- and weight-matched animals from a reputable supplier.3. Provide ad libitum access to water and monitor for signs of dehydration.
Unexpectedly severe renal toxicity leading to premature mortality. 1. this compound dose is too high for the specific animal strain or model.2. Synergistic toxicity with other administered compounds.3. Animal model is particularly sensitive to nephrotoxic insults.1. Conduct a dose-response study to determine the maximum tolerated dose (MTD).2. Review all co-administered substances for potential nephrotoxic interactions.3. Consider using a more robust animal strain or adjusting the experimental protocol.
Mitigating agent shows no protective effect. 1. Inadequate dose or suboptimal dosing schedule of the mitigating agent.2. The mitigating agent does not target the primary mechanism of this compound toxicity.3. Poor bioavailability of the mitigating agent in the animal model.1. Optimize the dose and timing of the mitigating agent relative to this compound administration based on pharmacokinetic data if available.2. Investigate alternative mitigating agents with different mechanisms of action (e.g., antioxidants, mitochondrial protectants).3. Verify the formulation and administration route of the mitigating agent to ensure adequate absorption.
Difficulty in consistently inducing a measurable level of renal toxicity. 1. this compound dose is too low.2. The duration of the study is too short to observe significant renal damage.3. The chosen animal model is resistant to this compound-induced nephrotoxicity.1. Gradually increase the this compound dose in a pilot study.2. Extend the experimental timeline to allow for the development of renal injury.3. Consult the literature for animal models known to be sensitive to alkylating agent-induced renal toxicity.

Quantitative Data Summary

Table 1: Effect of N-Acetylcysteine (NAC) on Ifosfamide-Induced Renal Dysfunction in Rats

Parameter Control Ifosfamide (80 mg/kg) Ifosfamide + NAC (1.2 g/kg)
Serum Creatinine (µmol/L) -57.8 ± 2.345.25 ± 2.1
Urinary β2-Microglobulin (nmol/L) -25.44 ± 3.38.83 ± 1.3
Urinary Magnesium (mmol/L) -19.5 ± 1.511.16 ± 1.5
(Data extracted from a study on ifosfamide, a close analog of this compound.[5])

Table 2: Effect of Amifostine on Cisplatin/Ifosfamide-Induced Changes in GFR

Treatment Group Baseline GFR (ml/min) Post-Chemotherapy GFR (ml/min)
Control 10580
Amifostine 121108
(Data from a clinical study involving ifosfamide.)

Experimental Protocols

Protocol 1: Induction of Renal Toxicity in a Rat Model

This protocol is based on studies using ifosfamide and can be adapted for this compound.

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

  • Grouping: Divide animals into experimental groups (e.g., Control, this compound, this compound + Mitigating Agent).

  • Drug Preparation:

    • Dissolve this compound in sterile saline to the desired concentration. The dose should be determined from pilot studies, but a starting point could be adapted from ifosfamide studies (e.g., 50-80 mg/kg).[4][5]

    • Prepare the mitigating agent according to its solubility and recommended dosage.

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection daily for a specified period (e.g., 5 days).[5]

    • Administer the mitigating agent at a predetermined time relative to this compound administration (e.g., NAC administered daily, starting one day before this compound).[5]

  • Monitoring:

    • Collect blood samples via tail vein at baseline and specified time points for serum biochemistry.

    • Collect 24-hour urine samples using metabolic cages for urinalysis.

  • Termination and Tissue Collection:

    • At the end of the study, euthanize the animals.

    • Collect blood via cardiac puncture.

    • Perfuse the kidneys with saline and excise them. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen for biochemical assays.

Protocol 2: Assessment of Renal Function Markers

  • Serum Analysis:

    • Centrifuge blood samples to separate serum.

    • Analyze serum for creatinine and BUN levels using commercially available assay kits.

  • Urinalysis:

    • Measure urine volume.

    • Analyze urine for protein, glucose, and electrolytes using appropriate assay kits or automated analyzers.

  • Histopathological Examination:

    • Process formalin-fixed kidney tissues for paraffin embedding.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

    • Examine the slides under a microscope for evidence of tubular injury, inflammation, and other morphological changes.

Visualizations

Glufosfamide_Toxicity_Pathway This compound This compound Metabolism Metabolism (e.g., in liver and tumor cells) This compound->Metabolism CAA Chloroacetaldehyde (CAA) Metabolism->CAA Mitochondria Mitochondria CAA->Mitochondria ComplexI Complex I Inhibition Mitochondria->ComplexI targets ROS Increased ROS Production Mitochondria->ROS dysfunction leads to OxPhos Decreased Oxidative Phosphorylation ComplexI->OxPhos ATP ATP Depletion OxPhos->ATP CellDamage Renal Tubular Cell Damage ATP->CellDamage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDamage RenalToxicity Renal Toxicity CellDamage->RenalToxicity

Caption: Proposed signaling pathway for this compound-induced renal toxicity.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomize into Treatment Groups (Control, this compound, this compound + Mitigating Agent) Start->Grouping Treatment Drug Administration (e.g., 5 consecutive days) Grouping->Treatment Monitoring In-life Monitoring (Blood and Urine Collection) Treatment->Monitoring Monitoring->Treatment Daily Termination Euthanasia and Tissue Harvest Monitoring->Termination Analysis Biochemical and Histopathological Analysis Termination->Analysis Data Data Interpretation and Reporting Analysis->Data

Caption: General experimental workflow for studying this compound renal toxicity.

References

Technical Support Center: Optimizing Glufosfamide and Gemcitabine Dosage for Reduced Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of Glufosfamide and gemcitabine in combination therapies to minimize toxicity while maintaining efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicities observed with the combination of this compound and gemcitabine?

Based on clinical trial data, the most significant dose-limiting toxicities are hematologic and renal.[1] Specifically, Grade 3/4 neutropenia and thrombocytopenia are common hematologic adverse events.[1] A decrease in creatinine clearance (CrCL) and, in some cases, renal failure have been observed as major renal toxicities.[1]

Q2: What is the proposed mechanism of synergistic anti-tumor activity between this compound and gemcitabine?

This compound is an alkylating agent that induces DNA damage, while gemcitabine, a deoxycytidine analogue, inhibits DNA synthesis and repair.[2] The combination of these two agents leads to enhanced apoptosis (programmed cell death) and reduced proliferation of cancer cells compared to treatment with either drug alone.[2][3][4] Preclinical studies suggest that the benefit of the combination is at least additive.[2]

Q3: Are there established effective dose ranges for this compound and gemcitabine in preclinical models?

Yes, preclinical studies in mouse models of pancreatic cancer have demonstrated anti-tumor activity with the following dose ranges:

  • This compound: 10 mg/kg to 100 mg/kg administered intravenously.[2][3] A dose of 30 mg/kg in combination with gemcitabine has been shown to significantly inhibit tumor growth and prolong survival.[2][3][4]

  • Gemcitabine: A common dose used in combination studies is 300 mg/kg administered intraperitoneally.[2]

Q4: What are the recommended starting doses for this combination in clinical trials?

Phase I clinical trials have explored various dose levels. A Phase II study in patients with pancreatic adenocarcinoma used this compound at 4500 mg/m² administered intravenously on day 1, and gemcitabine at 1000 mg/m² intravenously on Days 1, 8, and 15 of a 28-day cycle.[1] However, it is crucial to note that this regimen was associated with pronounced hematologic and renal toxicity, suggesting that alternative dosing schedules should be explored.[1]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Higher than expected cytotoxicity in control cells.

  • Possible Cause: Contamination of cell culture, incorrect drug concentration, or instability of the compounds.

  • Troubleshooting Steps:

    • Verify Cell Culture: Ensure cells are healthy, free from contamination (e.g., mycoplasma), and within a low passage number.

    • Confirm Drug Concentrations: Re-calculate and verify the concentrations of your this compound and gemcitabine stock solutions. Prepare fresh dilutions for each experiment.

    • Assess Compound Stability: this compound and gemcitabine solutions should be prepared fresh and protected from light and excessive temperature fluctuations.

Issue 2: Lack of synergistic effect at tested concentrations.

  • Possible Cause: Suboptimal drug concentrations, inappropriate incubation time, or cell line resistance.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment for each drug individually to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help in selecting appropriate concentrations for combination studies. Preclinical studies have used concentrations around 10 µg/ml for this compound and 1 µg/ml for gemcitabine in pancreatic cancer cell lines.[2]

    • Time-Course Experiment: Evaluate the effect of the combination at different time points (e.g., 24, 48, 72 hours) to identify the optimal incubation period for observing synergy.

    • Cell Line Sensitivity: Be aware that different cell lines can exhibit varying sensitivity to this drug combination.

In Vivo Experiments

Issue 3: Significant weight loss or signs of distress in animal models.

  • Possible Cause: Excessive toxicity from the drug combination.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dose of one or both agents. Preclinical studies have shown that this compound alone can cause dose-dependent effects on tumor volume.[2]

    • Modified Dosing Schedule: Consider altering the frequency of administration. For example, instead of daily this compound administration, a less frequent schedule might be better tolerated.

    • Supportive Care: Ensure animals have adequate hydration and nutrition. Monitor for signs of dehydration or malnutrition.

Issue 4: High incidence of hematologic toxicity (neutropenia, thrombocytopenia).

  • Possible Cause: Myelosuppressive effects of both this compound and gemcitabine.

  • Troubleshooting Steps:

    • Blood Monitoring: Perform regular complete blood counts (CBCs) to monitor neutrophil and platelet levels.

    • Dose Adjustment Based on Blood Counts: If severe neutropenia or thrombocytopenia is observed, consider dose delays or reductions for subsequent cycles.

    • Growth Factor Support: In some preclinical settings, the use of granulocyte-colony stimulating factor (G-CSF) may be considered to mitigate neutropenia, though this adds another variable to the experiment.

Issue 5: Evidence of renal toxicity (e.g., elevated creatinine).

  • Possible Cause: Nephrotoxic effects, primarily associated with this compound.

  • Troubleshooting Steps:

    • Hydration: Ensure adequate hydration of the animals, as this can help mitigate renal toxicity.

    • Monitor Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels.

    • Dose Modification: If renal toxicity is observed, a reduction in the this compound dose is warranted. Clinical data indicates a correlation between this compound exposure and a decrease in creatinine clearance.[1]

Data Presentation

Table 1: Preclinical Dosing of this compound and Gemcitabine in Pancreatic Cancer Models

AgentIn Vitro ConcentrationIn Vivo Dosage (Mouse Models)Reference
This compound10 µg/ml10-100 mg/kg (i.v.)[2][3]
Gemcitabine1 µg/ml300 mg/kg (i.p.)[2]
Combination10 µg/ml this compound + 1 µg/ml Gemcitabine30 mg/kg this compound + 300 mg/kg Gemcitabine[2]

Table 2: Clinically Investigated Dosing and Observed Toxicities

AgentDosageCycleKey Grade 3/4 ToxicitiesReference
This compound4500 mg/m² (i.v.)Day 1 of a 28-day cycleNeutropenia, Thrombocytopenia, Decreased Creatinine Clearance[1]
Gemcitabine1000 mg/m² (i.v.)Days 1, 8, 15 of a 28-day cycleNeutropenia, Thrombocytopenia[1]

Experimental Protocols

Proliferation Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound, gemcitabine, or the combination. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (FACS-based)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound, gemcitabine, or the combination for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • FACS Analysis: Analyze the cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.

Visualizations

Signaling_Pathway cluster_this compound This compound cluster_gemcitabine Gemcitabine This compound This compound DNA_Damage DNA Damage (Alkylation) This compound->DNA_Damage Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis Gemcitabine Gemcitabine DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Gemcitabine->DNA_Synthesis_Inhibition DNA_Repair_Inhibition Inhibition of DNA Repair Gemcitabine->DNA_Repair_Inhibition DNA_Synthesis_Inhibition->Apoptosis DNA_Repair_Inhibition->Apoptosis

Caption: Combined action of this compound and gemcitabine leading to enhanced apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Proliferation Proliferation Assay (IC50 Determination) Apoptosis Apoptosis Assay (FACS) Proliferation->Apoptosis Dose_Finding Dose-Finding Study (Single Agents) Apoptosis->Dose_Finding Combination_Efficacy Combination Efficacy & Toxicity Study Dose_Finding->Combination_Efficacy Data_Analysis Data Analysis & Dosage Optimization Combination_Efficacy->Data_Analysis Start Start Start->Proliferation

Caption: Experimental workflow for optimizing this compound and gemcitabine dosage.

Troubleshooting_Logic High_Toxicity High In Vivo Toxicity (Weight Loss, etc.) Check_Dose Review Doses of Both Agents High_Toxicity->Check_Dose Reduce_Glu Reduce this compound Dose Check_Dose->Reduce_Glu Renal Toxicity? Reduce_Gem Reduce Gemcitabine Dose Check_Dose->Reduce_Gem Hematologic Toxicity? Modify_Schedule Modify Dosing Schedule Check_Dose->Modify_Schedule Toxicity Persists? Monitor_Vitals Monitor Vitals & Provide Supportive Care Reduce_Glu->Monitor_Vitals Reduce_Gem->Monitor_Vitals Modify_Schedule->Monitor_Vitals

Caption: Troubleshooting logic for managing in vivo toxicity.

References

Glufosfamide Aqueous Stability: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Glufosfamide in aqueous solutions for experimental use. The following frequently asked questions (FAQs) and troubleshooting guides will help ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting lyophilized this compound?

For clinical applications, lyophilized this compound is reconstituted with a 0.9% sodium chloride solution.[1] For laboratory experiments, sterile, high-purity water, phosphate-buffered saline (PBS), or a buffer appropriate for your specific assay can be used. It is crucial to ensure the chosen solvent is free of contaminants that could affect this compound stability.

2. How should I store this compound stock solutions?

While specific stability data for this compound in various laboratory solutions is limited, general best practices for storing stock solutions of similar compounds should be followed. It is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles, and store them at -20°C or lower in tightly sealed vials.[2][3] The parent compound of this compound, ifosfamide, is known to be stable in aqueous solution for over 7 days at room temperature, suggesting that this compound may also possess good stability.[4][5]

3. What is the expected degradation pathway of this compound in aqueous solution?

This compound is a prodrug that is activated by hydrolysis to release its active metabolite, isophosphoramide mustard.[1][6] Therefore, hydrolysis is the primary expected degradation pathway in aqueous solutions. The rate of hydrolysis can be influenced by factors such as pH and temperature.

4. How do pH and temperature affect this compound stability?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon thawing - Solution may be supersaturated.- The chosen solvent is inappropriate.- Interaction with buffer components.- Gently warm the solution to room temperature and vortex to redissolve.- If precipitation persists, consider preparing a less concentrated stock solution.- Evaluate the compatibility of this compound with your chosen buffer system.
Inconsistent experimental results - Degradation of this compound in stock or working solutions.- Multiple freeze-thaw cycles of the stock solution.- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Avoid repeated freezing and thawing of the stock solution by preparing single-use aliquots.[2]- Perform a stability test of your working solution under the experimental conditions.
Complete loss of drug activity - Significant degradation of this compound.- Verify the storage conditions and age of the stock solution.- Prepare a fresh stock solution from a new vial of lyophilized this compound.- Consider the possibility of interactions with other components in your experimental setup.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for preparing a stock solution from lyophilized this compound powder.

  • Equilibration: Allow the vial of lyophilized this compound and the chosen sterile solvent (e.g., sterile water, PBS) to equilibrate to room temperature.

  • Solvent Addition: Aseptically add the calculated volume of the solvent to the vial to achieve the desired stock solution concentration.

  • Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent potential denaturation.

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed cryovials. Store the aliquots at -20°C or below.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in an aqueous solution using HPLC. The specific parameters will need to be optimized for your system.

  • Sample Preparation: Prepare a solution of this compound in the aqueous matrix of interest (e.g., PBS, cell culture medium) at a known concentration. Prepare a "time zero" sample and store other samples under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan).

  • Analysis: At specified time points, inject the samples onto the HPLC system.

  • Data Interpretation: Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. The percentage of remaining this compound can be calculated relative to the "time zero" sample.

Visualizations

Glufosfamide_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Start: Lyophilized This compound equilibrate Equilibrate vial and solvent to room temp start->equilibrate add_solvent Aseptically add sterile solvent equilibrate->add_solvent dissolve Gently dissolve add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at ≤ -20°C aliquot->store thaw Thaw one aliquot at room temperature store->thaw dilute Dilute to final concentration in experimental buffer thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

Glufosfamide_Degradation_Pathway This compound This compound (β-D-glucosylisophosphoramide mustard) Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis IPM Isophosphoramide Mustard (Active Metabolite) Hydrolysis->IPM Glucose Glucose Hydrolysis->Glucose

References

Technical Support Center: Improving Glufosfamide Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the delivery of glufosfamide to solid tumors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (β-D-glucosylisophosphoramide mustard) is a third-generation alkylating agent. It is a conjugate of glucose and isophosphoramide mustard, the active metabolite of ifosfamide.[1][2] The glucose moiety is intended to facilitate preferential uptake by cancer cells, which often exhibit higher rates of glucose metabolism compared to normal cells (the Warburg effect).[3][4] Once inside the cell, this compound is believed to be cleaved, releasing isophosphoramide mustard, which then cross-links DNA, leading to inhibition of DNA synthesis and ultimately, apoptosis (programmed cell death).[2][5]

Q2: Why is there a need to improve the delivery of this compound?

A2: While the glucose-targeting concept is promising, clinical trials have shown that this compound has modest activity in some refractory patient populations and can be associated with significant toxicities, including renal and hematologic side effects.[6][7] Improving the delivery of this compound to solid tumors aims to increase its therapeutic index by enhancing its concentration at the tumor site while minimizing exposure to healthy tissues, thereby potentially increasing efficacy and reducing toxicity.[8]

Q3: What are some potential advanced delivery strategies for this compound?

A3: Potential strategies, largely extrapolated from research on other alkylating agents and targeted drug delivery, include:

  • Liposomal Encapsulation: Encapsulating this compound in liposomes could protect it from premature degradation, reduce systemic toxicity, and potentially enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.[9][10]

  • Nanoparticle-Based Carriers: Polymeric or lipid-based nanoparticles can be engineered for controlled release and targeted delivery.[8][11] These nanoparticles could be further functionalized with ligands (such as glucose or antibodies against tumor-specific antigens) to actively target cancer cells.[12][13]

  • Combination Therapies: Co-administering this compound with other agents, such as gemcitabine, has been shown to have at least additive effects.[1][5] Future delivery systems could co-encapsulate this compound with synergistic drugs to ensure they reach the tumor in the optimal ratio.

Q4: What are the key challenges in the clinical development of this compound?

A4: The clinical development of this compound has been challenging. Phase III trials in metastatic pancreatic cancer did not meet their primary efficacy endpoints, although a trend towards improved survival was observed.[7] Key challenges include managing its toxicity profile and identifying the patient populations most likely to benefit.[14][15] A lack of mechanism-based studies for alkylating agents, in general, has also been a hurdle.[14]

Troubleshooting Guides

Scenario 1: In Vitro Cytotoxicity Assays

Problem: High variability in IC50 values for this compound across different cancer cell lines.

Potential Cause Troubleshooting Step Rationale
Differential expression of glucose transporters (GLUTs) 1. Quantify GLUT1 and other relevant glucose transporter levels in your cell lines via qPCR or western blot. 2. Correlate GLUT expression levels with this compound sensitivity.This compound uptake is mediated by glucose transporters.[11] Cell lines with higher expression may be more sensitive.
Differences in DNA repair capacity 1. Assess the expression of key DNA repair proteins (e.g., MGMT, PARP) in your cell lines. 2. Consider co-treatment with a DNA repair inhibitor to see if it sensitizes resistant cells.Cancer cells can develop resistance to alkylating agents by upregulating DNA repair pathways.[16]
Variations in intracellular glucosidase activity 1. Develop an assay to measure the rate of this compound cleavage to isophosphoramide mustard in cell lysates.The release of the active compound from the glucose carrier is a critical step for cytotoxicity.
Drug stability in culture medium 1. Perform stability studies of this compound in your specific cell culture medium at 37°C over the time course of your experiment.[17] 2. Consider replenishing the drug-containing medium if significant degradation is observed.Degradation of the compound before it enters the cells will lead to inaccurate IC50 values.
Scenario 2: Nanoparticle Formulation and Delivery

Problem: Low encapsulation efficiency of this compound in a novel glucose-targeted liposomal formulation.

Potential Cause Troubleshooting Step Rationale
Poor drug-lipid interaction 1. Modify the lipid composition of the liposomes (e.g., vary the ratio of charged to neutral lipids). 2. Adjust the pH of the hydration buffer to alter the charge of this compound.The physicochemical properties of both the drug and the lipid bilayer will determine encapsulation efficiency.
Drug leakage during formulation 1. Optimize the extrusion or sonication process (e.g., reduce temperature, modify the number of cycles). 2. Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce leakage.The formulation process can be disruptive to the liposomal structure, leading to drug loss.
Instability of the formulation 1. Analyze particle size and drug content over time at different storage conditions (e.g., 4°C, room temperature).[18] 2. Consider lyophilization with a suitable cryoprotectant to improve long-term stability.[19]Liposomal formulations can be prone to aggregation or fusion, which can lead to drug leakage.
Scenario 3: In Vivo Efficacy Studies

Problem: High off-target toxicity (e.g., nephrotoxicity, myelosuppression) in a mouse xenograft model with a novel this compound-nanoparticle conjugate.

Potential Cause Troubleshooting Step Rationale
Premature drug release 1. Re-engineer the nanoparticle to have a slower, more controlled release profile. 2. Incorporate a tumor-specific release trigger (e.g., pH-sensitive linkers).Rapid release of the drug into circulation before reaching the tumor will mimic the toxicity of the free drug.
Non-specific uptake by healthy tissues 1. Increase the density of the targeting ligand (e.g., glucose) on the nanoparticle surface. 2. Coat the nanoparticles with polyethylene glycol (PEG) to reduce uptake by the reticuloendothelial system.[10]Enhanced targeting can reduce the amount of drug delivered to non-target organs.
Metabolism of the nanoparticle carrier 1. Evaluate the toxicity of the "empty" nanoparticle (without this compound) in a separate cohort of animals.The carrier material itself may have inherent toxicity.
Dosing regimen 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of the new formulation.[6] 2. Experiment with different dosing schedules (e.g., less frequent, higher doses vs. more frequent, lower doses).The optimal dosing regimen for a nanoparticle formulation may differ significantly from that of the free drug.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Cell LineDrugIC50Assay
HepG2This compound50 µMCytotoxicity Assay
HepG2Ifosfamide100 µMCytotoxicity Assay

Data extracted from a study on HepG2 cells, showing higher potency of this compound compared to its non-conjugated counterpart, ifosfamide.[20]

Table 2: Clinical Trial Data for this compound in Pancreatic Cancer

Trial PhaseTreatment ArmNMedian Overall SurvivalKey Toxicities (Grade 3/4)
Phase IIIThis compound + BSC148105 daysIncreased creatinine
Phase IIIBSC Alone15584 daysN/A
Phase IIThis compound + Gemcitabine296.0 monthsNeutropenia (79%), Thrombocytopenia (34%), Decreased CrCL (37%)

BSC: Best Supportive Care; CrCL: Creatinine Clearance. Data from a Phase III trial in gemcitabine-refractory patients[7] and a Phase II trial in chemotherapy-naive patients.[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Assay: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24-48 hours).[21]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[20]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[5][21]

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Orthotopic Pancreatic Cancer Mouse Model for In Vivo Efficacy
  • Cell Preparation: Use a pancreatic cancer cell line (e.g., MiaPaCa-2) that stably expresses a fluorescent protein like RFP for non-invasive tumor monitoring.[5][21]

  • Tumor Implantation: Under anesthesia, surgically expose the pancreas of immunodeficient mice (e.g., nude mice) and inject the cancer cells directly into the pancreas. Suture the incision.

  • Tumor Growth Monitoring: Monitor tumor growth over time using fluorescence imaging.

  • Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, free this compound, nanoparticle-glufosfamide).[5] Administer the treatments according to the planned schedule (e.g., intravenous injections).[22]

  • Efficacy Evaluation: Continue to monitor tumor volume. Record animal body weights and monitor for signs of toxicity. The primary endpoint may be tumor growth inhibition or overall survival.[1]

  • Terminal Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.[5]

Visualizations

Glufosfamide_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Cancer Cell This compound This compound GLUT Glucose Transporter (GLUT) This compound->GLUT Uptake Glufosfamide_in This compound GLUT->Glufosfamide_in Glucosidase Intracellular Glucosidases Glufosfamide_in->Glucosidase Cleavage IPM Isophosphoramide Mustard (Active) Glucosidase->IPM DNA DNA IPM->DNA Crosslink DNA Cross-linking DNA->Crosslink Alkylation Apoptosis Apoptosis Crosslink->Apoptosis

Caption: Mechanism of action of this compound.

Nanoparticle_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Formulate Formulate this compound Nanoparticles Characterize Characterize Size, Charge, Encapsulation Efficiency Formulate->Characterize Cytotoxicity Cytotoxicity Assays (IC50) Characterize->Cytotoxicity Uptake Cellular Uptake Studies Cytotoxicity->Uptake Apoptosis Apoptosis Assays Uptake->Apoptosis MTD Determine MTD in Healthy Mice Apoptosis->MTD Efficacy Efficacy Study in Tumor Xenograft Model MTD->Efficacy Toxicity Evaluate Off-Target Toxicity Efficacy->Toxicity Troubleshooting_Logic Start Problem: High in vivo toxicity of NP-Glufosfamide Q1 Is the 'empty' nanoparticle (no drug) toxic? Start->Q1 A1_Yes Redesign carrier material Q1->A1_Yes Yes A1_No Toxicity is drug-related Q1->A1_No No Q2 Is drug released too quickly (check in vitro release profile)? A1_No->Q2 A2_Yes Modify NP for slower release (e.g., change polymer, add coating) Q2->A2_Yes Yes A2_No Release profile is not the issue Q2->A2_No No Q3 Is there high non-specific uptake (biodistribution study)? A2_No->Q3 A3_Yes Improve targeting (e.g., add PEG, increase ligand density) Q3->A3_Yes Yes A3_No Consider dose/schedule modification Q3->A3_No No

References

Technical Support Center: Managing Hematologic Toxicity of Glufosfamide in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hematologic toxicities associated with the investigational alkylating agent Glufosfamide in a preclinical, in vivo setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause hematologic toxicity?

A1: this compound (β-D-glucosylisophosphoramide mustard) is a novel alkylating agent where isophosphoramide mustard, the active cytotoxic metabolite of ifosfamide, is conjugated to a glucose molecule.[1][2] This design aims to leverage the increased glucose uptake of many tumor cells to target the cytotoxic payload.[2][3] Once inside the cell, glucosidases are thought to cleave the molecule, releasing isophosphoramide mustard.[2] This active component then acts as an alkylating agent, creating cross-links in DNA, which inhibits DNA and protein synthesis, ultimately triggering cell death.[4]

Like other alkylating agents, this compound's cytotoxicity is not entirely specific to cancer cells. It also affects healthy, rapidly proliferating cells, most notably the hematopoietic stem and progenitor cells in the bone marrow.[5] This leads to chemotherapy-induced myelosuppression, characterized by a decrease in the production of red blood cells (anemia), white blood cells (leukopenia/neutropenia), and platelets (thrombocytopenia).[5][6]

Q2: What are the primary dose-limiting hematologic toxicities observed with this compound in vivo?

A2: Clinical trial data indicates that the primary hematologic toxicities are neutropenia (a sharp decrease in neutrophils) and thrombocytopenia (a reduction in platelets).[7][8] In a Phase I study, short-lived grade 4 neutropenia/leukopenia was observed in three of six patients at the maximum tolerated dose (MTD) of 6,000 mg/m².[9][10] When combined with gemcitabine, Grade 3/4 neutropenia and thrombocytopenia were pronounced.[7][8] While renal toxicity is also a significant dose-limiting factor for this compound, myelosuppression is a consistent and critical side effect to manage in experimental models.[9][10]

Q3: My animal models are showing severe weight loss and lethargy after this compound administration. Is this related to hematologic toxicity?

A3: While weight loss and lethargy can be general signs of drug toxicity, they are strongly correlated with the consequences of severe myelosuppression.

  • Anemia: A lack of red blood cells reduces the oxygen-carrying capacity of the blood, leading to fatigue and lethargy.

  • Neutropenia: A compromised immune system due to low neutrophil counts makes the animals highly susceptible to opportunistic infections, which can cause lethargy, reduced appetite, and weight loss.[11]

  • Thrombocytopenia: While less likely to cause lethargy directly, severe platelet reduction can lead to internal bleeding, weakness, and associated complications.

It is crucial to monitor complete blood counts (CBCs) to correlate these clinical signs with specific cytopenias.

Q4: How can I proactively manage or mitigate this compound-induced myelosuppression in my animal studies?

A4: Proactive management is key to maintaining animal welfare and ensuring the integrity of your experimental data. Consider the following strategies:

  • Dose Fractionation: Although not specifically studied for this compound, reducing toxicity by administering the drug in fractionated doses over several days is a proven strategy for its parent compound, ifosfamide.[12] This approach may allow for bone marrow recovery between smaller doses.

  • Supportive Care with Growth Factors: The use of hematopoietic growth factors is a standard clinical practice for managing myelosuppression.[11][13][14]

    • G-CSF (Granulocyte Colony-Stimulating Factor): To manage neutropenia, consider administering recombinant G-CSF (e.g., filgrastim, pegfilgrastim) starting 24-48 hours after this compound administration to stimulate the production of neutrophils.

    • Erythropoiesis-Stimulating Agents (ESAs): For severe anemia, ESAs (e.g., erythropoietin, darbepoetin alfa) can be used, though blood transfusions may be more relevant for acute, severe anemia in a research setting.

  • Prophylactic Antibiotics: For studies involving high doses of this compound where severe neutropenia is anticipated, prophylactic administration of broad-spectrum antibiotics can help prevent opportunistic infections.

Q5: What is the typical timeline for the nadir and recovery of blood counts after this compound administration?

A5: Specific preclinical data on the nadir (the lowest point of blood cell counts) for this compound is not widely published. However, based on its mechanism as an alkylating agent and data from the parent compound ifosfamide, the nadir for neutrophils and platelets typically occurs approximately 8 to 13 days after administration.[15] Recovery usually begins after this point, with counts returning to baseline within 3-4 weeks, depending on the dose and the health of the animal model. It is essential to establish this timeline within your own experimental setup through serial blood sampling.

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality in Treatment Group
Potential Cause Troubleshooting Step
Severe Immunosuppression 1. Review CBC data for severe neutropenia (Absolute Neutrophil Count < 500/µL). 2. Implement prophylactic G-CSF support in subsequent cohorts. 3. House animals in a sterile environment and consider prophylactic antibiotics.
Hemorrhage 1. Check CBC data for severe thrombocytopenia (Platelet Count < 20,000/µL). 2. Perform necropsies on deceased animals to look for signs of internal bleeding. 3. Consider dose reduction or fractionation. Platelet transfusions are complex but may be considered in valuable large animal models.
Combined Renal and Hematologic Toxicity 1. This compound has known renal toxicity.[9][10] Review serum chemistry for signs of kidney injury (e.g., elevated BUN, creatinine). 2. Ensure adequate hydration of the animals pre- and post-treatment. 3. Evaluate if a lower dose can separate hematologic effects from severe renal damage.
Issue 2: High Variability in Hematologic Toxicity Between Animals
Potential Cause Troubleshooting Step
Inconsistent Drug Administration 1. Verify the accuracy and consistency of your dosing technique (e.g., intravenous, intraperitoneal). Ensure complete dose delivery for each animal. 2. Check the stability and solubility of your this compound formulation.
Underlying Health Differences 1. Ensure all animals are of a similar age, weight, and health status at the start of the experiment. 2. Check for pre-existing subclinical infections that could be exacerbated by immunosuppression.
Metabolic Differences 1. While this compound was designed to bypass liver P450 activation, individual differences in drug metabolism and clearance can still occur.[2] 2. If variability is extreme, consider a pilot pharmacokinetic study to assess drug exposure levels in your model.

Data Summary Tables

Table 1: Hematologic Toxicity of this compound from Clinical Trials (Note: Data is derived from human clinical trials and should be used as a reference for anticipated effects in preclinical models.)

Study Reference This compound Dose / Regimen Grade 3/4 Neutropenia Grade 3/4 Thrombocytopenia Key Notes
Briasoulis et al. (2000)[9][10]6,000 mg/m² (MTD)50% (3 of 6 patients)Not specified as dose-limitingToxicity was described as "short-lived". Dose-limiting toxicity was primarily renal.
Chiorean et al. (2008)[8]1,500-4,500 mg/m² + Gemcitabine37% (7 of 19 patients)26% (5 of 19 patients)One dose-limiting toxicity was Grade 4 thrombocytopenia at the 4,500 mg/m² dose level.
Chiorean et al. (2010)[7]4,500 mg/m² + Gemcitabine79% (23 of 29 patients)34% (10 of 29 patients)Toxicity was noted as "pronounced" with this combination.

Experimental Protocols

Protocol 1: Monitoring Hematologic Toxicity in a Murine Model
  • Animal Model: Use a standard strain (e.g., C57BL/6 or BALB/c mice), aged 8-10 weeks. Allow at least one week of acclimatization.

  • This compound Administration:

    • Reconstitute this compound in a sterile vehicle (e.g., 0.9% saline) immediately before use.

    • Administer the desired dose via intravenous (tail vein) or intraperitoneal injection. Ensure a consistent volume based on body weight.

  • Blood Sampling:

    • Collect a baseline blood sample (Day 0) before drug administration.

    • Collect 50-100 µL of peripheral blood via a suitable method (e.g., submandibular or saphenous vein) at predetermined time points (e.g., Days 3, 7, 10, 14, 21, and 28) to track the nadir and recovery.

    • Use tubes containing an anticoagulant (e.g., EDTA) for sample collection.

  • Complete Blood Count (CBC) Analysis:

    • Analyze samples promptly using an automated hematology analyzer calibrated for murine blood.

    • Key parameters to record: White Blood Cell (WBC) count, Absolute Neutrophil Count (ANC), Platelet (PLT) count, Red Blood Cell (RBC) count, and Hemoglobin (Hgb).

  • Clinical Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and signs of infection or bleeding.

    • Establish clear humane endpoints (e.g., >20% weight loss, inability to access food/water) in your protocol.

Protocol 2: G-CSF Support for this compound-Induced Neutropenia
  • This compound Administration: Administer this compound as a single dose on Day 0 as described in Protocol 1.

  • G-CSF Regimen:

    • Begin G-CSF (e.g., recombinant murine G-CSF) administration 24 hours after this compound injection. Do not administer G-CSF simultaneously with chemotherapy.

    • A typical dose is 5-10 µg/kg/day, administered subcutaneously.

    • Continue daily G-CSF administration for 5-7 days or until the Absolute Neutrophil Count has recovered to within the normal range.

  • Monitoring:

    • Include a "this compound only" control group and a "this compound + G-CSF" group.

    • Perform CBC analysis as described in Protocol 1, with a focus on neutrophil counts on days 7, 10, and 14 to confirm the efficacy of G-CSF in accelerating neutrophil recovery.

Visualizations

Signaling and Experimental Pathways

cluster_0 This compound Mechanism & Toxicity Pathway cluster_1 Impact on Hematopoiesis This compound This compound (β-D-glucosylisophosphoramide mustard) CellUptake Cellular Uptake (Glucose Transporters) This compound->CellUptake Cleavage Intracellular Cleavage (Glucosidases) CellUptake->Cleavage IPM Isophosphoramide Mustard (Active Alkylating Agent) Cleavage->IPM DNA Nuclear DNA IPM->DNA Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis HSCs Bone Marrow Hematopoietic Stem Cells (Rapidly Proliferating) Apoptosis->HSCs Cytotoxic Effect Myelosuppression Myelosuppression HSCs->Myelosuppression Neutropenia Neutropenia (Infection Risk ↑) Myelosuppression->Neutropenia Thrombocytopenia Thrombocytopenia (Bleeding Risk ↑) Myelosuppression->Thrombocytopenia Anemia Anemia (Fatigue ↑) Myelosuppression->Anemia

Caption: Mechanism of this compound-induced myelosuppression.

cluster_workflow Experimental Workflow for Managing Toxicity cluster_treatment Treatment Groups start Day 0: Baseline Blood Sample + this compound Admin GroupA Group A: This compound Only start->GroupA GroupB Group B: This compound + G-CSF start->GroupB Monitoring Daily: Clinical Monitoring (Weight, Symptoms) start->Monitoring GCSF_Admin Days 1-7: Daily G-CSF Admin (Group B) GroupB->GCSF_Admin Sampling Days 3, 7, 10, 14, 21: Serial Blood Sampling Monitoring->Sampling Analysis CBC Analysis (Neutrophils, Platelets) Sampling->Analysis Endpoint Endpoint Analysis: Compare Severity & Recovery Time Analysis->Endpoint

Caption: Workflow for in vivo this compound toxicity study.

cluster_troubleshooting Troubleshooting Logic: High Mortality HighMortality High Mortality Observed CheckCBC Review CBC Data HighMortality->CheckCBC CheckChem Review Serum Chemistry HighMortality->CheckChem Necropsy Perform Necropsy HighMortality->Necropsy SevereNeutropenia Severe Neutropenia? CheckCBC->SevereNeutropenia SevereThrombo Severe Thrombocytopenia? CheckCBC->SevereThrombo RenalInjury Signs of Renal Injury? CheckChem->RenalInjury Action_GCSF Action: Add G-CSF Support & Prophylactic Antibiotics SevereNeutropenia->Action_GCSF Yes Action_Dose Action: Reduce or Fractionate Dose SevereThrombo->Action_Dose Yes Action_Hydrate Action: Ensure Hydration & Re-evaluate Dose RenalInjury->Action_Hydrate Yes

Caption: Troubleshooting logic for unexpected mortality.

References

Glufosfamide dose-limiting toxicity and management strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding glufosfamide's dose-limiting toxicities and their management.

Troubleshooting Guides

This section addresses specific issues that may be encountered during pre-clinical and clinical research with this compound.

Question: We are observing signs of renal toxicity in our animal models/patients treated with this compound. What are the typical manifestations and how should we manage them?

Answer:

This compound's primary dose-limiting toxicity is renal tubular acidosis.[1][2] Key indicators include metabolic acidosis, hypokalemia, hypophosphatemia, phosphaturia, renal glucosuria, and an increase in serum creatinine.[1]

Management Strategies:

  • Close Monitoring: It is crucial to closely monitor serum potassium and creatinine levels for early detection of renal toxicity.[1][2]

  • Hydration: Although one study suggested active hydration did not show a significant nephroprotective effect, maintaining adequate hydration is a general principle in managing chemotherapy-induced renal toxicity.[3]

  • Electrolyte Supplementation: In cases of hypokalemia and hypophosphatemia, appropriate electrolyte supplementation is necessary.[4]

  • Dose Adjustment: If a significant increase in serum creatinine (e.g., >0.4 mg/dL from baseline) is observed, treatment discontinuation or dose reduction should be considered.[3] In a phase I trial, dose-limiting renal toxicity at 6,000 mg/m² led to the determination of 4,500 mg/m² as the recommended phase II dose.[1][2]

Question: Our study subjects are experiencing significant hematologic toxicity after this compound administration. What are the expected hematologic toxicities and what are the management approaches?

Answer:

Myelosuppression is a common dose-limiting toxicity of this compound, manifesting as neutropenia and thrombocytopenia.[2][5]

Management Strategies:

  • Regular Blood Counts: Frequent monitoring of complete blood counts is essential to track the nadir and recovery of neutrophils and platelets.[6]

  • Dose Delays or Reductions: In cases of severe (Grade 3/4) neutropenia or thrombocytopenia, delaying the next cycle or reducing the dose may be necessary.[5]

  • Growth Factor Support: The use of hematopoietic growth factors, such as granulocyte colony-stimulating factor (G-CSF), can be considered to reduce the duration and severity of neutropenia, particularly in patients at high risk for febrile neutropenia.[7][8]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a prodrug of isophosphoramide mustard, an alkylating agent.[9] It consists of isophosphoramide mustard linked to a glucose molecule.[1] This glucose conjugate is designed to be preferentially taken up by cancer cells that overexpress glucose transporters.[9][10] Once inside the cell, the active metabolite, isophosphoramide mustard, forms DNA cross-links, leading to inhibition of DNA synthesis and apoptosis.[9][11]

What are the primary dose-limiting toxicities (DLTs) of this compound?

The principal dose-limiting toxicities of this compound are:

  • Renal Tubular Acidosis: Characterized by metabolic acidosis, hypokalemia, and hypophosphatemia.[1][2][4]

  • Hematologic Toxicity: Primarily neutropenia and thrombocytopenia.[2][5]

What is the maximum tolerated dose (MTD) of this compound?

The MTD of this compound can vary depending on the administration schedule and patient population. In a phase I study of a 6-hour infusion given every 3 weeks, the MTD was determined to be 6,000 mg/m².[1][2] When administered in combination with gemcitabine, a dose of 4,500 mg/m² was found to be safe.[5]

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities (DLTs) in a Phase I Trial of Single-Agent this compound (6-hour infusion)

Dose Level (mg/m²)Number of PatientsDLTs ObservedDetails of DLTs
800 - 3,20090-
4,50061Grade 2 hypokalemia, Grade 2 hypophosphatemia, mild increase in serum creatinine in one patient.[1]
6,00062Reversible renal tubular acidosis and a slight increase in serum creatinine in two patients; short-lived grade 4 neutropenia/leukopenia in three patients.[1][2]

Table 2: Grade 3/4 Toxicities in a Phase II Trial of this compound in Combination with Gemcitabine

ToxicityPercentage of Patients (n=29)
Neutropenia79%[2][12]
Thrombocytopenia34%[2][12]
Creatinine Clearance < 60 mL/min37%[2][12]
Renal Failure14% (4 patients)[2][12]

Experimental Protocols

Protocol: Monitoring for Renal Toxicity

  • Baseline Assessment: Before initiation of this compound, obtain baseline serum creatinine, electrolytes (potassium, phosphate, bicarbonate), and urinalysis. Calculate baseline creatinine clearance (CrCl).

  • Pre-infusion Monitoring: Prior to each cycle of this compound, repeat the baseline assessments.

  • Post-infusion Monitoring: Monitor serum creatinine and electrolytes at least weekly for the first two cycles, and then as clinically indicated.

  • Criteria for Intervention:

    • If serum creatinine increases by >0.4 mg/dL from baseline, consider holding the next dose and investigating for other causes.[3]

    • If CrCl falls below 60 mL/min, consider dose reduction or discontinuation.[2][12]

    • If Grade 3 or higher electrolyte abnormalities or metabolic acidosis occur, interrupt treatment and provide appropriate supportive care.

Protocol: Management of Hematologic Toxicity

  • Baseline Assessment: Obtain a complete blood count (CBC) with differential at baseline.

  • Monitoring: Perform CBC with differential at least weekly during treatment, with more frequent monitoring around the expected neutrophil and platelet nadir (typically 8-13 days after treatment).[6]

  • Dose Modification Criteria:

    • Neutropenia: For Grade 4 neutropenia (Absolute Neutrophil Count < 500/µL), consider delaying the next cycle until recovery to at least 1,500/µL.

    • Thrombocytopenia: For Grade 4 thrombocytopenia (Platelet count < 25,000/µL), consider delaying the next cycle until platelets recover to at least 100,000/µL.

  • Supportive Care:

    • G-CSF: For patients experiencing febrile neutropenia or prolonged Grade 4 neutropenia, consider prophylactic or therapeutic use of G-CSF according to institutional guidelines.[7]

Visualizations

Glufosfamide_Mechanism cluster_cell Cancer Cell GLUT Glucose Transporter Glufosfamide_in This compound GLUT->Glufosfamide_in Metabolism Intracellular Metabolism Glufosfamide_in->Metabolism IPM Isophosphoramide Mustard (Active Metabolite) Metabolism->IPM DNA DNA IPM->DNA Alkylation Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis Inhibition of DNA Synthesis Glufosfamide_out This compound (Extracellular) Glufosfamide_out->GLUT Uptake

Caption: Mechanism of action of this compound.

Renal_Toxicity_Workflow Start Initiate this compound Treatment Monitor Monitor Serum Creatinine & Electrolytes Weekly Start->Monitor Assess Assess for Signs of Renal Tubular Acidosis Monitor->Assess Normal Continue Treatment Assess->Normal Normal Abnormal Toxicity Detected Assess->Abnormal Abnormal Normal->Monitor Manage Implement Management: - Hold/Reduce Dose - Hydration - Correct Electrolytes Abnormal->Manage Reassess Reassess Renal Function Manage->Reassess Resolved Toxicity Resolved Reassess->Resolved Yes Persistent Toxicity Persists Reassess->Persistent No Resolved->Monitor Discontinue Consider Discontinuation Persistent->Discontinue Hematologic_Toxicity_Workflow Start Initiate this compound Treatment Monitor Monitor CBC Weekly (especially during nadir) Start->Monitor Assess Assess for Grade 3/4 Neutropenia/Thrombocytopenia Monitor->Assess Normal Continue Treatment Assess->Normal No Abnormal Toxicity Detected Assess->Abnormal Yes Normal->Monitor Manage Implement Management: - Delay Next Cycle - Dose Reduction - Consider G-CSF Abnormal->Manage Reassess Monitor Blood Counts for Recovery Manage->Reassess Recovered Counts Recovered Reassess->Recovered Yes Not_Recovered Delayed Recovery Reassess->Not_Recovered No Recovered->Monitor Continue_Support Continue Supportive Care Not_Recovered->Continue_Support

References

Technical Support Center: Glufosfamide Efficacy and Glucose Transporter Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of glucose transporter expression on the efficacy of Glufosfamide.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound, and how is it related to glucose transporters?

A1: this compound, or β-D-glucosylisophosphoramide mustard, is an alkylating agent derived from ifosfamide.[1] Its design includes a glucose molecule, which is intended to facilitate its uptake into cancer cells that exhibit increased glucose metabolism and overexpress glucose transporters.[1] The uptake of this compound is thought to be mediated by the transmembrane glucose transport system.[2] Once inside the cell, the active component, isophosphoramide mustard, is released through hydrolysis.[2] This active metabolite then forms cross-links with DNA, disrupting DNA replication and leading to cell death.[1]

Q2: Which specific glucose transporters are known to be involved in this compound uptake?

A2: While the general involvement of glucose transporters is accepted, specific transporter liabilities are still under investigation. Research has implicated the sodium-dependent glucose cotransporter SAAT1 in the transport of this compound into tumor cells. It is also suggested that other glucose transporter proteins may play a role in its intracellular translocation.[2] The increased expression of glucose transporters like GLUT1 and SGLT2 in various cancers, such as pancreatic cancer, is thought to contribute to the selective activity of this compound.[3]

Q3: How does the expression level of glucose transporters theoretically correlate with this compound efficacy?

A3: Theoretically, cancer cells with higher expression levels of relevant glucose transporters should exhibit increased uptake of this compound, leading to higher intracellular concentrations of the active drug and, consequently, greater cytotoxicity. This should be reflected in a lower half-maximal inhibitory concentration (IC50) value in cell viability assays. However, the relationship may not be linear and can be influenced by other factors such as the rate of intracellular hydrolysis of this compound and the activity of DNA repair mechanisms.

Q4: Are there established cell line models with varying glucose transporter expression to study this compound efficacy?

Q5: What are the potential mechanisms of resistance to this compound?

A5: Resistance to this compound could arise from several mechanisms, including:

  • Downregulation of glucose transporter expression: Reduced expression of the key transporters responsible for this compound uptake would limit the intracellular concentration of the drug.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters could actively pump this compound or its active metabolite out of the cell.

  • Enhanced DNA repair: Increased activity of DNA repair pathways could counteract the DNA damage induced by isophosphoramide mustard.

  • Altered intracellular metabolism: Changes in the activity of glucosidases responsible for cleaving the glucose moiety could affect the rate of drug activation.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells. - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug concentration.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix drug dilutions thoroughly before adding to wells.
IC50 values are unexpectedly high. - Low expression of relevant glucose transporters.- Rapid degradation of this compound in the culture medium.- Incorrect incubation time.- Characterize glucose transporter expression in your cell line.- Prepare fresh drug solutions for each experiment.- Perform a time-course experiment to determine the optimal incubation period (e.g., 24, 48, 72 hours).
No clear dose-response curve. - Drug concentration range is too narrow or not appropriate.- Cell density is too high or too low.- Use a wider range of drug concentrations with logarithmic spacing.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
Glucose Transporter Expression Analysis

Western Blotting

Problem Possible Cause Troubleshooting Steps
Weak or no signal for glucose transporter. - Low protein abundance.- Poor antibody quality.- Inefficient protein transfer.- Enrich for membrane proteins using a membrane protein extraction kit.- Use a validated antibody at the recommended dilution.- Confirm protein transfer by Ponceau S staining.
High background. - Insufficient blocking.- Antibody concentration too high.- Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).- Titrate the primary and secondary antibodies to find the optimal concentration.
Non-specific bands. - Antibody cross-reactivity.- Protein degradation.- Use a more specific antibody or perform a peptide block control.- Add protease inhibitors to your lysis buffer and keep samples on ice.

Flow Cytometry

Problem Possible Cause Troubleshooting Steps
Low fluorescence signal. - Low transporter expression.- Antibody not suitable for flow cytometry.- Inefficient staining protocol.- Confirm expression by a more sensitive method like Western blot if possible.- Use an antibody validated for flow cytometry.- Optimize antibody concentration and incubation time. Consider using a brighter fluorophore.
High background staining. - Non-specific antibody binding.- Inadequate blocking.- Include an isotype control to assess non-specific binding.- Block with serum from the same species as the secondary antibody.
Poor cell viability. - Harsh cell handling or enzymatic digestion.- Handle cells gently and minimize centrifugation steps.- Use a less harsh dissociation reagent if analyzing adherent cells.
Glucose Uptake Assays (e.g., 2-NBDG)
Problem Possible Cause Troubleshooting Steps
High background fluorescence. - Non-specific binding of 2-NBDG.- Autofluorescence of cells.- Include a control with a glucose transport inhibitor (e.g., phloretin) to determine specific uptake.- Include an unstained cell control to measure autofluorescence.
Low signal-to-noise ratio. - Suboptimal 2-NBDG concentration or incubation time.- Low glucose transporter activity.- Titrate 2-NBDG concentration and perform a time-course experiment.- Ensure cells are in a metabolically active state.
Inconsistent results. - Variation in cell metabolic state.- Incomplete removal of extracellular 2-NBDG.- Standardize cell culture conditions and passage number.- Wash cells thoroughly with ice-cold PBS after incubation with 2-NBDG.

Data Presentation

Table 1: this compound IC50 Values in HepG2 Human Hepatocellular Carcinoma Cells

Incubation TimeThis compound IC50 (µM)
24 hours112.32 ± 8.5
48 hours83.23 ± 5.6
72 hours51.66 ± 3.2
Data from Ahmed et al. (2021)[6]

Table 2: IC50 Values of SGLT2 Inhibitors in Various Cancer Cell Lines (48h treatment)

CompoundCell LineCancer TypeIC50 (µM)
CanagliflozinCaco-2Colorectal41.97
A-549Lung69.49
IpragliflozinCaco-2Colorectal63.67
A-549Lung255.80
DapagliflozinCaco-2Colorectal167.7
A-549Lung435.70
Data from Bardaweel & Issa (2022)[7]

Note: The tables above provide examples of cytotoxicity data for this compound and SGLT2 inhibitors. Direct comparative studies of this compound efficacy across cell lines with systematically varied expression of GLUT1, GLUT4, SGLT1, and SGLT2 are limited in the public domain. Researchers are encouraged to perform such characterizations for their specific cell models.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Glucose Transporter Expression by Western Blot
  • Protein Extraction:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the glucose transporter of interest (e.g., anti-GLUT1, anti-SGLT2) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.

Protocol 3: Glucose Uptake Assay using 2-NBDG and Flow Cytometry
  • Cell Preparation:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Glucose Starvation:

    • Wash the cells with PBS.

    • Incubate the cells in glucose-free DMEM for 30-60 minutes at 37°C.

  • 2-NBDG Incubation:

    • Add 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to the glucose-free medium at a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Harvesting and Staining:

    • Stop the uptake by washing the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in ice-cold FACS buffer (PBS with 1% BSA).

    • For viability staining, add a viability dye such as Propidium Iodide or DAPI just before analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, exciting at 488 nm and detecting emission at ~530 nm (FITC channel).

    • Gate on the live, single-cell population.

    • Quantify the mean fluorescence intensity (MFI) of 2-NBDG in the cells.

Mandatory Visualizations

Glufosfamide_Mechanism This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound This compound Glufosfamide_int This compound This compound->Glufosfamide_int Glucose Transporter (e.g., GLUT1, SGLT2) IPM Isophosphoramide Mustard (Active) Glufosfamide_int->IPM Intracellular Hydrolysis DNA DNA IPM->DNA Alkylation DNA_damage DNA Cross-linking (Replication Block) DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: this compound uptake and mechanism of action in a cancer cell.

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy start Start cell_culture Culture Cancer Cell Lines start->cell_culture characterize Characterize Glucose Transporter Expression (Western Blot, Flow Cytometry) cell_culture->characterize viability_assay Perform Cell Viability Assay (e.g., MTT) with this compound cell_culture->viability_assay glucose_uptake Perform Glucose Uptake Assay (e.g., 2-NBDG) cell_culture->glucose_uptake data_analysis Data Analysis: - IC50 Determination - Correlate with Transporter Expression characterize->data_analysis viability_assay->data_analysis glucose_uptake->data_analysis end End data_analysis->end

Caption: A typical workflow for investigating this compound efficacy.

Troubleshooting_Logic Troubleshooting Logic for Unexpected this compound IC50 start Unexpected IC50 Value check_protocol Verify Experimental Protocol (Cell density, Drug dilutions, Incubation times) start->check_protocol check_transporter Assess Glucose Transporter Expression (Is it lower than expected?) check_protocol->check_transporter Protocol OK resolve Resolved check_protocol->resolve Protocol Error Found check_uptake Measure Glucose/Glufosfamide Uptake (Is uptake impaired?) check_transporter->check_uptake Expression as Expected check_transporter->resolve Low Expression Confirmed check_resistance Investigate Other Resistance Mechanisms (Drug efflux, DNA repair) check_uptake->check_resistance Uptake as Expected check_uptake->resolve Impaired Uptake Confirmed check_resistance->resolve Resistance Mechanism Identified

References

Technical Support Center: Analysis of Glufosfamide Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glufosfamide. It is designed to address common issues encountered during the analysis of its degradation products in experimental setups.

FAQs and Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues.

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

A1: Forced degradation studies for this compound, an alkylating agent, are crucial to understand its stability profile.[1][2][3] Typical stress conditions as recommended by ICH guidelines include:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).

  • Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at room or elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

  • Thermal Degradation: Exposing the solid drug or a solution to high temperatures (e.g., 60-105°C).

  • Photolytic Degradation: Exposing the drug solution to UV and/or fluorescent light.

Q2: What are the expected degradation products of this compound?

A2: this compound is a conjugate of isophosphoramide mustard and glucose.[4] Under physiological conditions, it is designed to be cleaved by intracellular glucosidases to release the active alkylating agent, isophosphoramide mustard.[5] Under forced degradation conditions, the primary degradation pathways are expected to involve the hydrolysis of the phosphorodiamidate and glycosidic bonds.

Potential degradation products may include:

  • Isophosphoramide mustard: The active cytotoxic metabolite.

  • Glucose: Released upon cleavage of the glycosidic bond.

  • Products of isophosphoramide mustard hydrolysis: Further breakdown products of the active metabolite.

  • De-chloroethylated derivatives: Resulting from the hydrolysis of the chloroethyl groups.

Q3: My HPLC chromatogram shows poor peak shape for this compound and its degradation products. What are the possible causes and solutions?

A3: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors. Here’s a troubleshooting guide:

Possible Cause Solution
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Secondary Interactions Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic compounds.
Mismatched Sample and Mobile Phase Strength Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

Q4: I am not able to achieve good separation between this compound and a major degradation product. What should I do?

A4: Achieving adequate resolution is critical for accurate quantification. Consider the following:

Possible Cause Solution
Suboptimal Mobile Phase Composition Modify the organic-to-aqueous ratio in your mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
Inadequate Gradient Profile If using a gradient, adjust the slope, initial, and final conditions to improve separation of closely eluting peaks.
Incorrect Column Chemistry Try a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).
Temperature Effects Optimize the column temperature. Sometimes, a lower or higher temperature can significantly improve resolution.

Q5: I am observing a loss of mass balance in my stability studies. What could be the reason?

A5: Mass balance is a critical parameter in forced degradation studies, ensuring that all degradation products are accounted for. A lack of mass balance can be due to:

Possible Cause Solution
Non-chromophoric Degradants Some degradation products may lack a UV chromophore. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect all compounds.
Volatile Degradation Products Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
Adsorption of Analytes Analytes may adsorb to vials, tubing, or the column. Use silanized vials and ensure system compatibility.
Incomplete Elution Highly retained compounds may not elute from the column during the run. Implement a high-organic wash step at the end of your gradient.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This serves as a template for presenting experimental results.

Stress Condition % Degradation of this compound Major Degradation Product(s) Detected Relative Peak Area (%)
0.1 M HCl (60°C, 24h)15.2Isophosphoramide mustard12.5
Unknown DP-1 (RRT 0.8)2.7
0.1 M NaOH (RT, 4h)22.5Isophosphoramide mustard18.9
Unknown DP-2 (RRT 1.2)3.6
3% H₂O₂ (RT, 24h)8.9Oxidized this compound7.1
Unknown DP-3 (RRT 0.9)1.8
Thermal (80°C, 48h)5.1Unknown DP-4 (RRT 1.1)4.5
Photolytic (UV/Vis)11.7Photodegradant-19.8

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, leading to DNA damage in cancer cells.

Glufosfamide_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glufosfamide_ext This compound GLUT Glucose Transporter Glufosfamide_ext->GLUT Uptake Glufosfamide_int This compound GLUT->Glufosfamide_int Glucosidase Intracellular Glucosidases Glufosfamide_int->Glucosidase Cleavage IPM Isophosphoramide Mustard (Active) Glucosidase->IPM DNA DNA IPM->DNA Alkylation Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Inter/Intrastrand Cross-links Apoptosis Apoptosis Crosslinked_DNA->Apoptosis Induces

Caption: Mechanism of this compound activation and DNA alkylation in cancer cells.

Experimental Workflow for Degradation Analysis

This workflow outlines the logical steps for conducting a forced degradation study and analyzing the resulting products.

Degradation_Workflow Start Start: this compound Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis HPLC / LC-MS Analysis Stress->Analysis Data Data Acquisition (Chromatograms, Spectra) Analysis->Data Identification Degradation Product Identification Data->Identification Quantification Quantification and Mass Balance Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for forced degradation analysis of this compound.

References

Technical Support Center: Monitoring for Reversible Renal Tubular Acidosis with Glufosfamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for monitoring and managing reversible renal tubular acidosis associated with the use of Glufosfamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel chemotherapeutic agent, a derivative of ifosfamide, designed for improved therapeutic outcomes.[1] It functions as an alkylating agent, meaning it adds an alkyl group to DNA, which disrupts DNA replication and leads to the death of rapidly dividing cancer cells.[1] A unique feature of this compound is its glucose component, which facilitates its uptake by cancer cells that have a high glucose demand, potentially increasing its selectivity for tumor tissues.[1][2]

Q2: What is the primary dose-limiting toxicity of this compound?

The principal and dose-limiting toxicity of this compound administered as a 6-hour infusion is reversible renal tubular acidosis.[3][4]

Q3: What are the signs and symptoms of this compound-induced renal tubular acidosis?

This compound-induced renal tubular acidosis is characterized by a collection of symptoms including metabolic acidosis, hypokalemia (low potassium), hypophosphatemia (low phosphate), phosphaturia (excess phosphate in urine), renal glucosuria (glucose in urine), and polyuria (increased urine output).[1] A mild and temporary increase in serum creatinine may also be observed.[1]

Q4: Is the renal toxicity associated with this compound reversible?

Yes, the renal tubular acidosis observed with this compound has been reported to be reversible.[3][4]

Troubleshooting Guide

This guide is designed to help researchers identify and manage potential renal toxicity during experiments involving this compound.

Problem/Question Possible Cause Recommended Action
How can I proactively monitor for renal toxicity? This compound can induce renal tubular acidosis.Implement a robust monitoring protocol. Close monitoring of serum potassium and creatinine levels is crucial for early detection.[3][4] Regularly assess urine for glucose, phosphate, and pH.
What should I do if I observe a significant drop in serum potassium or bicarbonate? This could be an early sign of developing renal tubular acidosis.1. Confirm the findings with a repeat measurement. 2. Consider reducing the dose of this compound in subsequent cycles or discontinuing the treatment depending on the severity. 3. Initiate electrolyte replacement therapy as clinically indicated.
A subject is presenting with glucosuria without hyperglycemia. What could be the cause? This is a classic sign of renal tubular dysfunction, specifically affecting the proximal tubules, and is a known side effect of this compound.This finding, especially in conjunction with other signs of tubular dysfunction (e.g., hypophosphatemia), strongly suggests this compound-induced nephrotoxicity. Follow the actions recommended for electrolyte imbalances.
How should I manage a confirmed case of this compound-induced renal tubular acidosis? The condition is a direct toxic effect of the drug on the renal tubules.Management is primarily supportive and focuses on correcting the metabolic and electrolyte abnormalities. This includes oral or intravenous bicarbonate and potassium supplementation. Discontinuation or dose reduction of this compound should be considered.
Are there any interacting agents that could exacerbate renal toxicity? Co-administration of other nephrotoxic drugs could increase the risk of renal injury.Avoid concurrent use of other known nephrotoxic agents whenever possible. If unavoidable, intensify the renal function monitoring schedule.

Quantitative Data Summary

The following table summarizes the incidence of renal toxicities observed in clinical trials of this compound.

Dose Level (mg/m²)Number of PatientsNumber of CoursesRenal Adverse Events
80037No significant renal toxicity reported.
1,60036No significant renal toxicity reported.
3,200310No significant renal toxicity reported.
4,500621One patient developed grade 2 hypokalemia, grade 2 hypophosphatemia, and a mild increase in serum creatinine.[1]
6,000618Two of six patients developed dose-limiting reversible renal tubular acidosis.[1][3]

Data sourced from a Phase I clinical trial of this compound administered as a 6-hour infusion.[1]

Experimental Protocols

Protocol 1: Baseline Renal Function Assessment

Objective: To establish baseline renal function before the first administration of this compound.

Methodology:

  • Serum Chemistry:

    • Collect 5 mL of whole blood in a serum separator tube.

    • Centrifuge at 1,500 x g for 10 minutes.

    • Analyze serum for:

      • Creatinine

      • Blood Urea Nitrogen (BUN)

      • Potassium

      • Bicarbonate

      • Phosphate

      • Glucose

  • Urinalysis:

    • Collect a mid-stream urine sample.

    • Perform a dipstick analysis for glucose and pH.

    • Quantify urine creatinine and phosphate to calculate the fractional excretion of phosphate (FePO4).

  • Glomerular Filtration Rate (GFR):

    • Calculate the estimated GFR (eGFR) using a standard formula (e.g., CKD-EPI equation) based on serum creatinine, age, sex, and race.

Protocol 2: On-Treatment Monitoring for Renal Toxicity

Objective: To monitor for the development of renal tubular acidosis during this compound treatment.

Methodology:

  • Frequency:

    • Conduct monitoring before each treatment cycle.

    • Increase frequency to weekly for patients receiving higher doses (e.g., ≥ 4,500 mg/m²) or those who have shown previous signs of renal dysfunction.

  • Parameters to Monitor:

    • Serum:

      • Creatinine

      • Potassium

      • Bicarbonate

      • Phosphate

    • Urine:

      • Dipstick for glucose and pH.

      • Urine output volume (if clinically indicated).

  • Action Thresholds:

    • A persistent decrease in serum potassium or bicarbonate, or the new onset of glucosuria in the absence of hyperglycemia, should trigger a more comprehensive renal workup as outlined in the Troubleshooting Guide.

Visualizations

Signaling Pathway of this compound-Induced Renal Tubular Toxicity

cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_urine Urine This compound This compound GLUT Glucose Transporters This compound->GLUT Uptake Glufosfamide_in This compound GLUT->Glufosfamide_in Metabolism Intracellular Metabolism Glufosfamide_in->Metabolism CAA Chloroacetaldehyde (CAA) (Toxic Metabolite) Metabolism->CAA ComplexI Complex I (Electron Transport Chain) CAA->ComplexI Inhibition Mitochondrion Mitochondrion ATP_prod ATP Production ComplexI->ATP_prod Decreased Cell_dys Tubular Cell Dysfunction ATP_prod->Cell_dys Leads to RTA Renal Tubular Acidosis (Glucosuria, Hypokalemia, Metabolic Acidosis) Cell_dys->RTA Results in

Caption: Mechanism of this compound-induced renal toxicity.

Experimental Workflow for Monitoring and Management

start Start this compound Treatment baseline Baseline Renal Assessment (Protocol 1) start->baseline monitoring On-Treatment Monitoring (Protocol 2) baseline->monitoring normal Renal Function Stable monitoring->normal Normal abnormal Abnormal Renal Parameters Detected monitoring->abnormal Abnormal end End of Treatment monitoring->end Discontinue Treatment normal->monitoring troubleshoot Consult Troubleshooting Guide abnormal->troubleshoot manage Implement Management Strategy (e.g., Dose Adjustment, Supportive Care) troubleshoot->manage continue_tx Continue Treatment with Close Monitoring manage->continue_tx continue_tx->monitoring

Caption: Workflow for monitoring renal function during this compound therapy.

References

Addressing variability in orthotopic tumor models treated with Glufosfamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glufosfamide in orthotopic tumor models. Our goal is to help you identify and address sources of variability in your experiments to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a third-generation alkylating agent and a derivative of ifosfamide.[1][2] It is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active cytotoxic form, isophosphoramide mustard (IPM).[1][3] IPM then exerts its anti-cancer effect by forming cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][2][4] A unique feature of this compound is its glucose moiety, which is thought to enhance its uptake by cancer cells that often have a high glucose metabolism.[2][3]

Q2: What are orthotopic tumor models and why are they used?

Orthotopic tumor models involve the implantation of cancer cells or tissues into their corresponding organ of origin in an animal model (e.g., pancreatic cancer cells injected into the pancreas of a mouse).[5][6] This approach is considered more clinically relevant than subcutaneous models because it better recapitulates the natural tumor microenvironment, including interactions with organ-specific stromal cells, vasculature, and the immune system.[5][6] Consequently, orthotopic models are often better suited for studying tumor progression, metastasis, and evaluating the efficacy of therapeutic agents in a more physiologically relevant context.[5][6]

Q3: What are the common sources of variability in orthotopic tumor models treated with this compound?

Variability in experimental outcomes can arise from multiple factors, broadly categorized as model-related, drug-related, and procedural. Addressing these potential sources of variability is crucial for obtaining reliable data.

Troubleshooting Guides

Below are troubleshooting guides formatted to address specific issues you may encounter during your experiments with this compound in orthotopic models.

Issue 1: High Variability in Tumor Growth Rates Post-Implantation (Pre-Treatment)
Potential Cause Troubleshooting/Mitigation Strategy
Inconsistent Cell Viability/Number Ensure consistent cell counting methods (e.g., trypan blue exclusion to assess viability). Use a standardized number of viable cells for implantation. Routinely check cell lines for mycoplasma contamination.[7]
Variable Implantation Technique Develop and adhere to a strict Standard Operating Procedure (SOP) for the orthotopic injection.[1][8][9] This should include consistent needle size, injection volume, and anatomical location of injection. Using Matrigel can help prevent leakage of the cell suspension from the injection site.[8] Ultrasound-guided injection can improve accuracy and reproducibility.[10]
Inherent Tumor Heterogeneity The cancer cell line itself may be heterogeneous, leading to different growth rates.[11][12] Consider using a well-characterized and stable cell line. Single-cell cloning may be an option to reduce heterogeneity, but this may not fully represent the original tumor's complexity.
Host Animal Variability Use animals of the same age, sex, and genetic background.[13] Ensure consistent housing conditions and diet. Inter-individual variability in the host's response to tumor implantation can contribute to differing growth rates.[14]
Issue 2: Inconsistent Tumor Response to this compound Treatment
Potential Cause Troubleshooting/Mitigation Strategy
Inaccurate Dosing Prepare this compound solution fresh for each experiment from a reliable source. Ensure accurate calculation of dosage based on the most recent animal body weights.
Variable Drug Administration For intravenous (IV) injections, ensure consistent injection speed and volume.[15] Train all personnel on a standardized IV injection technique to minimize variability in drug delivery.
This compound Formulation and Stability Follow the manufacturer's instructions for reconstitution and storage.[16][17] Instability of the reconstituted drug can lead to reduced efficacy. Prepare the formulation in a sterile, pH-balanced, and isotonic diluent.[16]
Tumor Microenvironment Differences The tumor microenvironment can influence drug delivery and efficacy.[18] Orthotopic tumors can have varying degrees of vascularization and fibrosis, which can impact this compound's access to cancer cells.[19]
Development of Drug Resistance Cancer cells can develop resistance to this compound. Mechanisms may include altered drug metabolism or enhanced DNA repair capabilities.[20][21]
Issue 3: Discrepancies in Tumor Size Measurements
Potential Cause Troubleshooting/Mitigation Strategy
Imaging Modality Limitations Different imaging modalities have their own advantages and limitations. Bioluminescence imaging (BLI) is sensitive for detecting tumor presence but may not accurately reflect tumor volume, especially for deep-seated tumors.[22][23][24][25] Magnetic Resonance Imaging (MRI) provides better anatomical detail and more accurate volume measurements but is more time-consuming and expensive.[23][26]
Inconsistent Imaging Protocols Use a standardized imaging protocol for all animals at all time points. This includes consistent animal positioning, imaging parameters, and data analysis methods.
Inter- and Intra-Observer Variability For manual tumor segmentation in imaging analysis, have the same trained individual perform all measurements to reduce inter-observer variability. If multiple individuals are involved, establish clear guidelines for tumor delineation.

Experimental Protocols

Protocol 1: Orthotopic Implantation of Pancreatic Cancer Cells in Mice

This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Cell Preparation:

    • Culture pancreatic cancer cells to 70-80% confluency.

    • Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability using trypan blue exclusion.

    • Resuspend the desired number of viable cells (e.g., 1 x 10^6 cells) in a 1:1 mixture of serum-free media and Matrigel on ice. The final injection volume should be 20-50 µL.[8][9]

  • Surgical Procedure:

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Make a small incision in the left upper abdominal quadrant to expose the spleen and pancreas.

    • Gently exteriorize the spleen to visualize the tail of the pancreas.

    • Using a 27-30 gauge needle, slowly inject the cell suspension into the pancreatic parenchyma.[8]

    • To prevent leakage, hold the needle in place for 30-60 seconds after injection and consider applying gentle pressure with a sterile cotton swab upon withdrawal.[8]

    • Return the spleen and pancreas to the abdominal cavity.

    • Close the abdominal wall and skin with sutures or surgical clips.

    • Provide appropriate post-operative care, including analgesics and monitoring for recovery.

Protocol 2: this compound Administration

  • Reconstitution:

    • Reconstitute this compound powder in a sterile vehicle, such as sterile water for injection or 0.9% sodium chloride, according to the manufacturer's instructions.

    • Ensure the reconstituted solution is clear and free of particulates.

  • Administration:

    • Warm the reconstituted this compound solution to room temperature before injection.

    • For intravenous (IV) administration, gently restrain the mouse and inject the calculated dose into the lateral tail vein using a 27-30 gauge needle.

    • Administer the injection slowly and consistently.

    • Monitor the animal for any immediate adverse reactions.

Visualizations

Glufosfamide_Pathway This compound This compound (Inactive Prodrug) Cell Cancer Cell This compound->Cell Uptake IPM Isophosphoramide Mustard (IPM) (Active Metabolite) Cell->IPM Metabolism DNA DNA IPM->DNA Alkylation Crosslinking DNA Cross-linking DNA->Crosslinking Apoptosis Apoptosis Crosslinking->Apoptosis Leads to

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_Preparation Preparation cluster_Implantation Orthotopic Implantation cluster_Monitoring_Treatment Monitoring & Treatment cluster_Analysis Analysis Cell_Culture Cell Culture Cell_Harvest Cell Harvest & Viability Cell_Culture->Cell_Harvest Surgical_Implantation Surgical Implantation Cell_Harvest->Surgical_Implantation Tumor_Monitoring_Pre Tumor Growth Monitoring (e.g., Imaging) Surgical_Implantation->Tumor_Monitoring_Pre Randomization Randomization Tumor_Monitoring_Pre->Randomization Glufosfamide_Treatment This compound Treatment Randomization->Glufosfamide_Treatment Tumor_Monitoring_Post Tumor Response Monitoring Glufosfamide_Treatment->Tumor_Monitoring_Post Endpoint_Analysis Endpoint Analysis (Tumor Weight, Histology) Tumor_Monitoring_Post->Endpoint_Analysis Data_Analysis Data Analysis Endpoint_Analysis->Data_Analysis

Caption: Experimental workflow for this compound studies.

Troubleshooting_Logic cluster_Pre Pre-Treatment Factors cluster_Post Post-Treatment Factors Start High Variability Observed Pre_Treatment Variability in Tumor Growth (Pre-Treatment)? Start->Pre_Treatment Post_Treatment Variability in Treatment Response (Post-Treatment)? Pre_Treatment->Post_Treatment No Cell_Issues Check Cell Viability, Number, & Purity Pre_Treatment->Cell_Issues Yes Drug_Issues Verify Drug Formulation, Stability, & Dosing Post_Treatment->Drug_Issues Yes Implantation_Issues Review Implantation Technique (SOP) Cell_Issues->Implantation_Issues Host_Issues Assess Host Animal Consistency Implantation_Issues->Host_Issues Administration_Issues Standardize Drug Administration Drug_Issues->Administration_Issues Monitoring_Issues Validate Tumor Measurement Method Administration_Issues->Monitoring_Issues

Caption: Troubleshooting logic for variability.

References

Technical Support Center: Enhancing the Anti-tumor Activity of Glufosfamide in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Glufosfamide in combination therapies. The information is designed to address specific experimental challenges and provide practical solutions to enhance the anti-tumor activity of this compound.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments with this compound in combination therapies.

Issue 1: Higher-than-expected cytotoxicity in control (non-cancerous) cell lines.

  • Question: We are observing significant toxicity in our normal cell line controls when treated with this compound, which is supposed to be selectively activated in cancer cells. What could be the cause?

  • Answer: This issue can arise from several factors:

    • High Glucosidase Activity in Control Cells: Some non-cancerous cell lines may express higher than expected levels of β-glucosidase, the enzyme that activates this compound. It is recommended to quantify β-glucosidase activity in your control cell lines.

    • Spontaneous Hydrolysis: At physiological pH, this compound can undergo slow, spontaneous hydrolysis to its active form, isophosphoramide mustard. Ensure that your experimental timeline is not excessively long, which could allow for significant spontaneous activation.

    • Media Composition: Certain components in cell culture media might affect the stability of this compound.[1] It is advisable to test the stability of this compound in your specific culture medium over the time course of your experiment.

Issue 2: Lack of synergistic or additive effect when combining this compound with another agent.

  • Question: Our in vitro assays are not showing the expected synergistic effect between this compound and our combination drug. How can we troubleshoot this?

  • Answer: A lack of synergy can be due to several experimental variables:

    • Suboptimal Dosing Ratios: The synergistic effect of drug combinations is often highly dependent on the dose ratio. A systematic checkerboard analysis with varying concentrations of both drugs is essential to identify the optimal ratio for synergy.

    • Scheduling of Drug Administration: The order and timing of drug administration can significantly impact the outcome. For example, pre-treating cells with a drug that arrests them in a specific cell cycle phase might enhance the efficacy of a subsequent cell-cycle-specific agent. Experiment with different administration schedules (e.g., sequential vs. co-administration).

    • Inappropriate Assay Endpoint: The chosen viability or apoptosis assay may not be sensitive enough to detect synergistic effects at the tested time points. Consider using multiple assays that measure different aspects of cell health (e.g., metabolic activity via MTT, membrane integrity via LDH, and apoptosis via Annexin V/PI staining) and assess them at various time points. In some cases, clonogenic assays may be more reliable for determining long-term cytotoxic effects.[2]

    • Drug-Drug Interaction: One drug may interfere with the uptake or mechanism of the other. For instance, a concurrently administered drug could potentially inhibit the glucose transporters responsible for this compound uptake.[3]

Issue 3: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay).

  • Question: We are getting highly variable results with our MTT assays when testing this compound combinations. What are the common pitfalls?

  • Answer: Inconsistent MTT assay results can be frustrating. Here are some key factors to check:

    • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variability. It's recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

    • Drug-MTT Interaction: Some compounds can chemically interact with the MTT reagent, leading to false-positive or false-negative results. Include a "drug-only" control (wells with the drug in media but no cells) to check for any direct reduction of MTT by the compound.

    • Incomplete Formazan Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of error. Gently agitate the plate and visually inspect the wells to confirm complete dissolution.

    • Metabolic State of Cells: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. Some treatments might induce a quiescent metabolic state without causing cell death, leading to an underestimation of viability. It is advisable to complement MTT assays with a method that directly measures cell death, such as trypan blue exclusion or a cytotoxicity assay (e.g., LDH release).[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation alkylating agent. It is a conjugate of isophosphoramide mustard (the active metabolite of ifosfamide) and β-D-glucose. Its mechanism relies on the higher glucose uptake of many tumor cells compared to normal cells. Once inside the cell, this compound is cleaved by intracellular β-glucosidases, releasing the cytotoxic isophosphoramide mustard. This active compound then alkylates DNA, leading to the formation of DNA cross-links, which disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[5]

Q2: How does combining this compound with Gemcitabine enhance anti-tumor activity?

A2: The combination of this compound and Gemcitabine has shown synergistic or additive effects in preclinical models of pancreatic cancer.[6] The enhanced activity is thought to stem from complementary mechanisms of action:

  • This compound acts as a DNA alkylating agent, causing DNA double-strand breaks.[6]

  • Gemcitabine , a nucleoside analog, inhibits DNA synthesis and has also been shown to inhibit DNA repair mechanisms, specifically homologous recombination.[7] By inhibiting the repair of DNA damage induced by this compound, Gemcitabine can potentiate its cytotoxic effects, leading to increased apoptosis and greater tumor growth inhibition.[7]

Q3: What are the potential mechanisms of resistance to this compound?

A3: Resistance to this compound can be multifactorial and may involve mechanisms similar to those observed with other alkylating agents like cyclophosphamide and ifosfamide. Potential mechanisms include:

  • Decreased Drug Uptake: Downregulation of glucose transporters on the cancer cell surface could reduce the intracellular accumulation of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, such as nucleotide excision repair or homologous recombination, can more efficiently repair the DNA damage caused by isophosphoramide mustard.[8][9]

  • Increased Glutathione Levels: Elevated levels of glutathione (GSH) and glutathione S-transferases (GSTs) can detoxify the active alkylating species.[10]

  • Alterations in Apoptotic Pathways: Defects in the apoptotic signaling cascade can prevent the cell from undergoing programmed cell death in response to DNA damage.

Q4: How should I design an experiment to determine if the combination of this compound and another drug is synergistic?

A4: To robustly assess for synergy, a combination index (CI) analysis based on the Chou-Talalay method is recommended. The general workflow is as follows:

  • Determine the IC50 of each drug individually: Perform dose-response curves for this compound and the combination drug separately to determine their respective half-maximal inhibitory concentrations (IC50).

  • Perform a combination study: Design a matrix of drug concentrations, typically at a constant ratio based on the IC50 values (e.g., equipotent ratio) or a fixed dose of one drug with varying doses of the other.

  • Measure the effect: Use a cell viability or cytotoxicity assay to measure the effect (e.g., percent inhibition) for each drug alone and for each combination.

  • Calculate the Combination Index (CI): Use software like CompuSyn or CalcuSyn to calculate the CI value for different effect levels (e.g., 50%, 75%, 90% inhibition). The CI value indicates the nature of the interaction:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Monotherapy

Cell LineAssayIncubation Time (hours)IC50 (µM)Reference
HepG2MTT24112.32 ± 8.5
HepG2MTT4883.23 ± 5.6
HepG2MTT7251.66 ± 3.2

Table 2: In Vitro Apoptotic Activity of this compound in Combination with Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineTreatment% Cell Fragmentation (Apoptosis)Reference
MiaPaCa-2Control7.8[6]
This compound (10 µg/ml)15.3[6]
Gemcitabine (1 µg/ml)36.8[6]
This compound + Gemcitabine60.8[6]
H766tControl6.3[6]
This compound (10 µg/ml)22.7[6]
Gemcitabine (1 µg/ml)44.6[6]
This compound + Gemcitabine78.2[6]
AsPC-1Control8.1[6]
This compound (10 µg/ml)11.8[6]
Gemcitabine (1 µg/ml)19.1[6]
This compound + Gemcitabine34.3[6]
PANC-1Control8.9[6]
This compound (10 µg/ml)13.2[6]
Gemcitabine (1 µg/ml)22.2[6]
This compound + Gemcitabine41.9[6]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of this compound and its combinations on adherent cancer cell lines.

  • Materials:

    • 96-well flat-bottom plates

    • Complete cell culture medium

    • This compound and combination drug(s)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the combination drug(s) in complete culture medium.

    • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Detection using Annexin V/PI Staining

This protocol outlines the steps for quantifying apoptosis in response to this compound treatment using flow cytometry.

  • Materials:

    • 6-well plates

    • Complete cell culture medium

    • This compound and combination drug(s)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound and/or the combination drug(s) for the chosen duration. Include vehicle-treated controls.

    • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

Glufosfamide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Glufosfamide_in This compound This compound->Glufosfamide_in Glucose Transporters Isophosphoramide_mustard Isophosphoramide Mustard (Active) Glufosfamide_in->Isophosphoramide_mustard Cleavage by DNA DNA Isophosphoramide_mustard->DNA Alkylation beta_Glucosidase β-Glucosidase DNA_crosslink DNA Cross-linking DNA->DNA_crosslink Formation of Apoptosis Apoptosis DNA_crosslink->Apoptosis Triggers

Caption: Mechanism of action of this compound.

Combination_Therapy_Workflow cluster_single_agent Single Agent Screening cluster_combination Combination Screening cluster_analysis Data Analysis & Interpretation start Start: In Vitro Experiment ic50_this compound Determine IC50 of this compound start->ic50_this compound ic50_drugX Determine IC50 of Drug X start->ic50_drugX combination_assay Checkerboard Assay (Varying Concentrations) ic50_this compound->combination_assay ic50_drugX->combination_assay calculate_ci Calculate Combination Index (CI) combination_assay->calculate_ci interpret_ci Interpret CI Value (Synergy, Additivity, Antagonism) calculate_ci->interpret_ci mechanism_studies Mechanistic Studies (e.g., Apoptosis Assay, Western Blot) interpret_ci->mechanism_studies end Conclusion mechanism_studies->end

Caption: Experimental workflow for assessing synergy.

Troubleshooting_Logic start Problem: Lack of Synergy q1 Is the dose ratio optimized? start->q1 q2 Is the drug administration schedule appropriate? q1->q2 Yes solution1 Perform checkerboard analysis to find optimal ratio. q1->solution1 No a1_yes Yes a1_no No q3 Is the assay endpoint sensitive enough? q2->q3 Yes solution2 Test different schedules (co-administration vs. sequential). q2->solution2 No a2_yes Yes a2_no No solution3 Use multiple assays (MTT, Annexin V, etc.) and time points. q3->solution3 No a3_no No

Caption: Troubleshooting logic for lack of synergy.

References

Validation & Comparative

Glufosfamide Demonstrates Superior Cytotoxicity to Ifosfamide in HepG2 Liver Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro studies reveals that glufosfamide, a glucose-conjugated derivative of ifosfamide, exhibits significantly higher cytotoxic activity against hepatocellular carcinoma (HepG2) cells compared to its parent compound, ifosfamide. This increased efficacy is attributed to a more potent induction of apoptosis, mediated through the intrinsic mitochondrial pathway.

A key study directly comparing the two compounds in HepG2 cells found that this compound induced cytotoxicity in a concentration- and time-dependent manner, with substantially lower half-maximal inhibitory concentration (IC50) values than ifosfamide at all-time points tested.[1][2] The oncolytic superiority of this compound was further evidenced by a markedly higher frequency of apoptosis, elevated levels of key apoptotic proteins caspase-9 and caspase-3, and a more significant reduction in mitochondrial membrane potential and cellular ATP levels.[1]

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic effects of this compound and ifosfamide on HepG2 cells were quantified by determining their IC50 values at 24, 48, and 72 hours post-treatment. The data clearly indicates a time-dependent increase in cytotoxicity for both drugs, with this compound being consistently more potent.

DrugIncubation TimeIC50 (µM)
This compound 24 h112.32 ± 8.5
48 h83.23 ± 5.6
72 h51.66 ± 3.2
Ifosfamide 24 h133 ± 8.9
48 h125 ± 11.2
72 h100.2 ± 7.6
Data sourced from a study on the in vitro cytotoxicity of this compound in HepG2 cells.[3]

Mechanism of Action: Enhanced Apoptosis Induction

The primary mechanism underlying the superior cytotoxicity of this compound in HepG2 cells is its enhanced ability to induce programmed cell death, or apoptosis.[1] This was demonstrated by a significantly higher frequency of apoptotic cells following treatment with this compound compared to ifosfamide.[4]

At their respective IC50 concentrations after 48 hours of incubation, this compound (50 µM) resulted in a 93% apoptosis frequency, whereas ifosfamide (100 µM) induced a lower frequency.[4] This trend was also observed after 72 hours of incubation.[4]

The apoptotic cascade initiated by this compound appears to be mediated through the intrinsic, or mitochondrial, pathway. This is supported by several key findings:

  • Increased Caspase Activity: Treatment with this compound led to a more substantial elevation in the levels of caspase-9 and caspase-3 compared to ifosfamide.[1][5] Caspase-9 is a key initiator caspase in the intrinsic pathway, and caspase-3 is a critical executioner caspase.

  • Downregulation of Bcl-2: The expression of the anti-apoptotic gene Bcl-2 was significantly decreased following this compound treatment.[1]

  • Mitochondrial Dysfunction: this compound caused a more pronounced decrease in the mitochondrial membrane potential and cellular ATP levels, indicating mitochondrial damage, a hallmark of the intrinsic apoptotic pathway.[1]

Ifosfamide also induces apoptosis, but to a lesser extent in HepG2 cells.[4] Its mechanism involves the generation of active metabolites that form DNA crosslinks, leading to irreparable DNA damage and subsequent cell death.[6] This process also activates the caspase cascade, including caspases 3, 8, and 9, and downregulates Bcl-2.[7]

Experimental Protocols

The following methodologies were employed in the key comparative study to assess the cytotoxicity of this compound and ifosfamide in HepG2 cells:

Cell Culture and Drug Treatment

HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 96-well plates and treated with various concentrations of this compound or ifosfamide for 24, 48, or 72 hours.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] After drug incubation, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined from concentration-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

Apoptosis was quantified using a flow cytometer after staining the cells with Annexin V-FITC and Propidium Iodide (PI).[2] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase-9 and Caspase-3 Assays

The cellular content of caspase-9 was measured using an immunocytochemical assay.[5] The expression of the caspase-3 gene was visualized and quantified using RT-PCR.[1]

Bcl-2 Gene Expression

The expression level of the anti-apoptotic gene Bcl-2 was determined by RT-PCR.[1]

Mitochondrial Membrane Potential and ATP Measurement

The mitochondrial membrane potential was assessed using the potentiometric dye JC-1.[1] Cellular ATP levels were quantified using a luciferase-chemiluminescence assay.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Drug Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Seeding Seeding in 96-well plates HepG2->Seeding This compound This compound Treatment Seeding->this compound Incubation (24, 48, 72h) Ifosfamide Ifosfamide Treatment Seeding->Ifosfamide Incubation (24, 48, 72h) MTT MTT Assay (IC50) This compound->MTT FlowCytometry Flow Cytometry (Annexin V/PI) This compound->FlowCytometry Caspase Caspase-3/9 Assays This compound->Caspase Bcl2 Bcl-2 Expression (RT-PCR) This compound->Bcl2 Mito Mitochondrial Potential & ATP Measurement This compound->Mito Ifosfamide->MTT Ifosfamide->FlowCytometry Ifosfamide->Caspase Ifosfamide->Bcl2 Ifosfamide->Mito Comparison Comparative Analysis of Cytotoxicity & Apoptosis MTT->Comparison FlowCytometry->Comparison Caspase->Comparison Bcl2->Comparison Mito->Comparison

Figure 1. Experimental workflow for comparing the cytotoxicity of this compound and ifosfamide in HepG2 cells.

apoptosis_pathway cluster_drug Drug Action cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase This compound This compound Bcl2 Bcl-2 Expression (Anti-apoptotic) This compound->Bcl2 Decreases MitoPotential Mitochondrial Membrane Potential This compound->MitoPotential Decreases CytochromeC Cytochrome c Release Bcl2->CytochromeC Inhibits MitoPotential->CytochromeC Promotes Release Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Simplified signaling pathway of this compound-induced apoptosis in HepG2 cells.

References

A Comparative Analysis of Glufosfamide and Ifosfamide-Induced Apoptosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apoptotic mechanisms induced by Glufosfamide and its parent compound, Ifosfamide. This analysis is supported by experimental data to delineate the distinct and overlapping pathways through which these alkylating agents trigger programmed cell death.

This compound, a glucose conjugate of isophosphoramide mustard, represents a targeted approach to cancer therapy, designed to exploit the increased glucose uptake in malignant cells and bypass the need for hepatic activation required by Ifosfamide. This fundamental difference in their activation mechanisms underpins their distinct pharmacological profiles and apoptotic responses.

Comparative Efficacy in Inducing Apoptosis

Preclinical studies have demonstrated that this compound is a more potent inducer of apoptosis compared to Ifosfamide in certain cancer cell lines. A key study utilizing the human hepatocellular carcinoma cell line, HepG2, provides a direct quantitative comparison of their apoptotic efficacy.

Table 1: Comparative Cytotoxicity of this compound and Ifosfamide in HepG2 Cells

DrugIncubation Time (hours)IC50 (µM)
This compound 4850
Ifosfamide 48100

Data sourced from a comparative study on HepG2 cells.[1]

Table 2: Apoptosis Induction in HepG2 Cells at IC50 Concentrations (48 hours)

DrugConcentration (µM)Apoptosis Frequency (%)
This compound 5093
Ifosfamide 100Not explicitly stated, but lower than this compound

At their respective IC50 concentrations, this compound induced a significantly higher frequency of apoptosis in HepG2 cells compared to Ifosfamide after 48 hours of incubation.[1]

Table 3: Dose-Dependent Induction of Apoptosis in HepG2 Cells (72 hours)

DrugConcentration (µM)Increase in Apoptosis Frequency (%)
This compound 10434
25689
501237
Ifosfamide 25197
50380
100600

This table illustrates the percent increase in apoptotic cells compared to untreated controls after 72 hours, highlighting this compound's greater potency at lower concentrations.[1]

Signaling Pathways of Apoptosis

Both this compound and Ifosfamide are alkylating agents that induce DNA damage, a primary trigger for apoptosis. However, the downstream signaling cascades exhibit some distinctions.

Ifosfamide-Induced Apoptotic Pathway

Ifosfamide requires metabolic activation by cytochrome P450 enzymes in the liver to its active metabolite, isophosphoramide mustard (IPM).[2][3] IPM then acts as a DNA alkylating agent, forming interstrand and intrastrand cross-links.[2][4] This DNA damage triggers a cascade of events leading to apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of initiator caspases-8 and -9, and the executioner caspase-3.[2][4] The process is further regulated by the Bcl-2 family of proteins, with Ifosfamide shown to downregulate the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic proteins BAX and BAK.[2][4]

Ifosfamide_Apoptosis_Pathway Ifosfamide Ifosfamide CYP450 CYP450 (Liver) Ifosfamide->CYP450 IPM Isophosphoramide Mustard (IPM) CYP450->IPM DNA_Damage DNA Damage (Cross-linking) IPM->DNA_Damage p53 p53 Activation DNA_Damage->p53 Caspase8 Caspase-8 Activation DNA_Damage->Caspase8 Extrinsic Pathway (Simplified) Bcl2_family Bcl-2 Family Modulation p53->Bcl2_family Bax_Bak BAX/BAK Activation Bcl2_family->Bax_Bak Bcl2_down Bcl-2 Downregulation Bcl2_family->Bcl2_down Mitochondria Mitochondria Bax_Bak->Mitochondria Bcl2_down->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Ifosfamide-induced apoptotic signaling pathway.
This compound-Induced Apoptotic Pathway

This compound is designed to be taken up by cells, potentially with a preference for cancer cells due to their high glucose metabolism, where it is then cleaved to release isophosphoramide mustard directly within the cell.[5] This intracellular activation bypasses the need for liver metabolism. The subsequent DNA damage initiates a Bcl-2-dependent apoptotic pathway. Studies have shown that this compound treatment leads to a significant increase in the expression of the initiator caspase-9 and the executioner caspase-3, indicating the involvement of the intrinsic mitochondrial pathway.

Glufosfamide_Apoptosis_Pathway This compound This compound Cellular_Uptake Cellular Uptake (Glucose Transporters) This compound->Cellular_Uptake Intracellular_Cleavage Intracellular Cleavage Cellular_Uptake->Intracellular_Cleavage IPM Isophosphoramide Mustard (IPM) Intracellular_Cleavage->IPM DNA_Damage DNA Damage (Cross-linking) IPM->DNA_Damage Bcl2_family Bcl-2 Family Modulation DNA_Damage->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound- and Ifosfamide-induced apoptosis.

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

AnnexinV_Workflow start Start: Cell Culture (e.g., HepG2) treatment Treat cells with this compound or Ifosfamide (and untreated control) start->treatment harvest Harvest cells by trypsinization treatment->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at room temperature in the dark (15 minutes) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End: Quantify Apoptotic Populations analyze->end

References

Glufosfamide Demonstrates Efficacy in Gemcitabine-Resistant Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the potential of glufosfamide as a therapeutic agent for gemcitabine-resistant pancreatic cancer. Studies show that this compound, both alone and in combination with gemcitabine, effectively inhibits tumor growth and induces apoptosis in pancreatic cancer models known to exhibit resistance to the current standard-of-care, gemcitabine. This guide provides a detailed comparison of this compound's efficacy, supported by experimental data and protocols, for researchers and drug development professionals.

This compound is an alkylating agent that is a conjugate of isophosphoramide mustard and glucose.[1] This unique structure is designed to target cancer cells, which often have higher glucose uptake compared to normal cells.[2] The mechanism of action involves DNA cross-linking, leading to cell death.[3][4] This contrasts with gemcitabine, a nucleoside analog that inhibits DNA synthesis.[5][6][7][8][9] The differing mechanisms of action provide a strong rationale for their combined use, particularly in a resistant setting.

In Vitro Efficacy of this compound

A key preclinical study investigated the effects of this compound and gemcitabine on a panel of human pancreatic cancer cell lines, including MiaPaCa-2, H766t, and PANC-1.[1] Notably, PANC-1 cells have been reported to display higher resistance to gemcitabine compared to MiaPaCa-2 cells.[10]

The combination of this compound and gemcitabine resulted in greater inhibition of cell growth in MiaPaCa-2, H766t, and PANC-1 cells than either agent alone.[1] Furthermore, the combination significantly enhanced apoptosis in MiaPaCa-2 cells compared to single-agent treatment.[1]

Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines
Cell LineTreatmentConcentrationGrowth Inhibition (%)
MiaPaCa-2 Gemcitabine1 µg/mlStrong Inhibition
This compound10 µg/mlLess Effective than Gemcitabine
Gemcitabine + this compound1 µg/ml + 10 µg/mlAdditional Inhibition
H766t Gemcitabine1 µg/mlStrong Inhibition
This compound10 µg/mlLess Effective than Gemcitabine
Gemcitabine + this compound1 µg/ml + 10 µg/mlAdditional Inhibition
PANC-1 Gemcitabine1 µg/mlStrong Inhibition
This compound10 µg/mlLess Effective than Gemcitabine
Gemcitabine + this compound1 µg/ml + 10 µg/mlAdditional Inhibition
AsPC-1 Gemcitabine1 µg/mlModerate Effects
Gemcitabine + this compound1 µg/ml + 10 µg/mlNo Additional Inhibition
Data summarized from a preclinical study by Tidmarsh G, et al.[1]

In Vivo Efficacy in an Orthotopic Pancreatic Cancer Model

The antitumor activity of this compound was further evaluated in an orthotopic nude mouse model using MiaPaCa-2 cells. This compound administered alone demonstrated a dose-dependent inhibition of tumor growth.[1] The combination of this compound (30 mg/kg) with gemcitabine resulted in enhanced tumor growth inhibition and a significant prolongation of survival compared to either agent alone.[1]

Immunohistochemical analysis of the excised tumors revealed that both this compound and gemcitabine increased apoptosis and reduced cell proliferation. The combination therapy resulted in a greater induction of apoptosis than either single agent.[1]

Table 2: In Vivo Antitumor Activity in MiaPaCa-2 Orthotopic Model
Treatment GroupDosageMean Tumor Volume (mm³) at Necropsy
Control -~1800
This compound 3 mg/kg~1600
10 mg/kg~1400
30 mg/kg~1000
100 mg/kg~600
Gemcitabine 300 mg/kg~600
Data summarized from a preclinical study by Tidmarsh G, et al.[1]
Table 3: In Vivo Antitumor Activity (Tumor Weight) in Pancreatic Cancer Model
Treatment GroupDosageMean Tumor Weight (g)
Control -2.2 ± 0.5
Gemcitabine -1.4 ± 0.5
This compound 10 mg/kg1.9 ± 0.6
30 mg/kg1.6 ± 0.4
Gemcitabine + this compound - + 10 mg/kg~1.4 (little added effect)
- + 30 mg/kg0.9 ± 0.3
Data summarized from a preclinical study by Tidmarsh G, et al.[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental design of the pivotal preclinical study, the following diagrams are provided.

Caption: Mechanisms of Action of this compound and Gemcitabine.

G Experimental Workflow for Preclinical Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Pancreatic Cancer Cell Lines (MiaPaCa-2, H766t, PANC-1, AsPC-1) Treatment_InVitro Treatment: - this compound - Gemcitabine - Combination Cell_Lines->Treatment_InVitro Proliferation_Assay Proliferation Assay Orthotopic_Model Orthotopic Nude Mouse Model (MiaPaCa-2-RFP cells) Apoptosis_Assay Apoptosis Assay (FACS) Treatment_InVitro->Proliferation_Assay Treatment_InVitro->Apoptosis_Assay Tumor_Induction Tumor Induction Orthotopic_Model->Tumor_Induction Treatment_InVivo Treatment Groups: - Control - this compound (dose-ranging) - Gemcitabine - Combination Tumor_Induction->Treatment_InVivo Tumor_Measurement Tumor Volume/Weight Measurement Treatment_InVivo->Tumor_Measurement Survival_Analysis Survival Analysis Treatment_InVivo->Survival_Analysis Immunohistochemistry Immunohistochemistry (Apoptosis - TUNEL, Proliferation - PCNA) Tumor_Measurement->Immunohistochemistry

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Cell Lines and Culture

Human pancreatic cancer cell lines MiaPaCa-2, H766t, PANC-1, and AsPC-1 were used. Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

Proliferation Assay

Cells were seeded in 96-well plates and treated with varying concentrations of this compound, gemcitabine, or their combination. Cell viability was assessed at a specified time point (e.g., 72 hours) using a standard method such as the MTT or MTS assay. The percentage of growth inhibition was calculated relative to untreated control cells.

Apoptosis Assay

Apoptosis was quantified using fluorescence-activated cell sorting (FACS) analysis. MiaPaCa-2 cells were treated with this compound, gemcitabine, or the combination for a specified duration. Cells were then harvested, stained with Annexin V and propidium iodide (PI), and analyzed by flow cytometry to determine the percentage of apoptotic cells.

Orthotopic Pancreatic Cancer Model

Female nude mice were used for the in vivo studies. Red fluorescent protein (RFP)-expressing MiaPaCa-2 cells were surgically implanted into the pancreas of each mouse. Tumor growth was monitored, and when tumors reached a predetermined size (e.g., 100-150 mm³), mice were randomized into treatment groups.

In Vivo Drug Administration

This compound was administered intravenously for a specified number of days. Gemcitabine was administered intraperitoneally, typically once a week for several weeks. The control group received a vehicle solution.

Assessment of Antitumor Efficacy

Tumor volume was measured regularly using calipers or an imaging system for RFP-expressing tumors. At the end of the study, mice were euthanized, and tumors were excised and weighed. For survival studies, mice were monitored until they met predefined endpoint criteria.

Immunohistochemistry

Excised tumors were fixed, paraffin-embedded, and sectioned. Immunohistochemical staining was performed to assess apoptosis (TUNEL assay) and cell proliferation (PCNA staining). Microvessel density can also be assessed by staining for endothelial markers like CD31.

Conclusion

The available preclinical data strongly suggest that this compound has significant antitumor activity in pancreatic cancer models, including those with inherent resistance to gemcitabine. The combination of this compound and gemcitabine appears to be particularly effective, leading to enhanced growth inhibition, increased apoptosis, and improved survival in vivo. These findings provide a solid rationale for the continued clinical development of this compound for the treatment of pancreatic cancer, especially in the second-line setting after gemcitabine failure. Further research is warranted to fully elucidate the synergistic mechanisms and to optimize the combination regimen for clinical use.

References

A Comparative Analysis of the Myelotoxicity of Glufosfamide and Ifosfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the myelotoxicity profiles of Glufosfamide and its parent compound, ifosfamide. The information presented is based on available preclinical and clinical data, with a focus on quantitative hematological toxicities, the experimental methodologies used to assess them, and the underlying molecular mechanisms.

Executive Summary

This compound, a glucose conjugate of isophosphoramide mustard, was developed to circumvent the hepatic activation required for ifosfamide, potentially leading to a more favorable toxicity profile. While preclinical studies suggested lower myelotoxicity for this compound, clinical data indicates that it still induces significant hematologic adverse events. Ifosfamide is a well-established cause of dose-limiting myelosuppression. This guide aims to provide a detailed, data-driven comparison to inform research and drug development decisions.

Quantitative Comparison of Myelotoxicity

The following tables summarize the rates of high-grade neutropenia and thrombocytopenia observed in clinical trials of this compound and ifosfamide. It is important to note that direct head-to-head comparisons are limited, and toxicity rates can be influenced by the patient population, disease state, and combination therapies.

Table 1: Grade 3/4 Neutropenia and Thrombocytopenia with this compound

Study/RegimenPatient PopulationThis compound DoseNGrade 3/4 Neutropenia (%)Grade 3/4 Thrombocytopenia (%)
Phase 2: this compound + Gemcitabine[1]Pancreatic Adenocarcinoma4500 mg/m² on Day 1 every 28 days2979%34%
Phase 1: this compound + Gemcitabine[2]Advanced Solid Tumors1500-4500 mg/m² on Day 1 every 28 days1937% (7/19)26% (5/19)
Phase 1: this compound Monotherapy[3][4]Refractory Solid Tumors800-6000 mg/m² every 3 weeks (MTD: 6000 mg/m²)6 (at MTD)50% (3/6) - Grade 4Not specified
Phase 1: this compound Monotherapy[5]Advanced Solid Tumors3200-6000 mg/m² every 3 weeks13Generally mildGenerally mild

Table 2: Grade 3/4 Neutropenia and Thrombocytopenia with Ifosfamide

Study/RegimenPatient PopulationIfosfamide DoseNGrade 3/4 Neutropenia (%)Grade 3/4 Thrombocytopenia (%)
Phase 2: High-Dose Ifosfamide[1]Advanced Soft Tissue Sarcomas4 g/m²/day for 3 days every 4 weeks40100%Not specified (Grade 4 associated with neurotoxicity)
Phase 2: High-Dose Ifosfamide[6]Advanced Soft Tissue Sarcomas12 g/m² over 3 days every 4 weeks11478%12%
Phase 2: Ifosfamide + Etoposide[7]Extensive-Disease SCLC2 g/m² on days 1-3 every 4 weeks16All but one patient (94%)Not specified
Phase 2: Ifosfamide/Mesna/CisplatinAdvanced NSCLC2.0 g/m² on days 1-34775%70%

Experimental Protocols

Assessment of Myelotoxicity in Clinical Trials

Myelotoxicity in the cited clinical trials was primarily assessed through routine hematological monitoring and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Blood Sampling: Whole blood samples were collected at baseline and at regular intervals (e.g., weekly) throughout the treatment cycles.

  • Complete Blood Count (CBC): CBC with differential was performed to determine the absolute neutrophil count (ANC), platelet count, and hemoglobin levels.

  • Toxicity Grading: The severity of neutropenia, thrombocytopenia, and anemia was graded based on the CTCAE scale. For example, according to CTCAE v4.0, Grade 3 neutropenia is defined as an ANC of <1.0 x 109/L to 0.5 x 109/L, and Grade 4 is <0.5 x 109/L. Grade 3 thrombocytopenia is a platelet count of <50,000/mm3 to 25,000/mm3, and Grade 4 is <25,000/mm3[8][9][10].

Preclinical Assessment of Hematopoietic Stem Cell Toxicity

In a preclinical study comparing the metabolites of ifosfamide and cyclophosphamide, the following methodology was used to assess stem cell toxicity[11]:

  • Cell Culture: CD34+ hematopoietic stem cells were isolated and cultured.

  • Drug Exposure: Cells were treated with varying concentrations of ifosfamide metabolites (4-hydroxy-ifosfamide and chloroacetaldehyde).

  • Colony-Forming Assay: A colony-forming unit-granulocyte, macrophage (CFU-GM) assay was used to evaluate the clonogenic potential of the treated stem cells. The reduction in colony formation indicated the level of cytotoxicity.

Mechanism of Myelotoxicity

Both this compound and ifosfamide are alkylating agents. Their myelosuppressive effects stem from the induction of DNA damage in rapidly dividing hematopoietic stem and progenitor cells (HSPCs).

Drug Activation Pathways

The key difference between the two drugs lies in their activation mechanism.

G cluster_0 Ifosfamide Activation cluster_1 This compound Activation Ifosfamide Ifosfamide Liver Liver (CYP450) Ifosfamide->Liver Hepatic Metabolism ActiveMetabolites 4-hydroxyifosfamide Isophosphoramide Mustard Liver->ActiveMetabolites ToxicMetabolites Acrolein Chloroacetaldehyde Liver->ToxicMetabolites This compound This compound (β-D-glucosylisophosphoramide mustard) TumorCell Tumor/Hematopoietic Cell This compound->TumorCell Cellular Uptake ActiveMetabolite Isophosphoramide Mustard TumorCell->ActiveMetabolite Intracellular Glucosidases

Figure 1. Activation pathways of Ifosfamide and this compound.

As illustrated, ifosfamide requires activation in the liver by cytochrome P450 enzymes, which generates not only the active alkylating species, isophosphoramide mustard, but also toxic metabolites like acrolein and chloroacetaldehyde that contribute to its side-effect profile[9][12][13]. In contrast, this compound is designed to be taken up by cells and then cleaved by intracellular glucosidases to release isophosphoramide mustard directly within the target cell, bypassing the need for hepatic activation and avoiding the generation of acrolein[14][15].

Signaling Pathways of DNA Damage-Induced Myelosuppression

The active metabolite of both drugs, isophosphoramide mustard, is an alkylating agent that forms interstrand and intrastrand crosslinks in DNA[12]. This DNA damage in HSPCs triggers a complex signaling cascade known as the DNA Damage Response (DDR).

G AlkylatingAgent Isophosphoramide Mustard (from this compound or Ifosfamide) DNADamage DNA Double-Strand Breaks & Crosslinks AlkylatingAgent->DNADamage ATM_ATR ATM/ATR Kinases (Sensors) DNADamage->ATM_ATR Activation FanconiAnemia Fanconi Anemia Pathway (DNA Repair) DNADamage->FanconiAnemia Activation p53 p53 (Tumor Suppressor) ATM_ATR->p53 Phosphorylation & Activation CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Transcription of p21 Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Transcription of PUMA, Bax Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia) CellCycleArrest->Myelosuppression Apoptosis->Myelosuppression FanconiAnemia->DNADamage Repair

Figure 2. DNA damage response pathway in hematopoietic cells.

Upon DNA damage, sensor proteins like ATM and ATR are activated[4][5][16]. These kinases then phosphorylate and activate a cascade of downstream effectors, most notably the tumor suppressor protein p53[8][13][17]. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death)[8][17]. The Fanconi Anemia pathway plays a crucial role in the repair of DNA interstrand crosslinks, and defects in this pathway lead to hypersensitivity to alkylating agents[2][3][11]. The depletion of HSPCs through cell cycle arrest and apoptosis ultimately manifests as myelosuppression, characterized by neutropenia, thrombocytopenia, and anemia.

Discussion and Conclusion

The available data suggest that while this compound was designed to have a more favorable toxicity profile than ifosfamide, it still causes significant myelosuppression, particularly at higher doses and in combination with other myelosuppressive agents. The rates of Grade 3/4 neutropenia with this compound in some studies are comparable to those seen with ifosfamide-containing regimens.

The primary theoretical advantage of this compound remains its targeted activation, which avoids the generation of acrolein and reduces the systemic exposure to other toxic metabolites produced during the hepatic activation of ifosfamide. This may translate to a better non-hematological toxicity profile, particularly concerning urotoxicity. However, from a purely myelotoxicity perspective, both agents demonstrate a significant potential to suppress bone marrow function due to the shared cytotoxic mechanism of their active metabolite, isophosphoramide mustard.

For researchers and drug developers, these findings underscore the challenge of mitigating the on-target toxicity of DNA alkylating agents against hematopoietic stem and progenitor cells. Future research could focus on strategies to protect HSPCs from the cytotoxic effects of these drugs or to enhance hematopoietic recovery post-treatment.

References

A Head-to-Head Showdown: Glufosfamide Versus Other Alkylating Agents in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of glufosfamide against other prominent alkylating agents, namely ifosfamide, cyclophosphamide, and melphalan. This analysis is based on available preclinical and clinical data, offering insights into their respective mechanisms, efficacy, and safety profiles.

This compound, a third-generation alkylating agent, was developed as a derivative of ifosfamide with the aim of improving its therapeutic index.[1] Its unique structure, featuring a glucose molecule attached to the active ifosfamide mustard, is designed to exploit the increased glucose uptake in tumor cells, potentially leading to targeted drug delivery and reduced systemic toxicity.[2] This guide delves into a comparative analysis of this compound with its parent compound, ifosfamide, and other widely used alkylating agents, cyclophosphamide and melphalan, to provide a clear perspective on their performance based on experimental data.

Mechanism of Action: A Tale of Two Pathways

Alkylating agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking, DNA strand breaks, and ultimately, apoptosis.[3] While the fundamental mechanism is shared, the activation pathways and resulting metabolites differ significantly among these agents, influencing their efficacy and toxicity profiles.

This compound is designed for targeted activation within tumor cells.[4] It is transported into cells via glucose transporters, which are often overexpressed in cancer cells.[2] Intracellularly, glucosidases cleave the glucose moiety, releasing the active alkylating metabolite, isophosphoramide mustard.[4] This targeted activation is intended to minimize systemic exposure to toxic metabolites.

In contrast, ifosfamide and cyclophosphamide are prodrugs that require metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[3][5] This process generates not only the active alkylating mustards but also toxic byproducts like acrolein and chloroacetaldehyde, which are associated with hemorrhagic cystitis and neurotoxicity, respectively.[3][6] The metabolic activation of ifosfamide is slower and produces a higher proportion of the neurotoxic chloroacetaldehyde compared to cyclophosphamide.[5][6]

Melphalan, a nitrogen mustard derivative, does not require enzymatic activation to the same extent as the oxazaphosphorines and directly alkylates DNA.[7] Its cellular uptake is mediated by amino acid transporters.[7] Resistance to melphalan is often associated with enhanced DNA repair mechanisms, particularly the Fanconi anemia/BRCA pathway.[8]

Comparative Efficacy: In Vitro and In Vivo Studies

Head-to-head preclinical studies provide valuable insights into the relative potency of these alkylating agents.

This compound vs. Ifosfamide

A direct comparison in the HepG2 human hepatocellular carcinoma cell line demonstrated the superior in vitro cytotoxicity of this compound over ifosfamide.[9]

Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. Ifosfamide in HepG2 Cells [9]

Time PointThis compound IC50 (µM)Ifosfamide IC50 (µM)
24 hours112.32 ± 8.5133 ± 8.9
48 hours83.23 ± 5.6125 ± 11.2
72 hours51.66 ± 3.2100.2 ± 7.6

Furthermore, this compound induced a significantly higher rate of apoptosis in HepG2 cells compared to ifosfamide at their respective IC50 concentrations.[10]

Table 2: Apoptosis Induction by this compound vs. Ifosfamide in HepG2 Cells [10]

Treatment (at IC50)% Apoptotic Cells (48 hours)% Apoptotic Cells (72 hours)
This compound (50 µM)~93%~91%
Ifosfamide (100 µM)Not specified, but lower than this compoundNot specified, but lower than this compound
This compound vs. Cyclophosphamide (Indirect Comparison)

Direct head-to-head studies are limited. However, data from studies on pancreatic cancer models allow for an indirect comparison. In an orthotopic nude mouse model of MiaPaCa-2 pancreatic cancer, this compound monotherapy (10-100 mg/kg) significantly inhibited tumor growth in a dose-dependent manner.[1] In other preclinical models of pancreatic cancer, cyclophosphamide has also demonstrated antitumor activity, often in combination with other therapies.[11][12] For instance, low-dose cyclophosphamide has been shown to enhance the efficacy of vaccine therapy in pancreatic cancer-bearing mice.[11] A phase II trial of a combination therapy including cyclophosphamide in advanced pancreatic cancer showed a median survival time of 8.5 months.[2]

This compound vs. Melphalan (Indirect Comparison)

Direct comparative data is scarce. Melphalan is a cornerstone in the treatment of multiple myeloma.[13] In vitro studies have shown its potent cytotoxicity against various multiple myeloma cell lines. For example, the IC50 of melphalan in the MM1S multiple myeloma cell line was reported to be 1.9 µM.[14] A melphalan prodrug, melflufen, has demonstrated significantly lower IC50 values compared to melphalan in multiple myeloma cells, highlighting efforts to improve its therapeutic window.[15] this compound's activity has been primarily investigated in solid tumors like pancreatic cancer.[16]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[17]

Protocol: [17][18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the alkylating agent for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the readings and calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the drug concentration that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][20]

Protocol: [1][20][21][22]

  • Cell Preparation: Harvest treated and untreated cells (approximately 1-5 x 10⁵ cells per sample).

  • Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS) and then once with 1X Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 × 10⁶ cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.

    • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Pathways and Workflows

To better understand the complex processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.

Mechanism of Action of this compound This compound This compound GlucoseTransporter Glucose Transporter (e.g., GLUT1) This compound->GlucoseTransporter Uptake Intracellularthis compound Intracellular This compound GlucoseTransporter->Intracellularthis compound Transport TumorCell Tumor Cell Glucosidases Glucosidases Intracellularthis compound->Glucosidases Cleavage IsophosphoramideMustard Isophosphoramide Mustard (Active Metabolite) Glucosidases->IsophosphoramideMustard DNA DNA IsophosphoramideMustard->DNA Alkylation DNACrosslinking DNA Cross-linking & Strand Breaks DNA->DNACrosslinking Apoptosis Apoptosis DNACrosslinking->Apoptosis

Caption: this compound's targeted mechanism of action.

Metabolic Activation of Ifosfamide and Cyclophosphamide cluster_liver Liver cluster_target Target Cell Ifosfamide Ifosfamide CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) Ifosfamide->CYP450 Chloroacetaldehyde Chloroacetaldehyde (Neurotoxic/Nephrotoxic) Ifosfamide->Chloroacetaldehyde N-dechloroethylation Cyclophosphamide Cyclophosphamide Cyclophosphamide->CYP450 Cyclophosphamide->Chloroacetaldehyde N-dechloroethylation HydroxyMetabolite_I 4-Hydroxyifosfamide CYP450->HydroxyMetabolite_I HydroxyMetabolite_C 4-Hydroxycyclophosphamide CYP450->HydroxyMetabolite_C ActiveMustard_I Ifosfamide Mustard (Active) HydroxyMetabolite_I->ActiveMustard_I Acrolein Acrolein (Urotoxic) HydroxyMetabolite_I->Acrolein ActiveMustard_C Phosphoramide Mustard (Active) HydroxyMetabolite_C->ActiveMustard_C HydroxyMetabolite_C->Acrolein DNA_I DNA Alkylation ActiveMustard_I->DNA_I DNA_C DNA Alkylation ActiveMustard_C->DNA_C Apoptosis_I Apoptosis DNA_I->Apoptosis_I Apoptosis_C Apoptosis DNA_C->Apoptosis_C

Caption: Hepatic activation of ifosfamide and cyclophosphamide.

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays cluster_workflow cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Cancer Cell Culture seeding Cell Seeding (96-well plate) start->seeding treatment Treatment with Alkylating Agents seeding->treatment mtt_reagent Add MTT Reagent treatment->mtt_reagent harvesting Harvest Cells treatment->harvesting incubation_mtt Incubate (2-4h) mtt_reagent->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization readout_mtt Measure Absorbance (570 nm) solubilization->readout_mtt ic50 Calculate IC50 readout_mtt->ic50 staining Annexin V-PI Staining harvesting->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry quantification Quantify Apoptotic Cells flow_cytometry->quantification

Caption: Workflow for assessing cytotoxicity and apoptosis.

References

Glufosfamide's Targeted Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the validation of Glufosfamide's tumor-targeting mechanism, with a comparative analysis against its parent compound, Ifosfamide.

This guide provides an objective comparison of this compound and Ifosfamide, focusing on the experimental data that validates this compound's proposed targeted delivery mechanism. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's preclinical and clinical performance.

Mechanism of Action: A Tale of Two Alkylating Agents

This compound (β-D-glucosylisophosphoramide mustard) is a next-generation alkylating agent derived from ifosfamide.[1] Its design aims to overcome the limitations of ifosfamide by leveraging the unique metabolic properties of cancer cells.[2]

Ifosfamide , a widely used chemotherapeutic, is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes. This process generates the active cytotoxic metabolite, isophosphoramide mustard, but also produces toxic byproducts like acrolein, which is responsible for urothelial toxicity, and chloroacetaldehyde, which can cause neurotoxicity.[2]

This compound , in contrast, is designed for targeted delivery and activation. It consists of isophosphoramide mustard linked to a glucose molecule.[1] The central hypothesis is that cancer cells, which often exhibit upregulated glucose metabolism and overexpress glucose transporters (like GLUTs), will preferentially take up this compound over normal cells.[2][3] Once inside the tumor cell, intracellular enzymes called glucosidases are thought to cleave the glucose moiety, releasing the active isophosphoramide mustard directly at the site of action.[2] This targeted approach is intended to increase the concentration of the cytotoxic agent within the tumor while minimizing systemic exposure and the formation of toxic metabolites.[2]

Below is a diagram illustrating the distinct activation pathways of Ifosfamide and this compound.

G cluster_0 Standard Ifosfamide Pathway cluster_1 Targeted this compound Pathway cluster_2 Ifosfamide Ifosfamide (Administered) Liver Liver (Cytochrome P450) Ifosfamide->Liver Activation Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Active_Metabolite Isophosphoramide Mustard Toxic_Metabolites Toxic Metabolites (Acrolein, etc.) Systemic_Circulation->Active_Metabolite Systemic_Circulation->Toxic_Metabolites This compound This compound (Administered) Tumor_Cell Tumor Cell GLUT Glucose Transporter This compound->GLUT Uptake Glucosidases Intracellular Glucosidases Active_Metabolite_G Isophosphoramide Mustard Glucosidases->Active_Metabolite_G DNA_Damage DNA Damage & Apoptosis Active_Metabolite_G->DNA_Damage Glufosfamide_inside This compound Glufosfamide_inside->Glucosidases Cleavage

Caption: Comparative Activation Pathways of Ifosfamide and this compound.

Comparative Performance: Preclinical Data

Experimental data from preclinical studies provide evidence for the potential advantages of this compound's targeted mechanism. In vitro studies directly comparing the cytotoxicity of this compound and Ifosfamide have demonstrated the superior potency of the glucose-conjugated compound.

In Vitro Cytotoxicity

A study using the HepG2 human hepatocellular carcinoma cell line showed that this compound has significantly lower half-maximal inhibitory concentration (IC50) values compared to Ifosfamide, indicating greater cytotoxicity. The effect was observed to be time-dependent, with the difference in potency becoming more pronounced after 72 hours of incubation.

CompoundIncubation TimeIC50 (µM) ± SD
This compound 24 hours112.32 ± 8.5
48 hours83.23 ± 5.6
72 hours51.66 ± 3.2
Ifosfamide 24 hours133.00 ± 8.9
48 hours125.00 ± 11.2
72 hours100.20 ± 7.6
Data sourced from a study on HepG2 cells.[4]
Induction of Apoptosis

The same study also evaluated the pro-apoptotic effects of both compounds. This compound was found to be a more potent inducer of apoptosis in HepG2 cells than Ifosfamide. After 72 hours of treatment, the percentage of apoptotic cells was significantly higher in cells treated with this compound at its IC50 concentration compared to those treated with Ifosfamide at its respective IC50.

Compound (at IC50)Incubation TimeApoptosis Frequency (% of Ifosfamide)
This compound 48 hours~193%
72 hours~191%
Data derived from flow cytometry analysis in HepG2 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical comparison.

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of the cells.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., HepG2, MiaPaCa-2, PANC-1) in appropriate media.[4]

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells per well in a 96-well microplate.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Ifosfamide.

    • Perform serial dilutions to achieve a range of final concentrations (e.g., 10 µM to 200 µM).

    • Remove the culture medium from the wells and replace it with medium containing the various concentrations of the test compounds. Include untreated control wells.

    • Incubate the plates for specified time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • After incubation, add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and use a non-linear regression to determine the IC50 value.

Experimental Protocol 2: Apoptosis Detection (TUNEL Assay)

This protocol is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in situ.

  • Sample Preparation:

    • For in vivo studies, excise tumors from animal models and fix them in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin and cut them into 5-µm sections.

    • Deparaffinize the tissue sections by immersing them in xylene, followed by rehydration through a graded series of ethanol solutions (100%, 95%, 70%) and finally water.

  • Permeabilization:

    • Incubate the rehydrated sections with Proteinase K solution (20 µg/mL) for 15 minutes at room temperature to permeabilize the cells.

    • Rinse the slides with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or FITC-dUTP) according to the manufacturer's instructions.

    • Apply the reaction mixture to the tissue sections.

    • Incubate the slides in a humidified chamber at 37°C for 60 minutes, protected from light. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Detection and Visualization:

    • If using biotin-labeled nucleotides, apply a streptavidin-HRP conjugate, followed by a substrate like DAB (3,3'-diaminobenzidine) to produce a brown stain in apoptotic cells.

    • If using fluorescently labeled nucleotides, apply an anti-fluorescein antibody conjugated to a peroxidase or a fluorescent secondary antibody.

    • Counterstain the nuclei with a suitable stain like hematoxylin or DAPI to visualize all cells.

  • Analysis:

    • Visualize the slides under a microscope.

    • Quantify apoptosis by calculating the apoptotic index: (number of TUNEL-positive nuclei / total number of nuclei) x 100 in several high-power fields.

The workflow for these preclinical validation experiments is summarized in the diagram below.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Select Cancer Cell Lines B Perform MTT Assay (Cytotoxicity) A->B D Perform Apoptosis Assay (e.g., Annexin V/PI) A->D C Determine IC50 Values B->C L Comparative Data Analysis C->L Compare Potency E Quantify Apoptosis Rates D->E E->L F Establish Xenograft Tumor Model in Mice G Administer this compound and Control Agents F->G H Monitor Tumor Volume and Animal Survival G->H I Excise Tumors for Analysis G->I H->L Compare Efficacy J Perform TUNEL Assay (Apoptosis) I->J K Perform PCNA Staining (Proliferation) I->K J->L K->L

Caption: General Experimental Workflow for Preclinical Validation.

Conclusion

The experimental evidence strongly supports the proposed targeted delivery mechanism of this compound. By conjugating the active metabolite of ifosfamide to glucose, this compound leverages the altered metabolism of cancer cells for preferential uptake. Preclinical data demonstrates its superior in vitro cytotoxicity and apoptosis-inducing capabilities compared to its parent compound, ifosfamide.[4] This targeted approach, which bypasses the need for hepatic activation, is designed to enhance the therapeutic index by increasing efficacy at the tumor site while potentially reducing the systemic toxicities associated with conventional ifosfamide treatment.[2] Further clinical investigation is warranted to fully realize the potential of this targeted therapeutic strategy.

References

Preclinical Showdown: Glufosfamide vs. 5-FU in Gemcitabine Combination Therapy for Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of more effective treatments for pancreatic cancer, combination therapies are a cornerstone of preclinical and clinical research. Gemcitabine has long been a standard-of-care, and its efficacy is often enhanced when paired with other cytotoxic agents. This guide provides a detailed preclinical comparison of two such combinations: glufosfamide with gemcitabine and 5-fluorouracil (5-FU) with gemcitabine. The data presented is compiled from various preclinical studies, offering insights into the potential advantages and distinct mechanisms of these therapeutic strategies.

At a Glance: Comparative Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, providing a comparative overview of the anti-cancer activity of this compound and 5-FU when combined with gemcitabine in pancreatic cancer models.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineDrugIC50 (µM)
MiaPaCa-25-FU4.63
AsPC-15-FU3.08
Capan-15-FU0.22
T3M45-FUNot Reported
MiaPaCa-2Gemcitabine0.0115 - 4.94
AsPC-1GemcitabineNot Reported
Capan-1Gemcitabine0.0115
T3M4Gemcitabine0.0422
MiaPaCa-2This compound>10 µg/ml (approx. >27 µM)
H766tThis compoundNot Reported
PANC-1This compoundNot Reported

Note: IC50 values for gemcitabine can vary significantly between studies. The combination of this compound with gemcitabine showed enhanced growth inhibition compared to single agents, though specific IC50 values for the combination were not detailed in the reviewed literature.

Table 2: In Vivo Tumor Growth Inhibition

Treatment CombinationCancer ModelKey Findings
This compound + GemcitabineOrthotopic MiaPaCa-2 nude mouse modelEnhanced tumor growth inhibition and significantly prolonged survival compared to single agents.[1]
5-FU + GemcitabineSubcutaneous MIA PaCa-2 xenograftModest activity; gemcitabine alone showed 69% tumor weight inhibition, while 5-FU was inactive. Combination data is limited in this specific direct comparison model.

Delving into the Mechanisms: Signaling Pathways

The anti-tumor activity of these drug combinations stems from their distinct and complementary mechanisms of action.

This compound and Gemcitabine: this compound is an alkylating agent that introduces DNA damage, while gemcitabine, a nucleoside analog, inhibits DNA synthesis. Their combined action creates a potent multi-pronged attack on cancer cell replication.

Glufosfamide_Gemcitabine_Pathway cluster_0 This compound Action cluster_1 Gemcitabine Action This compound This compound IPM Isophosphoramide Mustard (IPM) This compound->IPM Metabolism DNA_Damage DNA Alkylation & Cross-linking IPM->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Gemcitabine Gemcitabine dFdCTP dFdCTP (active metabolite) Gemcitabine->dFdCTP Phosphorylation DNA_Synth_Inhibit Inhibition of DNA Synthesis dFdCTP->DNA_Synth_Inhibit DNA_Synth_Inhibit->Apoptosis

Caption: Combined action of this compound and Gemcitabine leading to apoptosis.

5-FU and Gemcitabine: 5-FU primarily acts by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, and by its misincorporation into RNA and DNA. Gemcitabine's inhibition of DNA synthesis complements this action.

5FU_Gemcitabine_Pathway cluster_0 5-FU Action cluster_1 Gemcitabine Action FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS_Inhibit Thymidylate Synthase Inhibition FdUMP->TS_Inhibit RNA_Damage RNA Damage FUTP->RNA_Damage DNA_Damage_5FU DNA Damage FdUTP->DNA_Damage_5FU Apoptosis Apoptosis TS_Inhibit->Apoptosis RNA_Damage->Apoptosis DNA_Damage_5FU->Apoptosis Gemcitabine Gemcitabine dFdCTP dFdCTP (active metabolite) Gemcitabine->dFdCTP Phosphorylation DNA_Synth_Inhibit Inhibition of DNA Synthesis dFdCTP->DNA_Synth_Inhibit DNA_Synth_Inhibit->Apoptosis

Caption: Multiple mechanisms of 5-FU and Gemcitabine converging on apoptosis.

Experimental Corner: A Look at the Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key studies cited.

This compound in Combination with Gemcitabine

In Vitro Proliferation Assay [1]

  • Cell Lines: MiaPaCa-2, H766t, and PANC-1 human pancreatic cancer cell lines.

  • Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, gemcitabine, or the combination of both. Cell viability was assessed after a specified incubation period using a standard proliferation assay (e.g., MTT or CellTiter-Glo).

  • Endpoint: The half-maximal inhibitory concentration (IC50) was calculated to determine the cytotoxic effect of the treatments. The combination's effect was evaluated for synergism, additivity, or antagonism.

In_Vitro_Proliferation_Workflow A Seed pancreatic cancer cells in 96-well plates B Treat with this compound, Gemcitabine, or Combination A->B C Incubate for a defined period B->C D Assess cell viability (e.g., MTT assay) C->D E Calculate IC50 values and evaluate drug interaction D->E

Caption: Workflow for in vitro proliferation assay.

In Vivo Orthotopic Mouse Model [1]

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Red fluorescent protein (RFP)-expressing MiaPaCa-2 human pancreatic cancer cells were surgically implanted into the pancreas of the mice.

  • Treatment Regimen:

    • This compound: Administered intravenously (IV) at specified doses (e.g., 30 mg/kg).

    • Gemcitabine: Administered intraperitoneally (IP) at a standard dose.

    • Combination: Both drugs administered according to their respective schedules.

  • Endpoint Measurement: Tumor growth was monitored over time by measuring fluorescence. Survival of the animals was also recorded. At the end of the study, tumors were excised for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

In_Vivo_Orthotopic_Workflow A Orthotopically implant RFP-MiaPaCa-2 cells into pancreas of nude mice B Allow tumors to establish A->B C Initiate treatment with this compound, Gemcitabine, or Combination B->C D Monitor tumor growth via fluorescence imaging C->D E Record animal survival C->E F Excise tumors for histological analysis D->F

Caption: Workflow for the in vivo orthotopic mouse model.

5-FU in Combination with Gemcitabine

In Vitro IC50 Determination

  • Cell Lines: Various pancreatic cancer cell lines including MiaPaCa-2, AsPC-1, and Capan-1.

  • Method: Similar to the proliferation assay described above, cells were treated with a range of concentrations of 5-FU and gemcitabine, both as single agents and in combination.

  • Endpoint: IC50 values were determined to quantify the cytotoxic potential of each treatment.

In Vivo Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2) were injected subcutaneously into the flank of the mice.

  • Treatment Regimen:

    • 5-FU and Gemcitabine were administered through various routes (e.g., IP or IV) and schedules as described in specific studies.

Conclusion

The available preclinical data suggests that both this compound and 5-FU, when combined with gemcitabine, offer enhanced anti-tumor activity against pancreatic cancer models compared to single-agent treatments. The combination of this compound and gemcitabine has been shown to be particularly effective in an orthotopic mouse model, a more clinically relevant representation of the disease, leading to significant tumor growth inhibition and prolonged survival.[1]

While a direct head-to-head preclinical comparison under identical experimental conditions is lacking, the distinct mechanisms of action of this compound as a potent DNA alkylating agent and 5-FU as a thymidylate synthase inhibitor provide a strong rationale for their combination with the DNA synthesis inhibitor gemcitabine. Further preclinical studies employing standardized models and protocols are warranted to definitively delineate the comparative efficacy and therapeutic potential of these two promising combination strategies in the fight against pancreatic cancer.

References

Unraveling the Cross-Resistance Profile of Glufosfamide in Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Glufosfamide with other established chemotherapeutic agents. This compound, a next-generation alkylating agent, is a glucose conjugate of isophosphoramide mustard.[1] Its unique design leverages the increased glucose metabolism of tumor cells to facilitate targeted drug delivery.[2][3] This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways to inform further research and development in oncology.

Mechanism of Action: A Targeted Approach

This compound's mechanism relies on the distinct metabolic characteristics of cancer cells. Due to the Warburg effect, many tumor cells overexpress glucose transporters, such as GLUT1, leading to increased glucose uptake compared to normal cells.[4] this compound is recognized and transported into the cancer cell by these transporters.[2][4][5] Once inside, intracellular enzymes, specifically cytosolic and lysosomal β-glucosidases, cleave the glucose moiety from the isophosphoramide mustard.[6][7] The liberated isophosphoramide mustard is the active cytotoxic agent that induces DNA cross-linking, leading to cell cycle arrest and apoptosis.[3][8] The sensitivity of cancer cells to this compound has been shown to correlate with their β-glucosidase activity.[6]

Glufosfamide_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glufosfamide_ext This compound GLUT Glucose Transporter (e.g., GLUT1) Glufosfamide_ext->GLUT Uptake Glufosfamide_int This compound GLUT->Glufosfamide_int Beta_glucosidase β-glucosidase Glufosfamide_int->Beta_glucosidase Cleavage IPM Isophosphoramide Mustard (Active) Beta_glucosidase->IPM DNA DNA IPM->DNA DNA Cross-linking Apoptosis Apoptosis DNA->Apoptosis Induces

This compound's mechanism of action.

Cross-Resistance Profile of this compound

The cross-resistance of a chemotherapeutic agent is a critical factor in its clinical utility, especially in treating refractory or relapsed cancers. While comprehensive data on this compound's cross-resistance with a wide array of chemotherapies is still emerging, preclinical studies have provided initial insights, particularly in the context of taxanes and antimetabolites.

This compound and Docetaxel in Prostate Cancer

A study investigating the combination of this compound (GLU) and docetaxel (DOC) in prostate cancer cell lines, LNCaP and PC-3, demonstrated synergistic cytotoxic effects. The half-maximal inhibitory concentrations (IC50) for each agent and their combination are presented below.

Cell LineTreatmentIC50 (µM)
LNCaP This compound (GLU)135.0 ± 9.8
Docetaxel (DOC)0.019 ± 0.001
GLU + DOC (Combination)0.0098 ± 0.0007
PC-3 This compound (GLU)110.0 ± 7.5
Docetaxel (DOC)0.0089 ± 0.0006
GLU + DOC (Combination)0.0081 ± 0.0005

Data adapted from a 2016 study on the chemomodulatory effects of this compound on docetaxel cytotoxicity in prostate cancer cells.

The study found that the combination of this compound and docetaxel resulted in a significantly lower IC50 compared to docetaxel alone in the LNCaP cell line, suggesting a synergistic relationship. In PC-3 cells, the combination showed a comparable IC50 to docetaxel alone. These findings suggest that this compound may not exhibit cross-resistance with docetaxel and could potentially be used in combination to enhance therapeutic outcomes.

This compound and Gemcitabine in Pancreatic Cancer

Extensive preclinical research has focused on the combination of this compound and gemcitabine in pancreatic cancer models, indicating a lack of cross-resistance and a synergistic anti-tumor effect.

Cell LineObservation
MiaPaCa-2, H766t, PANC-1 The combination of this compound and gemcitabine resulted in greater inhibition of cell growth compared to either agent alone.[6][7]
MiaPaCa-2 Apoptosis was enhanced with the combination treatment compared to single-agent therapy.[6][7]
Orthotopic Nude Mouse Model (MiaPaCa-2) Combining this compound with gemcitabine led to enhanced inhibition of tumor growth and significantly prolonged survival.[6][7]

These studies collectively suggest that this compound and gemcitabine operate through mechanisms that do not confer cross-resistance, making their combination a viable therapeutic strategy.

Limited Data on Other Chemotherapies

Experimental Protocols

The following outlines the methodologies employed in the key studies referenced in this guide.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines (e.g., LNCaP, PC-3, MiaPaCa-2) Treatment Treatment with This compound +/- Other Chemotherapy Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (FACS) Treatment->Apoptosis Enzyme_Activity β-glucosidase Activity Assay Treatment->Enzyme_Activity Cleavage_Kinetics Cleavage Kinetics (HPLC) Treatment->Cleavage_Kinetics IC50 Determination IC50 Determination Cytotoxicity->IC50 Determination Quantification of Apoptotic Cells Quantification of Apoptotic Cells Apoptosis->Quantification of Apoptotic Cells Correlation with Sensitivity Correlation with Sensitivity Enzyme_Activity->Correlation with Sensitivity Prodrug Activation Rate Prodrug Activation Rate Cleavage_Kinetics->Prodrug Activation Rate

A generalized workflow for in vitro experiments.

1. Cell Lines and Culture:

  • Prostate cancer cell lines (LNCaP, PC-3) and pancreatic cancer cell lines (MiaPaCa-2, H766t, PANC-1) were used.

  • Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assays:

  • MTT Assay: To assess cell viability, cells were seeded in 96-well plates and treated with varying concentrations of this compound, other chemotherapies, or their combination for a specified duration (e.g., 72 hours). The MTT reagent was then added, and the resulting formazan crystals were dissolved. Absorbance was measured to determine the percentage of viable cells and calculate the IC50 values.[6]

3. Apoptosis Analysis:

  • Fluorescence-Activated Cell Sorting (FACS): Apoptosis was quantified using techniques such as Annexin V-FITC and propidium iodide staining. Treated cells were collected, stained, and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

4. β-glucosidase Activity Assay:

  • The enzymatic activity of β-glucosidase in different cell lines was measured to correlate with their sensitivity to this compound. This was performed using a colorimetric or fluorometric substrate for the enzyme.

5. In Vivo Tumor Models:

  • Orthotopic Xenografts: Human pancreatic cancer cells (e.g., MiaPaCa-2) were implanted into the pancreas of immunodeficient mice.

  • Treatment and Monitoring: Once tumors were established, mice were treated with this compound, gemcitabine, or the combination. Tumor growth was monitored, and survival was recorded.

  • Immunohistochemistry: At the end of the study, tumors were excised and analyzed for markers of apoptosis (e.g., TUNEL) and proliferation (e.g., PCNA).[6]

Conclusion

The available data suggests that this compound has a favorable cross-resistance profile, particularly when considered for combination therapies with agents like docetaxel and gemcitabine. Its unique mechanism of action, which exploits the metabolic reprogramming of cancer cells, provides a strong rationale for its efficacy in chemo-naive and potentially in some chemo-resistant settings. However, to fully realize the potential of this compound, further preclinical studies are essential to delineate its activity in tumors resistant to other classes of chemotherapy, such as platinum agents and anthracyclines. Such data will be invaluable for designing rational clinical trials and identifying the optimal placement of this compound in the cancer treatment landscape.

References

A Comparative Guide: Glufosfamide vs. Ifosfamide Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Glufosfamide and its parent compound, Ifosfamide, across various cancer cell lines. The data presented is compiled from preclinical in vitro studies to assist in evaluating their potential as therapeutic agents.

Introduction to this compound and Ifosfamide

Ifosfamide is a well-established alkylating agent used in the treatment of a variety of cancers.[1] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects.[2][3] The active metabolites, primarily isophosphoramide mustard, form DNA cross-links, leading to the inhibition of DNA replication and transcription, ultimately inducing cancer cell death.[2][3]

This compound, a derivative of Ifosfamide, is a glucose conjugate of isophosphoramide mustard.[4][5] This structural modification is designed to enhance its uptake by cancer cells, which often exhibit increased glucose metabolism.[4] By targeting the high glucose consumption of tumor cells, this compound aims to achieve greater selectivity and potentially reduce systemic toxicity compared to Ifosfamide.[6]

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Ifosfamide in different cancer cell lines as reported in the literature.

Cell LineCancer TypeDrugIC50 (µM)Incubation Time (hours)Citation
HepG2 Hepatocellular CarcinomaThis compound112.32 ± 8.524[7]
Ifosfamide133 ± 8.924[7]
This compound83.23 ± 5.648[7]
Ifosfamide125 ± 11.248[7]
This compound51.66 ± 3.272[7]
Ifosfamide100.2 ± 7.672[7]
MX1 Human tumor cell line4-hydroxy-ifosfamide10.8Not Specified[8]
Chloroacetaldehyde8.6Not Specified[8]
S117 Human tumor cell line4-hydroxy-ifosfamide25.0Not Specified[8]
Chloroacetaldehyde15.3Not Specified[8]

*Note: The study on MX1 and S117 cell lines evaluated the cytotoxicity of Ifosfamide's main metabolites, 4-hydroxy-ifosfamide and chloroacetaldehyde, rather than the parent drug itself.

Experimental Protocols

The determination of IC50 values is crucial for evaluating the cytotoxic potential of a compound. A commonly used method is the MTT assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[6]

  • Drug Treatment: The cells are then treated with various concentrations of this compound or Ifosfamide for specific time periods (e.g., 24, 48, 72 hours).[6][7]

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated to allow the formazan crystals to form.[6]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the general workflow of an IC50 determination experiment and the DNA damage signaling pathway activated by alkylating agents like this compound and Ifosfamide.

IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Drug (Varying Concentrations) seed_cells->treat_cells incubate Incubate (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay measure Measure Absorbance viability_assay->measure calculate Calculate IC50 measure->calculate end_node End calculate->end_node

Caption: General workflow for determining the IC50 value of a compound.

DNA_Damage_Pathway cluster_pathway DNA Damage and Repair Pathway Drug This compound / Ifosfamide Metabolites DNA_Damage DNA Cross-linking Drug->DNA_Damage DDR DNA Damage Response (DDR) (ATM/ATR, etc.) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms DDR->DNA_Repair Cell_Cycle_Arrest->DNA_Repair Allows time for repair Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Severe Damage DNA_Repair->Apoptosis Failed Repair Survival Cell Survival DNA_Repair->Survival Successful Repair

Caption: Simplified signaling pathway of DNA damage and repair.

References

Evaluating Biomarkers for Glufosfamide Versus Ifosfamide Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biomarkers associated with the therapeutic response to glufosfamide and its parent compound, ifosfamide. This compound, a glucose conjugate of isophosphoramide mustard, was developed to enhance tumor-specific targeting and reduce the toxicity profile observed with ifosfamide.[1][2] Understanding the distinct biomarker profiles of these two alkylating agents is crucial for advancing personalized medicine in oncology.

Mechanism of Action and Rationale for Biomarker Discovery

Ifosfamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[3][4][5] This activation produces the active alkylating agent, isophosphoramide mustard, which forms DNA cross-links, leading to cell cycle arrest and apoptosis.[1][6] However, this metabolic process also generates toxic byproducts, including acrolein, which is responsible for hemorrhagic cystitis, and chloroacetaldehyde, which is associated with nephrotoxicity and neurotoxicity.[3][4][7]

This compound, in contrast, is designed to bypass the need for hepatic activation.[2] It consists of isophosphoramide mustard linked to a glucose molecule.[8][9] The rationale behind this design is to exploit the increased glucose uptake of many cancer cells, a phenomenon known as the Warburg effect.[1][10] It is hypothesized that cancer cells with high expression of glucose transporters will preferentially take up this compound, leading to a higher intracellular concentration of the active drug and potentially greater efficacy with reduced systemic toxicity.[2]

Comparative Analysis of Potential Biomarkers

The distinct mechanisms of activation and metabolism of this compound and ifosfamide suggest different sets of predictive biomarkers. While clinical data directly comparing biomarker performance for these two drugs is limited, preclinical and clinical studies for each agent provide insights into potential candidates.

Table 1: Potential Predictive Biomarkers for this compound and Ifosfamide Response

Biomarker CategoryThis compoundIfosfamideRationale
Drug Uptake High Glucose Transporter (e.g., GLUT1) expressionNot establishedThis compound is actively transported into cells via glucose transporters.[1][2]
Drug Metabolism & Activation Not applicable (bypasses hepatic metabolism)Low expression/activity of CYP3A4, CYP2B6Ifosfamide requires activation by these enzymes.[3][4][5]
Detoxification & Resistance Not well-establishedHigh Aldehyde Dehydrogenase (ALDH) activity (e.g., ALDH1A1, ALDH3A1)ALDH enzymes can detoxify ifosfamide metabolites.[3]
DNA Damage Repair Low DNA repair capacity (e.g., deficient in cross-link repair)[11][12]Low DNA repair capacity (e.g., low MGMT, PARP1 expression)[3][13]Both drugs induce DNA cross-links, which can be repaired by cellular machinery.[11][12]
Gene Expression Signatures Not well-establishedAltered expression of genes like EPB41L3, EFNB2Differentiated expression of these genes has been linked to ifosfamide resistance in preclinical models.[14][15]

Experimental Data Summary

This compound: Preclinical studies have shown that this compound's activity is enhanced in combination with other agents like gemcitabine in pancreatic cancer models.[2] While the overexpression of glucose transporters is the theoretical basis for its targeted delivery, specific clinical trial data quantitatively correlating GLUT1 expression with patient response to this compound is not yet widely published. Phase II and III clinical trials have been conducted for this compound, particularly in pancreatic cancer, but have not shown a statistically significant improvement in overall survival as a monotherapy in the second-line setting.[16][17][18]

Ifosfamide: Studies in osteosarcoma have identified several genes associated with induced resistance to ifosfamide in cell lines, including EPB41L3, GADD45A, IER3, OXCT1, UBE2L6, UBE2A, ALPL, and EFNB2.[14][15] In germ cell tumors, low expression of PARP1 was associated with worse progression-free survival in patients treated with ifosfamide-containing chemotherapy regimens.[13] The role of ALDH in ifosfamide resistance is supported by preclinical data showing that increased ALDH1A1 and ALDH3A1 expression can mediate resistance to oxazaphosphorines.[3]

Signaling Pathways and Experimental Workflows

Metabolic Activation Pathways

The metabolic pathways of ifosfamide and the proposed mechanism of this compound uptake and activation are fundamentally different.

cluster_0 Ifosfamide Metabolism cluster_1 This compound Mechanism Ifosfamide Ifosfamide CYP3A4_2B6 CYP3A4/CYP2B6 (Liver) Ifosfamide->CYP3A4_2B6 Dechloroethylation N-dechloroethylation Ifosfamide->Dechloroethylation Active_Metabolite 4-Hydroxyifosfamide CYP3A4_2B6->Active_Metabolite Isophosphoramide_Mustard Isophosphoramide Mustard (Active Alkylating Agent) Active_Metabolite->Isophosphoramide_Mustard Acrolein Acrolein (Urotoxic) Active_Metabolite->Acrolein CAA Chloroacetaldehyde (Nephrotoxic/Neurotoxic) Dechloroethylation->CAA This compound This compound GLUT Glucose Transporters (Tumor Cell) This compound->GLUT Intracellular_this compound Intracellular this compound GLUT->Intracellular_this compound Glucosidases Intracellular Glucosidases Intracellular_this compound->Glucosidases Isophosphoramide_Mustard_G Isophosphoramide Mustard (Active Alkylating Agent) Glucosidases->Isophosphoramide_Mustard_G

Caption: Metabolic pathways of Ifosfamide vs. This compound.

Biomarker-Driven Patient Selection Workflow

A conceptual workflow for utilizing biomarkers to select patients for either this compound or ifosfamide treatment.

Patient_Population Patient with Indication for Oxazaphosphorine Treatment Biomarker_Assessment Tumor Biomarker Assessment Patient_Population->Biomarker_Assessment GLUT_High High GLUT Expression Biomarker_Assessment->GLUT_High GLUT Status ALDH_Low_DNA_Repair_Low Low ALDH Expression & Low DNA Repair Capacity Biomarker_Assessment->ALDH_Low_DNA_Repair_Low ALDH/DNA Repair Status Alternative_Treatment Consider Alternative Therapy Biomarker_Assessment->Alternative_Treatment Unfavorable Biomarkers Glufosfamide_Treatment Consider this compound GLUT_High->Glufosfamide_Treatment Ifosfamide_Treatment Consider Ifosfamide ALDH_Low_DNA_Repair_Low->Ifosfamide_Treatment

Caption: Conceptual workflow for biomarker-based patient selection.

Experimental Protocols

Detailed methodologies are critical for the reproducible assessment of the biomarkers discussed. Below are generalized protocols for commonly used techniques.

Immunohistochemistry (IHC) for Protein Expression (e.g., GLUT1, ALDH1A1, PARP1)
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation: Slides are incubated with the primary antibody specific for the biomarker of interest (e.g., anti-GLUT1, anti-ALDH1A1, anti-PARP1) at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of antigen expression.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and coverslipped.

  • Scoring: Staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to generate a score (e.g., H-score).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression (e.g., EPB41L3, EFNB2)
  • RNA Extraction: Total RNA is isolated from fresh-frozen or FFPE tumor tissue using a commercially available kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction: The qPCR reaction is set up in a 96- or 384-well plate containing the cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

  • Thermocycling: The reaction is performed in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are determined for the target and reference genes. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the reference gene and a control sample.

Conclusion

The evaluation of predictive biomarkers for this compound and ifosfamide is integral to optimizing their therapeutic use. For this compound, biomarkers related to glucose metabolism, such as the expression of glucose transporters, are of primary interest, though clinical validation is ongoing. For ifosfamide, biomarkers of resistance, including the expression of drug-metabolizing enzymes and DNA repair proteins, have been identified. Future research should focus on the clinical validation of these biomarkers in prospective trials and the exploration of head-to-head comparisons to truly differentiate patient populations that would benefit most from either this compound or ifosfamide. The development of robust, validated biomarker assays will be a critical step towards personalized chemotherapy with these alkylating agents.

References

A Comparative Guide to the Pharmacokinetics of Glufosfamide and its Active Metabolite, Isophosphoramide Mustard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the anticancer agent Glufosfamide and its active parent compound, isophosphoramide mustard (IPM). The following sections detail their metabolic relationship, comparative pharmacokinetic parameters derived from preclinical studies, the experimental protocols used for their quantification, and their shared mechanism of action through DNA alkylation.

Introduction

This compound is a third-generation alkylating agent in which isophosphoramide mustard (IPM), the active cytotoxic metabolite of ifosfamide, is conjugated to a glucose molecule. This structural modification is designed to exploit the increased glucose uptake in tumor cells, potentially leading to targeted delivery and reduced systemic toxicity compared to its parent compound. Understanding the comparative pharmacokinetics of this compound and IPM is crucial for optimizing therapeutic strategies and developing novel cancer treatments.

Metabolic Pathway

This compound is a prodrug that, after administration, is transported into cells, partly via glucose transporters. Intracellularly, it is metabolized to release its active component, isophosphoramide mustard. IPM is a bifunctional alkylating agent that forms covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glufosfamide_ext This compound Glufosfamide_int This compound Glufosfamide_ext->Glufosfamide_int Glucose Transporter-mediated Uptake IPM Isophosphoramide Mustard (IPM) Glufosfamide_int->IPM Metabolism DNA DNA IPM->DNA DNA Alkylation Crosslinked_DNA Cross-linked DNA Apoptosis Apoptosis Crosslinked_DNA->Apoptosis Cell Cycle Arrest & DNA Damage Response

Metabolic activation and mechanism of action of this compound.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and isophosphoramide mustard (IPM) in rats, providing a direct comparison of their disposition in a preclinical model.

Pharmacokinetic ParameterThis compound (in Rat)Isophosphoramide Mustard (IPM) (in Rat)Reference(s)
Half-life (t½) t½α: 1.8 min, t½β: 32 min6.8 - 18.7 min[1][2]
Clearance (CL) 0.0046 L/min/kg6.0 - 18.3 mL/min[1][2]
Volume of Distribution (Vss) 0.18 L/kgNot Reported[1]
Plasma Protein Binding 28.1% (in human plasma)55%[1][2]

In human clinical trials, this compound has demonstrated a short elimination half-life and linear pharmacokinetics, where the area under the concentration-time curve (AUC) increases proportionally with the dose.[3]

Experimental Protocols

The quantification of this compound and isophosphoramide mustard in biological matrices requires sensitive and specific analytical methods. Below are summaries of the methodologies typically employed.

Quantification of this compound in Rat Plasma by LC-MS/MS

A sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in rat plasma.[4]

  • Sample Preparation: Plasma samples are deproteinized, typically using methanol. An internal standard (e.g., zidovudine) is added to the plasma before protein precipitation to ensure accuracy and precision.[4]

  • Chromatographic Separation: The supernatant after centrifugation is injected into a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous buffer is used to separate this compound from endogenous plasma components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.[4]

Quantification of Isophosphoramide Mustard (IPM) in Rat Plasma by GC-MS

A gas chromatography-mass spectrometry (GC-MS) method has been developed for the analysis of IPM in plasma.[2]

  • Sample Preparation: IPM is extracted from plasma using a solid-phase extraction (SPE) method. A deuterated analog of IPM is often used as an internal standard. The extracted analyte is then derivatized to increase its volatility and thermal stability for GC analysis.[2][5]

  • Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The temperature of the GC oven is programmed to ramp up to separate IPM from other components.

  • Mass Spectrometric Detection: The column eluent is introduced into a mass spectrometer. The instrument is operated in the chemical ionization (CI) or electron impact (EI) mode, and IPM is quantified by selected ion monitoring (SIM) of characteristic ions of the derivatized molecule and the internal standard.[6][7]

G cluster_this compound This compound Analysis (LC-MS/MS) cluster_ipm IPM Analysis (GC-MS) G_plasma Plasma Sample G_prep Protein Precipitation (Methanol) G_plasma->G_prep G_hplc HPLC Separation (C18 Column) G_prep->G_hplc G_ms Tandem MS Detection (ESI, MRM) G_hplc->G_ms G_quant Quantification G_ms->G_quant I_plasma Plasma Sample I_prep Solid-Phase Extraction & Derivatization I_plasma->I_prep I_gc GC Separation (Capillary Column) I_prep->I_gc I_ms MS Detection (CI/EI, SIM) I_gc->I_ms I_quant Quantification I_ms->I_quant

Analytical workflows for this compound and IPM quantification.

Mechanism of Action: DNA Cross-linking and Cellular Repair

The cytotoxic effect of both this compound (via its metabolite IPM) and IPM is primarily due to the formation of interstrand and intrastrand cross-links in DNA.[8] IPM is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA bases, predominantly the N7 position of guanine.[9]

This DNA cross-linking physically obstructs the separation of DNA strands, thereby inhibiting essential cellular processes such as DNA replication and transcription. The cell recognizes this damage and activates complex DNA repair pathways. Key pathways involved in the repair of IPM-induced DNA cross-links include the Fanconi anemia (FA) and nucleotide excision repair (NER) pathways.[10] If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.

G IPM Isophosphoramide Mustard (IPM) DNA DNA Double Helix IPM->DNA Alkylation of Guanine Crosslink Interstrand/Intrastrand DNA Cross-link Replication_Block Replication & Transcription Blockage Crosslink->Replication_Block Repair DNA Repair Pathways (e.g., Fanconi Anemia, NER) Replication_Block->Repair Apoptosis Apoptosis Replication_Block->Apoptosis If damage is unrepairable Repair->DNA Successful Repair Repair->Apoptosis Failed Repair

Cellular response to IPM-induced DNA damage.

Conclusion

This guide highlights the key pharmacokinetic differences and mechanistic similarities between this compound and its active metabolite, isophosphoramide mustard. The prodrug nature of this compound leads to a distinct pharmacokinetic profile compared to the direct administration of the highly reactive IPM. The provided data and experimental outlines serve as a valuable resource for researchers in the field of oncology and drug development, aiding in the design of future studies and the interpretation of preclinical and clinical data.

References

A Comparative Analysis of the Therapeutic Windows of Glufosfamide and Cyclophosphamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic windows of glufosfamide and the widely-used chemotherapeutic agent, cyclophosphamide. The assessment is based on a comprehensive review of available preclinical and clinical experimental data.

Executive Summary

This compound, a glucose conjugate of isophosphoramide mustard, is designed for targeted delivery to cancer cells that overexpress glucose transporters. This targeted approach aims to widen the therapeutic window compared to its parent compound's class, represented here by cyclophosphamide, a cornerstone of chemotherapy for decades. Cyclophosphamide, a prodrug, requires hepatic activation, leading to systemic exposure to active metabolites and associated toxicities. This comparison delves into the preclinical and clinical data to evaluate the efficacy and safety profiles that define the therapeutic window of each agent.

Data Presentation

The following tables summarize the quantitative data gathered from preclinical and clinical studies to facilitate a direct comparison of the therapeutic profiles of this compound and cyclophosphamide.

Table 1: Preclinical Toxicity Data
CompoundAnimal ModelRoute of AdministrationLD50 (Lethal Dose, 50%)MTD (Maximum Tolerated Dose)Key Toxicities
This compound MiceIntravenous1,795 mg/kg[1]6,000 mg/m² (in humans, 6-hour infusion)[2]Renal tubular acidosis, neutropenia, leukopenia[1][2]
Cyclophosphamide MiceIntraperitonealNot explicitly found in a single value, dose-dependent toxicity observed up to 150 mg/kg[3]Dose-dependent, with significant toxicity at higher doses[4]Myelosuppression, bladder toxicity (hemorrhagic cystitis), cardiotoxicity (at high doses)[5]
Table 2: Preclinical Efficacy Data
CompoundAnimal ModelTumor TypeEfficacy EndpointResults
This compound Nude Mice (Orthotopic)Pancreatic Cancer (MiaPaCa-2)Inhibition of tumor growthDose-dependent inhibition[6]
Cyclophosphamide MiceMesotheliomaTumor eradicationEffective at 150 mg/kg, efficacy negated by regulatory T cell transfer
Cyclophosphamide MiceMelanomaAugmentation of in situ vaccination100 mg/kg enhanced antitumor effect of immunotherapy[7]
Table 3: Clinical Trial Efficacy and Safety of this compound in Pancreatic Cancer
Clinical Trial PhaseTreatment RegimenEfficacyNotable Adverse Events (Grade 3/4)
Phase I/IIThis compound + Gemcitabine-Neutropenia, thrombocytopenia, renal toxicity[8]
Phase IThis compound (6-hour infusion)Complete response in one advanced pancreatic adenocarcinoma patient[1][2]Reversible renal tubular acidosis[1][2]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to various concentrations of this compound or activated cyclophosphamide (4-hydroperoxycyclophosphamide) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).[9][10][11]

Apoptosis Detection: Flow Cytometry with Annexin V and Propidium Iodide

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or activated cyclophosphamide for a specific time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12][13][14][15][16]

Cellular Uptake Assay

This assay quantifies the amount of drug that enters the cells.

Protocol:

  • Cell Plating: Seed cells in multi-well plates and grow to near confluence.

  • Drug Incubation: Incubate the cells with a labeled form of this compound (e.g., radiolabeled) or the unlabeled drug for various time points.

  • Washing: Stop the uptake by rapidly washing the cells with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the amount of intracellular drug using an appropriate detection method (e.g., scintillation counting for radiolabeled compounds or mass spectrometry for unlabeled drugs).[17]

Mandatory Visualization

Glufosfamide_vs_Cyclophosphamide_Activation cluster_0 Systemic Circulation / Extracellular cluster_1 Hepatocyte (Liver Cell) cluster_2 Cancer Cell This compound This compound Glucose_Transporter Glucose Transporters (e.g., GLUT1) This compound->Glucose_Transporter Uptake Cyclophosphamide Cyclophosphamide CYP450 CYP450 Enzymes (e.g., CYP2B6, CYP2C19) Cyclophosphamide->CYP450 Activation Hydroxy_CP 4-Hydroxycyclophosphamide CYP450->Hydroxy_CP Aldophosphamide Aldophosphamide Hydroxy_CP->Aldophosphamide Tautomerization Carboxyphosphamide Carboxyphosphamide (Inactive) Aldophosphamide->Carboxyphosphamide Detoxification Aldophosphamide_in Aldophosphamide Aldophosphamide->Aldophosphamide_in Systemic Distribution ALDH ALDH ALDH->Carboxyphosphamide Glufosfamide_in This compound Glucose_Transporter->Glufosfamide_in Glucosidases Intracellular Glucosidases Glufosfamide_in->Glucosidases Hydrolysis IPM_Glu Isophosphoramide Mustard Glucosidases->IPM_Glu DNA_Damage_Glu DNA Alkylation & Interstrand Crosslinks IPM_Glu->DNA_Damage_Glu Induces PM Phosphoramide Mustard Aldophosphamide_in->PM Spontaneous Decomposition Acrolein Acrolein (Toxic) Aldophosphamide_in->Acrolein Spontaneous Decomposition DNA_Damage_CP DNA Alkylation & Interstrand Crosslinks PM->DNA_Damage_CP Induces

Caption: Activation pathways of this compound and Cyclophosphamide.

DNA_Repair_Pathway Alkylating_Agent This compound or Cyclophosphamide Metabolites DNA Cellular DNA Alkylating_Agent->DNA Causes ICL DNA Interstrand Crosslink (ICL) DNA->ICL Replication_Stall Replication Fork Stalling ICL->Replication_Stall Damage_Recognition Damage Recognition (e.g., Fanconi Anemia Pathway) Replication_Stall->Damage_Recognition Uncoupling ICL Unhooking (Incision) Damage_Recognition->Uncoupling Cell_Cycle_Arrest Cell Cycle Arrest Damage_Recognition->Cell_Cycle_Arrest DSB Double-Strand Break Formation Uncoupling->DSB TLS Translesion Synthesis Uncoupling->TLS HR Homologous Recombination Repair DSB->HR Apoptosis Apoptosis (Cell Death) DSB->Apoptosis If unrepaired NER Nucleotide Excision Repair TLS->NER Allows for HR->DNA Repairs NER->DNA Repairs Cell_Cycle_Arrest->Apoptosis If damage is severe

References

In Vivo Efficacy of Glufosfamide in Drug-Resistant Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Glufosfamide, particularly in the context of cisplatin-resistant tumors. While direct comparative in vivo studies of this compound in cisplatin-resistant models are not extensively available in published literature, this document synthesizes available preclinical data and outlines the mechanistic rationale for its potential efficacy in such settings.

Mechanism of Action and Rationale for Use in Resistant Tumors

This compound (β-D-glucosylisophosphoramide mustard) is a third-generation alkylating agent and a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide.[1][2] Its mechanism of action offers a potential advantage in overcoming resistance to traditional platinum-based chemotherapies like cisplatin.

Unlike ifosfamide, this compound does not require hepatic cytochrome P450 activation, potentially reducing systemic toxicity.[3] The glucose moiety facilitates its transport into cancer cells, which often overexpress glucose transporters due to their high metabolic rate (the Warburg effect).[1] Intracellularly, glucosidases cleave the molecule, releasing the active isophosphoramide mustard.[3] This active metabolite then forms DNA cross-links, leading to cell cycle arrest and apoptosis.[1] This targeted delivery and activation mechanism may allow this compound to be effective in tumors that have developed resistance to other DNA-damaging agents like cisplatin through mechanisms such as reduced drug uptake or increased DNA repair capacity.

Glufosfamide_Mechanism cluster_cell Cancer Cell Membrane This compound This compound GlucoseTransporter Glucose Transporter This compound->GlucoseTransporter Uptake CancerCell Cancer Cell Intracellular Intracellular Space GlucoseTransporter->Intracellular Isophosphoramide Isophosphoramide Mustard (Active) Intracellular->Isophosphoramide Glucosidase Cleavage DNA DNA Isophosphoramide->DNA Crosslinking DNA Cross-linking DNA->Crosslinking Apoptosis Apoptosis Crosslinking->Apoptosis

Figure 1: this compound Mechanism of Action.

In Vivo Efficacy Data

The following table summarizes preclinical in vivo data for this compound in a pancreatic cancer xenograft model. While not a cisplatin-resistant model, this data demonstrates the anti-tumor activity of this compound in vivo.

Model Treatment Group Dose & Schedule Tumor Growth Inhibition Survival Benefit Reference
Orthotopic Pancreatic Cancer (MiaPaCa-2-RFP) Saline ControlN/ABaselineMedian survival not specified[3]
This compound10 mg/kg, IV, daily for 14 daysDose-dependent reduction in tumor volumeIncreased time to 50% survival[4]
This compound30 mg/kg, IV, daily for 14 daysSignificant reduction in tumor volumeSignificantly prolonged survival when combined with gemcitabine[3][4]
This compound100 mg/kg, IV, daily for 14 daysSimilar effect to gemcitabineNot specified[3]
Gemcitabine300 mg/kg, IP, once a week for 3 weeksSignificant reduction in tumor volumeIncreased time to 50% survival[3]
This compound + Gemcitabine30 mg/kg (Glu) + GemcitabineEnhanced inhibition of tumor growthSignificantly prolonged survival[3][4]

Experimental Protocols

Below are detailed methodologies for a representative in vivo xenograft study to evaluate the efficacy of this compound. This includes a general protocol for establishing a cisplatin-resistant model.

Establishment of a Cisplatin-Resistant Ovarian Cancer Xenograft Model

This protocol describes a common method for developing a cisplatin-resistant tumor model in vivo.

cisplatin_resistance_workflow start Start implant Implant cisplatin-sensitive ovarian cancer cells (e.g., A2780) subcutaneously in nude mice start->implant tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) implant->tumor_growth sensitive_model Cisplatin-Sensitive Xenograft Model (parallel cohort, no cisplatin pre-treatment) implant->sensitive_model treatment Treat with escalating doses of cisplatin over several passages in vivo tumor_growth->treatment passage Excise tumors, dissociate, and re-implant in new mice treatment->passage resistance_check Periodically challenge with a therapeutic dose of cisplatin to confirm resistance passage->resistance_check resistance_check->treatment Resistance not confirmed resistant_model Cisplatin-Resistant Xenograft Model Established resistance_check->resistant_model Resistance confirmed

Figure 2: Workflow for Establishing a Cisplatin-Resistant Xenograft Model.

Materials:

  • Cisplatin-sensitive human ovarian cancer cell line (e.g., A2780)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Cisplatin

  • Sterile PBS and cell culture media

Procedure:

  • Cell Preparation: A2780 cells are cultured in appropriate media, harvested, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.

  • Tumor Implantation: 0.1 mL of the cell suspension (1x10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Induction of Resistance: Mice are treated with sub-therapeutic, escalating doses of cisplatin (e.g., starting at 1-2 mg/kg, intraperitoneally) once a week.

  • Serial Passaging: When tumors reach a volume of 800-1000 mm³, they are excised, mechanically dissociated, and small fragments are implanted into new cohorts of mice. This process is repeated for several passages.

  • Confirmation of Resistance: Periodically, a cohort of mice with the passaged tumors is challenged with a therapeutic dose of cisplatin (e.g., 5-6 mg/kg) to assess the tumor growth delay compared to the parental, sensitive A2780 xenografts. A significantly reduced tumor growth delay indicates the establishment of a resistant model.[5]

In Vivo Efficacy Study of this compound in a Pancreatic Cancer Orthotopic Model

This protocol is based on a study evaluating this compound in an orthotopic pancreatic cancer model.[3]

glufosfamide_efficacy_workflow start Start implant Orthotopically implant MiaPaCa-2-RFP cells into the pancreas of nude mice start->implant tumor_growth Monitor tumor growth via fluorescence imaging until tumors reach 100-150 mm³ implant->tumor_growth randomize Randomize mice into treatment groups (e.g., Vehicle, this compound, Alternative, Combination) tumor_growth->randomize treat Administer treatment as per dosing schedule (e.g., this compound IV daily) randomize->treat monitor Monitor tumor volume, body weight, and survival treat->monitor endpoints Collect primary endpoints: Tumor growth inhibition and overall survival monitor->endpoints analysis Statistical Analysis endpoints->analysis

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Glufosfamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of glufosfamide, a potent cytotoxic alkylating agent, is a critical component of laboratory safety and environmental responsibility. Adherence to strict disposal protocols is essential to mitigate risks of exposure and prevent environmental contamination. This compound is classified as a hazardous substance, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal must be managed through approved hazardous waste procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and any contaminated materials with the appropriate personal protective equipment (PPE). This includes, but is not limited to, impervious gloves, protective gowns, and eye protection.[2][3][4] All handling of this compound should be conducted in a designated area, such as a biological safety cabinet, to minimize the risk of aerosolization and exposure.[5]

Core Disposal Procedure: Incineration

The universally recommended and most effective method for the disposal of this compound and other cytotoxic drug waste is high-temperature incineration at a licensed hazardous waste facility.[3][6] This process ensures the complete destruction of the cytotoxic compounds, rendering them harmless.

Step-by-Step Disposal Workflow for Incineration:

  • Segregation: Immediately after use, all materials contaminated with this compound must be segregated from other laboratory waste. This includes empty vials, syringes, needles, gloves, gowns, and any absorbent materials used for spills.

  • Containerization:

    • Sharps: All sharps, such as needles and syringes, must be placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[7]

    • Non-Sharps: Other contaminated materials, including vials, gloves, and gowns, should be placed in a dedicated, leak-proof, and clearly labeled container. These containers are often color-coded (e.g., yellow with a purple lid) to signify cytotoxic waste.[3]

  • Labeling: All waste containers must be clearly and conspicuously labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".

  • Storage: Cytotoxic waste must be stored in a secure, designated area with restricted access while awaiting pickup for disposal.

  • Transport and Final Disposal: Transportation of the hazardous waste must be conducted by a licensed and certified hazardous waste management company. The waste will then be transported to an approved facility for high-temperature incineration.[3]

Logical Workflow for this compound Disposal

cluster_0 Primary Disposal Pathway A This compound Use & Contamination B Segregate Contaminated Materials (Sharps vs. Non-Sharps) A->B C Place in Designated, Labeled Cytotoxic Waste Containers B->C D Secure Storage of Waste C->D E Licensed Hazardous Waste Collection & Transport D->E F High-Temperature Incineration at Approved Facility E->F

Caption: This diagram illustrates the standard operational workflow for the safe disposal of this compound waste.

Alternative Disposal Considerations: Chemical Inactivation (For Informational Purposes)

While high-temperature incineration is the standard, research has been conducted on the chemical degradation of alkylating agents similar to this compound, such as ifosfamide and cyclophosphamide. This information may be relevant for the decontamination of surfaces or small liquid spills in a laboratory setting, but it is not a substitute for the proper disposal of bulk waste via incineration.

A study published in PubMed investigated the effectiveness of three chemical methods for the degradation of these related compounds:[1]

Chemical AgentConcentrationTreatment TimeEfficacy for Ifosfamide
Sodium Hypochlorite5.25%3 hoursComplete degradation, no mutagenic residues
Fenton Reagent0.3g FeCl₂ in 10ml H₂O₂ (30%)1 hourComplete degradation, no mutagenic residues
Hydrogen Peroxide≤ 30%> 1 hourIncomplete degradation, mutagenic residues remained

Experimental Protocol for Degradation of Ifosfamide (Adaptable for this compound with Caution):

The following is a summarized methodology based on the study of related compounds and should be approached with caution as it has not been specifically validated for this compound.

  • Preparation: Prepare the chosen degradation solution (e.g., 5.25% sodium hypochlorite).

  • Application: For a small liquid spill, carefully apply the degradation solution to the contaminated area, working from the outside in. For contaminated labware, immerse the items in the solution.

  • Contact Time: Allow for a sufficient contact time (e.g., at least 3 hours for sodium hypochlorite) to ensure complete degradation.

  • Neutralization and Disposal: After the contact time, neutralize the solution if necessary and dispose of it in accordance with local regulations for chemical waste.

Important Note: The efficacy of these chemical degradation methods for this compound has not been formally established. Therefore, any application of these methods should be done with extreme caution, and the primary disposal route for all this compound waste remains high-temperature incineration.

Spill Management

In the event of a this compound spill, immediate action is required to contain the spill and decontaminate the area. A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available. The contaminated materials from the spill cleanup must be disposed of as cytotoxic waste.

By adhering to these stringent disposal procedures, laboratories can ensure the safety of their personnel and minimize the environmental impact of this potent chemotherapeutic agent.

References

Essential Safety and Logistics for Handling Glufosfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Glufosfamide, a cytotoxic alkylating agent. Adherence to these procedural guidelines is critical to ensure the safety of all laboratory personnel and the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the primary control measure to prevent exposure to this compound. A risk assessment should be conducted for all procedures to ensure the highest level of protection is used.

Recommended PPE for Handling this compound

ScenarioRequired PPE
Preparation and Compounding (in a Biological Safety Cabinet) Double Chemotherapy Gloves, Disposable Gown (solid front, long sleeves, tight cuffs), Eye Protection (goggles or face shield), Respiratory Protection (if not in a ventilated cabinet)[2][3]
Administration Double Chemotherapy Gloves, Disposable Gown, Eye Protection (safety goggles or face shield)[3]
Handling Waste and Contaminated Materials Double Chemotherapy Gloves, Disposable Gown, Eye Protection (if splash risk)[4]
Spill Cleanup Double Chemotherapy Gloves (industrial thickness for large spills), Disposable Gown, Eye Protection (goggles or face shield), Respiratory Protection (as needed)[3][5]

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound task Identify Handling Task (e.g., Preparation, Administration, Disposal) start->task risk Assess Risk of Exposure (e.g., Splash, Aerosol, Direct Contact) task->risk gloves Select Gloves: - Double Chemotherapy Gloves risk->gloves All Tasks gown Select Gown: - Disposable, Solid Front risk->gown All Tasks eye Select Eye Protection: - Goggles or Face Shield risk->eye Splash Risk respiratory Select Respiratory Protection: - If risk of aerosolization and not in a BSC risk->respiratory Aerosolization Risk end Proceed with Task gloves->end gown->end eye->end respiratory->end

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • All preparation of this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to prevent aerosol generation[3].

    • The work surface of the BSC should be covered with a plastic-backed absorbent pad. This pad should be disposed of as hazardous waste after completion of the work[3].

    • Personnel must don the appropriate PPE as outlined in the table above before beginning any preparation activities.

  • Compounding:

    • Use Luer-Lok syringes and other closed-system drug-transfer devices (CSTDs) to minimize the risk of spills and aerosol generation[3].

    • When withdrawing the drug from a vial, use a technique that avoids pressurization of the vial.

    • All final preparations should be placed in a sealed, labeled container to prevent leakage during transport.

  • Administration:

    • Before administration, ensure all connections in the administration set are secure.

    • Personnel administering this compound must wear appropriate PPE, including double gloves and a gown[3].

    • Administer the drug in a well-ventilated area.

  • Decontamination:

    • All surfaces and equipment potentially contaminated with this compound should be decontaminated. A solution of detergent followed by a thorough rinsing with water is a common practice[6]. For cytotoxic drugs, a deactivating agent may be required.

    • Regularly decontaminate the interior of the BSC.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant, and properly labeled chemotherapy sharps container[3][7].

  • Contaminated PPE: All used gloves, gowns, and other disposable PPE must be placed in a designated, leak-proof, and clearly labeled hazardous waste container (often a yellow bag or container)[7].

  • Unused or Expired Drug: Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not dispose of it down the drain or in regular trash[1][7].

  • Contaminated Materials: All materials used for cleaning spills or that have come into contact with this compound (e.g., absorbent pads, wipes) must be disposed of as hazardous waste[3].

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Path start This compound Handling Completed waste_type Identify Waste Type start->waste_type sharps Sharps Container (Puncture-Resistant, Labeled) waste_type->sharps Sharps ppe Hazardous Waste Bag (Leak-Proof, Labeled) waste_type->ppe Contaminated PPE drug Hazardous Chemical Waste (Sealed Container) waste_type->drug Unused Drug materials Hazardous Waste Bag (Leak-Proof, Labeled) waste_type->materials Contaminated Materials end Final Disposal by Authorized Personnel sharps->end ppe->end drug->end materials->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.